Maleic Hydrazide
Description
Properties
IUPAC Name |
1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
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InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |
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InChI Key |
BGRDGMRNKXEXQD-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=O)NNC1=O | |
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Molecular Formula |
C4H4N2O2 | |
| Record name | MALEIC HYDRAZIDE | |
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DSSTOX Substance ID |
DTXSID9020792 | |
| Record name | Maleic hydrazide | |
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Molecular Weight |
112.09 g/mol | |
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Physical Description |
Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1] | |
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Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | MALEIC HYDRAZIDE | |
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Flash Point |
572 °F (300 °C) (Closed cup) | |
| Record name | MALEIC HYDRAZIDE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C | |
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Density |
1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C | |
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Vapor Pressure |
0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C | |
| Record name | Maleic hydrazide | |
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Impurities |
Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity. | |
| Record name | MALEIC HYDRAZIDE | |
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Color/Form |
Crystals from water, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
123-33-1 | |
| Record name | MALEIC HYDRAZIDE | |
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| Record name | Maleic hydrazide [BSI:ISO] | |
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Melting Point |
greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and History of Maleic Hydrazide's Growth Regulatory Effects
Abstract
This technical guide provides a comprehensive examination of the discovery and history of maleic hydrazide (MH) as a plant growth regulator. It traces the scientific journey from the initial serendipitous observations in the late 1940s to the elucidation of its fundamental mechanism of action. This document is intended for researchers, scientists, and professionals in drug development and agriculture, offering field-proven insights into the experimental causality, self-validating protocols, and the authoritative research that underpins our understanding of this unique synthetic chemical. We will explore the seminal work of Schoene and Hoffmann, delve into the molecular basis of MH's inhibitory effects on cell division, provide detailed classic experimental workflows, and present quantitative data and visual models to facilitate a deeper understanding of this historically significant plant growth regulator.
Introduction: The Pre-Discovery Landscape of Plant Growth Regulation
The mid-20th century was a transformative period in plant science. Following the discovery and characterization of natural phytohormones like auxins, gibberellins, and cytokinins, researchers began to understand that plant growth and development were orchestrated by a complex interplay of chemical messengers[1][2]. The work of pioneers like Charles Darwin, who first proposed the existence of transmissible growth-regulating substances in plants, had laid the groundwork for a new frontier in agricultural science[1][3]. The focus was largely on growth promotion—harnessing these natural compounds to increase crop yields. However, a new paradigm was about to emerge: the concept of controlled growth inhibition as a beneficial agricultural tool. It was within this environment of burgeoning hormonal science that a synthetic compound, originally unrelated to plant biology, would reveal its profound and unexpected effects.
The Seminal Discovery: Schoene and Hoffmann (1949)
The discovery of this compound's growth regulatory properties was not the result of a targeted search for a growth inhibitor, but rather a serendipitous observation by D. L. Schoene and O. L. Hoffmann at the Naugatuck Chemical Division of the United States Rubber Company. In their 1949 publication in Science, titled "this compound, a Unique Growth Regulant," they reported that this simple chemical, 1,2-dihydropyridazine-3,6-dione, had a pronounced yet temporary inhibitory effect on the growth of various plants[4][5][6][7].
Their initial experiments demonstrated that foliar application of MH could halt the growth of tomato plants without immediately killing them[7]. This was a critical distinction from general herbicides. Instead of causing rapid necrosis, MH induced a state of suspended animation in the plant's meristematic regions—the sites of active cell division[8][9]. This discovery, published in 1949, effectively introduced one of the first synthetic, systemic plant growth regulators to the scientific community[10][11].
Causality Behind the Initial Experiments
The choice to test this compound on plants likely stemmed from broad chemical screening programs common in industrial research at the time. The key insight of Schoene and Hoffmann was not just in observing the effect, but in recognizing its unique nature.
-
Why Inhibition was Novel: Unlike toxic herbicides that kill plants, MH paused their development. This suggested a specific interaction with a fundamental physiological process.
-
Focus on Meristems: The observation that growth ceased primarily at the tips (apical meristems) and in buds (axillary meristems) pointed towards an anti-mitotic or cell-division-inhibiting mechanism, rather than a general metabolic poison[8].
-
Systemic Translocation: Early evidence showed that MH applied to leaves could affect growth throughout the plant, including the roots, indicating it was absorbed and transported via the plant's vascular system (phloem and xylem)[8][10][12]. This systemic action was crucial for its potential as a practical agricultural tool.
Mechanism of Action: Unraveling the Anti-Mitotic Effect
Following its discovery, the central scientific question became: how does this compound work? Decades of research have established that its primary mode of action is the inhibition of cell division (mitosis) , particularly in meristematic tissues[4][9][12][13].
Unlike some other growth regulators, MH does not significantly inhibit cell enlargement or expansion[4][10][13]. This is a critical distinction. A plant treated with MH will see its existing leaves expand, often becoming a darker green, while the production of new leaves and the elongation of the stem are arrested[8]. This specific action on cell division, rather than cell growth, is the hallmark of its regulatory effect. While the precise molecular target is still debated, several hypotheses have been investigated, including disruption of nucleic acid and protein synthesis and acting as an anti-auxin or anti-gibberellin[10][11][14]. The most widely supported theory is its role as a mitotic disruptor.
The diagram below illustrates the proposed logical pathway of MH's action within a plant.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. eagri.org [eagri.org]
- 3. The use of plant growth regulators - Lainco [lainco.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a Unique Growth Regulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of this compound on Flower Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "EFFECTS OF this compound ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]
- 8. journals.uchicago.edu [journals.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. gba-group.com [gba-group.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Laboratory Synthesis and Chemical Properties of Maleic Hydrazide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of maleic hydrazide, focusing on its laboratory synthesis, fundamental chemical properties, and essential safety protocols. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability for research and development applications.
Introduction and Significance
This compound (IUPAC name: 1,2-dihydropyridazine-3,6-dione) is a heterocyclic organic compound with the chemical formula C₄H₄N₂O₂.[1][2] First identified in the 1940s, it functions as a systemic plant growth regulator and herbicide by inhibiting cell division (mitosis), but not cell enlargement.[1][2] This unique mode of action makes it invaluable in agriculture for preventing the sprouting of stored crops like potatoes, onions, and garlic, thereby extending their shelf life.[1] In the laboratory, its well-defined structure and reactivity make it a useful building block in synthetic chemistry and a subject of study for its tautomeric properties.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves the condensation and subsequent cyclization reaction between maleic anhydride and hydrazine hydrate.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks a carbonyl carbon of the anhydride, followed by an intramolecular cyclization to form the stable six-membered pyridazine ring.
Synthesis Reaction Mechanism
The reaction is typically performed in a suitable solvent, such as water, ethanol, or acetic acid, to facilitate the interaction of the reactants.[3][5][6] The initial step is the opening of the maleic anhydride ring by hydrazine to form a maleic monohydrazide intermediate.[4] Subsequent heating promotes dehydration and cyclization, yielding the final product. The use of an acidic medium, such as sulfuric or acetic acid, can catalyze the reaction, often leading to higher yields.[4][5][7]
Caption: Laboratory synthesis workflow for this compound.
Detailed Laboratory Protocol
This protocol is a self-validating system adapted from established methods, designed to yield a high-purity product.[5][7]
Materials:
-
Maleic anhydride (99%)
-
Hydrazine hydrate (~80% solution)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide solution (30%) or Sodium carbonate solution (30%)
-
Distilled water
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250g of water, and cautiously add 44g of concentrated sulfuric acid while stirring. To this acidic solution, add 44ml of hydrazine hydrate. Allow the mixture to react for 30 minutes at 30-40°C.[5]
-
Addition of Maleic Anhydride: Slowly add 100g of maleic anhydride to the flask. The addition should be controlled to maintain the reaction temperature.
-
Cyclization Reaction: Heat the mixture to 90-100°C and maintain reflux for 3-5 hours.[5] The reaction progress can be monitored by the cessation of heat evolution.
-
Neutralization and Precipitation: Cool the reaction mixture to 40-50°C.[5] Carefully neutralize the mixture to a pH of approximately 6.5 by adding a 30% sodium hydroxide or sodium carbonate solution.[5] As the pH approaches neutral, a white precipitate of this compound will form.
-
Isolation: Further cool the slurry in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two portions of cold distilled water to remove any residual salts. For higher purity, the product can be recrystallized from hot water, leveraging its increased solubility at higher temperatures.[3]
-
Drying: Dry the purified white crystalline product in an oven at 80-100°C to a constant weight. The expected yield is typically high, in the range of 85-96%.[5][7]
Chemical and Physical Properties
A thorough understanding of this compound's properties is critical for its effective use and handling in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-dihydropyridazine-3,6-dione | [1][2] |
| CAS Number | 123-33-1 | [1][8][9] |
| Molecular Formula | C₄H₄N₂O₂ | [1][2][10] |
| Molar Mass | 112.09 g/mol | [1][2] |
| Appearance | Odorless white crystalline solid/powder | [2][11] |
| Melting Point | ~300°C (with decomposition) | [1][12][] |
| Density | ~1.6 g/cm³ | [1] |
| Water Solubility | 4,507 - 6,000 mg/L at 25°C | [2] |
| Solubility (Other) | Slightly soluble in ethanol, soluble in DMF | [2][3] |
Structural Features and Tautomerism
This compound exhibits tautomerism, existing in equilibrium between different structural isomers. The primary forms are the diketo (1,2-dihydropyridazine-3,6-dione) and the more stable mono-enol or oxo-hydroxy (6-hydroxy-3(2H)-pyridazinone) forms.[14][15][16] Theoretical and experimental studies indicate that the oxo-hydroxy tautomer is the most stable and predominant form under standard conditions, both in the gas phase and in aqueous solution.[15][16][17] This structural duality is crucial to its chemical reactivity and biological activity.
Caption: Tautomeric equilibrium of this compound.
Laboratory Applications and Analysis
Beyond its role in agriculture, this compound serves as a precursor in the synthesis of other pyridazine derivatives.[3] Its primary laboratory use is often as a reference standard for analytical method development, particularly for residue analysis in food and environmental samples.
Analytical Determination Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for quantifying this compound.[18][19][20]
Objective: To determine the concentration of this compound in a sample.
Instrumentation & Reagents:
-
HPLC system with a C18 column (e.g., ZORBAX SB-Aq) and UV detector.[18][19]
-
Mobile Phase: Acetonitrile-water-phosphoric acid (e.g., 5:95:0.01 v/v/v).[18][19]
-
This compound reference standard
-
Methanol/water for sample extraction[21]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract the sample (e.g., homogenized crop tissue, soil) with a methanol/water mixture (50:50 v/v) by shaking for an extended period (e.g., >15 hours).[21]
-
Cleanup (if necessary): Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., SCX) to remove interfering matrix components.[20]
-
HPLC Analysis:
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection is typically in the sub-ppm range.[18][20]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that robust safety practices are non-negotiable. This compound is classified as hazardous and requires careful handling.
-
Hazards: Causes skin and serious eye irritation.[8][10][22] It may also cause respiratory irritation and is suspected of causing genetic defects and cancer.[8][11][22][23]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), safety goggles or a face shield, and a lab coat.[10][11] Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[8][11]
-
Handling: Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][22] Store locked up.[11][23]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[10][11]
-
Always consult the latest Safety Data Sheet (SDS) for the specific product being used before commencing any laboratory work.[8][11][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105693623A - this compound preparation method - Google Patents [patents.google.com]
- 6. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]
- 7. CN102108063A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound [webbook.nist.gov]
- 10. chemicalbull.com [chemicalbull.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 15. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. This compound [sitem.herts.ac.uk]
- 17. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 18. [Simple analysis of this compound in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple Analysis of this compound in Agricultural Products by HPLC [jstage.jst.go.jp]
- 20. lawdata.com.tw [lawdata.com.tw]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Unraveling the Tautomeric Landscape of Maleic Hydrazide: A Guide to Structure, Stability, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a cornerstone molecule in agriculture for plant growth regulation, presents a fascinating case of tautomerism.[1][2] Its chemical behavior, biological activity, and physical properties are intrinsically linked to the delicate equilibrium between its different structural isomers. This technical guide provides a comprehensive exploration of the tautomeric forms of this compound, detailing their relative stability in various environments and outlining the robust experimental and computational methodologies used for their characterization. By synthesizing theoretical principles with practical protocols, this document serves as an essential resource for researchers aiming to understand and manipulate this versatile molecule.
Introduction: The Significance of Tautomerism in this compound
This compound (MH) is synthesized through the condensation of maleic anhydride with hydrazine.[1][3] While its primary application is the inhibition of sprouting in crops like potatoes and onions, its mode of action is rooted in its ability to inhibit cell division.[2][4] This biological activity is not static; it is dictated by the molecule's structure, which can exist in several interconvertible forms known as tautomers.
Tautomerism, the equilibrium between structural isomers, is a critical concept in drug discovery and agrochemical design, as different tautomers can exhibit varied receptor binding affinities, solubility, and metabolic stability.[5] In the case of this compound, the key tautomeric relationships are of the lactam-lactim and keto-enol type, leading to three principal forms: the monohydroxy-monoketo , the diketo , and the dihydroxy tautomers.[6][7] Understanding the factors that govern the stability and predominance of these forms is paramount for predicting its behavior and designing new applications.
The Tautomeric Forms of this compound
Computational and experimental studies have identified three primary tautomers of this compound.[7][8][9] While other theoretical structures have been modeled, their high relative energies render them insignificant under normal conditions.[10][11] The principal tautomers are in a dynamic equilibrium, as illustrated below.
Caption: Tautomeric equilibrium between the principal forms of this compound.
Energetic Stability: A Tale of Three Environments
The predominance of a specific tautomer is not absolute; it is a function of the molecule's environment. The relative stabilities have been extensively studied in the gas phase, solid state, and in various solvents.
Gas Phase and Solid State: A Clear Consensus
In the gas phase, theoretical calculations, including ab initio and Density Functional Theory (DFT) studies, consistently predict that the monohydroxy-monoketo tautomer (Form B) is the most stable.[7][8][9][12][13][14] This preference is attributed to factors like intramolecular hydrogen bonding and reduced repulsion between adjacent nitrogen atoms.[9]
This theoretical prediction is unequivocally validated by experimental data in the solid state. X-ray diffraction studies of this compound's various polymorphs have shown that the molecule exists exclusively in the monohydroxy-monoketo form .[8][15] Spectroscopic analyses using Infrared (IR) and Raman techniques on solid samples further corroborate this finding.[8]
In Solution: The Influence of the Solvent
The tautomeric equilibrium shifts in solution, where solute-solvent interactions play a critical role. The stability of the tautomers is highly dependent on the polarity of the solvent.
-
Monohydroxy-Monoketo (Form B): Remains a major, and often the most dominant, species in most solvents.[7][13]
-
Diketo (Form C): The stability of the diketo form increases significantly in polar solvents. This is because its higher dipole moment allows for stronger stabilizing interactions with polar solvent molecules. In aqueous solutions, the diketo form's population can become comparable to that of the monohydroxy-monoketo form.[7][12][14]
-
Dihydroxy (Form A): This tautomer is consistently found to be the least stable and is considered essentially absent in both gas and solution phases.[7][14]
The general order of stability is summarized in the table below.
| Environment | Tautomer Stability Order | Authoritative Sources |
| Gas Phase | Monohydroxy-Monoketo > Diketo > Dihydroxy | [7][8][11][13] |
| Non-Polar Solvents (e.g., Benzene) | Monohydroxy-Monoketo > Diketo > Dihydroxy | [8][11] |
| Polar Solvents (e.g., Water, DMSO) | Monohydroxy-Monoketo ≈ Diketo >> Dihydroxy | [7][8][11][12] |
Methodologies for Tautomer Analysis
Characterizing the tautomeric equilibrium of this compound requires a synergistic approach, combining computational modeling with empirical spectroscopic analysis.
Computational Chemistry Protocol
Theoretical calculations are indispensable for determining the relative energies and properties of tautomers. A robust DFT-based workflow provides deep mechanistic insight.
Causality Behind the Protocol: This workflow is designed for both accuracy and efficiency. DFT (specifically with a hybrid functional like B3LYP) offers a reliable assessment of electron correlation effects at a manageable computational cost. The 6-31++G(d,p) basis set is sufficiently flexible for this type of system. The Polarizable Continuum Model (PCM) is a self-validating standard for simulating the bulk electrostatic effect of a solvent, allowing for the accurate prediction of how polarity shifts the tautomeric equilibrium.
Caption: A standard computational workflow for analyzing tautomer stability.
Experimental Protocols and Data Interpretation
-
Protocol:
-
Dissolve a precisely weighed sample of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Integrate the proton signals and record the chemical shifts (ppm).
-
-
Interpretation:
-
¹H NMR: The presence of distinct N-H and O-H protons allows for differentiation. For example, in DMSO-d₆, the two equivalent olefinic protons appear as a singlet around 6.9-7.0 ppm, while a broad N-H/O-H proton signal is observed further downfield (~11.5 ppm).[16] The specific chemical shifts and the number of exchangeable proton signals can help quantify the ratio of different tautomers in solution.
-
¹³C NMR: The diketo tautomer would exhibit different chemical shifts for its carbonyl carbons compared to the monohydroxy-monoketo form, providing another layer of structural confirmation.
-
-
Protocol:
-
Solid State (FT-IR): Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.
-
Solution State: Use a liquid cell with appropriate solvent-resistant windows (e.g., CaF₂).
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Interpretation: Each tautomer has a unique vibrational fingerprint. Key bands to monitor include:
-
C=O Stretch: Strong absorption around 1650-1700 cm⁻¹, characteristic of the amide/keto groups.
-
O-H Stretch: Broad band around 3200-3600 cm⁻¹, indicative of the hydroxy group in the monohydroxy or dihydroxy forms.
-
N-H Stretch: A sharper band around 3300-3500 cm⁻¹, present in the diketo form.
-
-
Protocol:
-
Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol).
-
Create a series of solutions in different solvents or at varying pH levels.
-
Record the absorption spectra using a dual-beam spectrophotometer.
-
-
Interpretation: The electronic transitions (π → π*) are sensitive to the conjugated system of the molecule. Each tautomer will have a characteristic maximum absorption wavelength (λ_max). A shift in the tautomeric equilibrium upon changing the solvent polarity or pH will manifest as a change in the absorption spectrum, such as a shift in λ_max or the appearance of a new shoulder or peak.[17][18] This technique is particularly powerful for observing dynamic changes in the equilibrium.
Conclusion and Future Outlook
The tautomerism of this compound is a nuanced phenomenon governed by a delicate interplay of intramolecular forces and environmental interactions. The monohydroxy-monoketo form is the thermodynamically preferred structure in the gas phase and the exclusive constituent of the solid state. In solution, it exists in a solvent-dependent equilibrium primarily with the more polar diketo form, while the dihydroxy tautomer remains a minor, high-energy species.
For scientists in drug development and agrochemical research, this understanding is not merely academic. The ability of a molecule to present different "faces" (tautomers) to a biological target can profoundly impact its efficacy and selectivity. The methodologies detailed herein—from predictive DFT calculations to empirical spectroscopic validation—provide a robust framework for probing and ultimately harnessing the tautomeric behavior of this compound and related heterocyclic compounds. Future research may focus on synthesizing derivatives that "lock" the molecule into a single, more active tautomeric form, opening new avenues for enhanced biological function.
References
- 1. This compound | 123-33-1 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [sitem.herts.ac.uk]
- 7. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 9. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure and tautomerism om this compound [sfera.unife.it]
- 13. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism of this compound. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound(123-33-1) 1H NMR spectrum [chemicalbook.com]
- 17. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. cris.unibo.it [cris.unibo.it]
The Core Mechanism of Maleic Hydrazide in Plant Cell Division: A Technical Guide for Researchers
Foreword: Unraveling a Classic Growth Regulator
Maleic hydrazide (MH), a pyridazinone derivative, has been a cornerstone of agricultural practice for decades, primarily utilized for its potent ability to inhibit sprouting in stored crops and control sucker growth.[1][2] Its efficacy lies in a targeted disruption of plant growth at the most fundamental level: cell division.[3][4][5] This technical guide provides an in-depth exploration of the primary mechanism of action of this compound, moving beyond a superficial understanding to a detailed molecular and cellular analysis. For researchers in drug development and plant science, a thorough comprehension of MH's mode of action offers valuable insights into the intricate machinery of cell cycle control and presents a case study in targeted biological intervention.
The Central Hypothesis: A Tale of Mistaken Identity
The primary mechanism of action of this compound is its function as a uracil antimetabolite .[4][6] Chemically, this compound (1,2-dihydro-3,6-pyridazinedione) is a structural isomer of uracil, a fundamental component of ribonucleic acid (RNA) and a precursor to thymine in deoxyribonucleic acid (DNA).[7] This structural mimicry is the linchpin of its biological activity.
The prevailing hypothesis suggests that MH, or a metabolic derivative, interferes with nucleic acid metabolism. This interference can manifest in several ways:
-
Inhibition of Nucleic Acid Synthesis: The most direct consequence of this antimetabolite action is the inhibition of DNA and protein synthesis.[1][8][9] By competing with uracil, MH disrupts the normal biosynthetic pathways required for cell proliferation.
-
Potential for Misincorporation: The structural similarity raises the possibility of MH being erroneously incorporated into nascent DNA or RNA strands. While direct evidence for widespread incorporation is still an area of active research, such an event would inevitably lead to a cascade of cellular errors. The misincorporation of uracil itself into DNA is a known phenomenon that triggers complex repair mechanisms; the incorporation of a uracil analog would likely result in non-functional genetic material and stalled replication forks.[10][11]
This central mechanism initiates a series of downstream effects that culminate in the observable phenotypic changes in treated plants, namely the cessation of growth in meristematic tissues.[12][13]
The Cellular Consequence: Mitotic Arrest and Chromosomal Chaos
Once absorbed by the foliage, this compound is translocated systemically to regions of active cell division, such as apical meristems and buds.[13][14] It is here that its impact on the cell cycle becomes readily apparent. MH is a potent mitotic inhibitor , effectively halting the process of cell division.[14][15] However, it does not typically inhibit cell enlargement, leading to a characteristic phenotype of reduced growth without immediate cell death.[3][5]
The disruption of mitosis by MH is not a clean arrest. Instead, it is characterized by a high frequency of chromosomal aberrations , earning it the classification of a clastogenic agent.[1][16][17] These aberrations are a direct visualization of the turmoil MH induces within the nucleus. Common observations in MH-treated plant cells include:
-
Chromosome Stickiness: A general clumping of chromosomes, indicating problems with chromosome condensation and separation.[7]
-
C-mitosis: A colchicine-like effect where the spindle apparatus fails to form properly, leading to scattered chromosomes.[7]
-
Chromosome Bridges and Fragments: Evidence of chromosome breakage and incomplete repair, where separated chromatids remain linked or fragments are lost during anaphase.[7]
-
Lagging Chromosomes: Whole chromosomes or chromatids that fail to properly attach to the spindle fibers and are left behind during anaphase.[7]
Interestingly, one study noted that while MH is highly clastogenic, it does not induce DNA damage that is detectable by the Comet assay.[18][19] This suggests that the primary lesions may not be simple single or double-strand breaks, but rather more complex adducts or cross-links that are not easily resolved by this method.
Ultrastructural analysis of MH-treated cells has also revealed significant nucleolar alterations , pointing to an inhibitory effect on ribosomal RNA synthesis and overall biosynthetic activity, which is consistent with its role as a nucleic acid synthesis inhibitor.[16][20]
The following diagram illustrates the proposed signaling pathway from MH application to the observed cellular effects.
References
- 1. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. The Use of this compound for Effective Hybridization of Setaria viridis | PLOS One [journals.plos.org]
- 10. Uracil misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presence and consequence of uracil in preneoplastic DNA from folate/methyl-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. potatopro.com [potatopro.com]
- 13. microbialdistribution.co.uk [microbialdistribution.co.uk]
- 14. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
- 15. The inhibition of mitosis by the reaction of this compound with sulphydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and mode of action of this compound in root tips of Allium cepa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of soil characteristics on the clastogenic activity of this compound in root tips of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Dawn of a New Herbicide: An In-depth Technical Guide to the Early Studies of Maleic Hydrazide
This technical guide delves into the foundational research that established maleic hydrazide (MH) as a potent plant growth regulator and herbicide. We will explore the seminal discovery, elucidate the early understanding of its mechanism of action, and present a reconstruction of the experimental protocols that paved the way for its agricultural applications. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the origins of this significant agrochemical.
The Serendipitous Discovery of a "Unique Growth Regulant"
The story of this compound as a tool for plant growth control begins in the late 1940s. In a landmark 1949 paper published in Science, D. L. Schoene and O. L. Hoffmann of the Naugatuck Chemical Division, United States Rubber Company, first described the remarkable biological effects of 1,2-dihydropyridazine-3,6-dione, which they termed this compound.[1][2][3] Their initial experiments revealed that MH exhibited a "pronounced but temporary inhibitory effect on plant growth" when applied as a spray at a concentration of 2000 parts per million.[4] This discovery marked a pivotal moment, introducing a compound that could manipulate plant development, ranging from transient growth inhibition to lethality, depending on the dosage, plant species, and application method.[4][5]
Unraveling the Mechanism: A Focus on Cell Division
Early investigations into how this compound exerted its effects quickly pointed towards the fundamental process of cell division. Unlike many herbicides of the era that caused rapid, non-specific tissue death, MH demonstrated a more subtle and systemic mode of action. It was observed that the compound is readily translocated throughout the plant, moving through both the xylem and phloem to accumulate in meristematic tissues—the sites of active cell division.[6][7]
The primary mechanism of action identified in these early studies was the inhibition of mitosis, the process of cell division, without a corresponding inhibition of cell enlargement.[1][7][8] This selective action on cell proliferation is the cornerstone of its efficacy as both a growth regulator and, at higher concentrations, a herbicide. Later research further refined this understanding, suggesting that this compound acts as an inhibitor of nucleic acid and protein synthesis, processes essential for cell division.[9][10]
The structural similarity of this compound to uracil, a key component of nucleic acids, has been noted as a potential basis for its inhibitory action.[11] This targeted disruption of cell division explains its diverse applications, from preventing the sprouting of stored crops like potatoes and onions to controlling the growth of grasses and weeds.[1][6][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Unique Growth Regulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound on Flower Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "EFFECTS OF this compound ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]
- 5. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 6. gba-group.com [gba-group.com]
- 7. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6383985B1 - Herbicidal fatty acid and this compound salt compositions - Google Patents [patents.google.com]
- 12. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial production process of technical grade maleic hydrazide
An In-depth Technical Guide to the Commercial Production of Technical Grade Maleic Hydrazide
Authored by Gemini, Senior Application Scientist
Introduction: The Role and Properties of this compound
This compound (1,2-dihydro-3,6-pyridazinedione) is a synthetic organic compound primarily utilized as a plant growth regulator and selective herbicide.[1][2][3] Its mechanism of action involves the inhibition of cell division in the meristematic regions of plants, which effectively controls growth without causing immediate plant death.[3] This property is commercially exploited to prevent the sprouting of stored root crops like potatoes and onions, control sucker growth in tobacco plants, and manage the growth of turf and weeds along rights-of-way.[1][3][4]
Technical grade this compound is a white crystalline powder with a melting point exceeding 292°C.[5] It is sparingly soluble in water and alcohol but more soluble in organic solvents like dimethylformamide.[1][5] For commercial applications, it is often formulated as a water-soluble salt, typically the potassium salt (K-MH).[4][6] The quality of technical grade this compound is paramount, with a particular focus on minimizing the residual amount of hydrazine, a toxic impurity.[6][7][8] International standards, such as those set by the FAO, often mandate a hydrazine content of less than 1 mg/kg (1 ppm).[6][8]
This guide provides a comprehensive overview of the predominant commercial synthesis route for technical grade this compound, detailing the underlying chemistry, process parameters, purification strategies, and essential quality control methodologies.
Part 1: The Core Synthesis Pathway
The principal industrial method for producing this compound is the condensation reaction between maleic anhydride and hydrazine hydrate.[1][3][9] This process is valued for its efficiency and relatively high yields. The reaction proceeds via a cyclization mechanism, forming the stable six-membered pyridazinedione ring.
Chemical Reaction Mechanism
The reaction is a two-step process. First, hydrazine hydrate, a nucleophile, attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. This forms an intermediate, maleic monohydrazide.[10] Subsequently, an intramolecular condensation occurs, where the terminal nitrogen of the hydrazide attacks the remaining carboxylic acid group, eliminating a molecule of water to form the stable cyclic this compound.
Caption: Chemical synthesis pathway of this compound.
Critical Process Parameters and Causality
The yield and purity of the final product are highly dependent on the careful control of several reaction parameters. Various patented methods highlight different approaches to optimize this synthesis.[7][11][12][13]
Solvent System: The choice of solvent is critical.
-
Aqueous/Acidic Media: Many processes utilize an aqueous medium, often acidified with sulfuric acid.[7][12] The acid serves two purposes: it protonates the carbonyl group of maleic anhydride, making it more susceptible to nucleophilic attack, and it converts hydrazine hydrate into hydrazine sulfate, which can be easier to handle.[12] Yields in sulfuric acid can range from 75% to over 95%.[7]
-
Organic Solvents: Other methods employ organic solvents, sometimes in conjunction with water.[11] This can aid in dissolving the maleic anhydride and controlling the reaction temperature. Post-reaction, the organic solvent can be recovered via distillation and recycled, improving process economy.[11]
-
Glacial Acetic Acid: Acetic acid is also a documented solvent, providing a non-aqueous environment that can lead to excellent yields of this compound.[10][14]
Catalysis: To enhance reaction rates and improve yields, various catalysts are employed.
-
Acid Catalysts: As mentioned, strong mineral acids like H₂SO₄ are common.[7][12] Some processes also introduce organic acid catalysts.[12]
-
Metal-Based Catalysts: Patents describe the use of rare-earth compounds (e.g., lanthanum trifluoromethanesulfonate) or composite catalysts like ZnCl₂/CuCl₂ to drive the reaction to completion, thereby increasing yield and minimizing residual hydrazine.[7][13] The catalyst's role is to facilitate the cyclization step, which is often the rate-limiting part of the process.
Stoichiometry and Reagent Addition:
-
The molar ratio of reactants is crucial. An excess of maleic anhydride has been shown to increase the yield from approximately 42% to 67%.[15] Conversely, some methods maintain an excess of hydrazine hydrate to ensure the complete conversion of maleic anhydride, with the excess hydrazine being recovered later via vacuum distillation.[13]
-
The order and rate of addition matter. A common procedure involves first preparing a solution of hydrazine sulfate (from hydrazine hydrate and sulfuric acid) and then adding maleic anhydride under controlled temperature.[7][12] This approach mitigates the highly exothermic nature of the initial reaction.
Temperature and Reaction Time: The reaction is typically biphasic. An initial, low-temperature phase (e.g., <30-40°C) is used for the addition of reagents to control the initial exotherm.[7][11] This is followed by a heating or reflux phase (e.g., 70-100°C) for several hours to ensure the completion of the cyclization reaction.[11][12] The optimal time and temperature represent a trade-off between reaction completion and the potential for side-product formation.
Part 2: Production Workflow and Protocols
The commercial production of technical grade this compound follows a logical sequence from reaction to purification and final quality assurance.
Caption: Commercial production workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative synthesis based on common principles described in the literature.[7][11][12]
Objective: To synthesize crude this compound.
Materials:
-
Reaction Vessel (1000L, glass-lined, with mechanical agitation, thermometer, and reflux condenser)
-
Maleic Anhydride (98 kg)
-
Hydrazine Hydrate (40% solution, 130 kg)
-
Organic Solvent (e.g., ethanol, 380 kg)
-
Acid Catalyst (e.g., sulfuric acid, 30 kg)
Procedure:
-
Charging the Reactor: Add the organic solvent (380 kg) and maleic anhydride (98 kg) to the 1000L reactor.
-
Initial Mixing: Stir the mixture until the maleic anhydride is fully dissolved.
-
Hydrazine Addition: Slowly add the 40% hydrazine hydrate solution (130 kg) to the reactor. Maintain vigorous stirring and control the temperature to below 30°C using a cooling jacket. This step is highly exothermic. The duration of this controlled reaction phase is approximately 2 hours.[11]
-
Catalyst Addition & Heating: Add the acid catalyst (30 kg). Slowly raise the temperature of the reaction mixture to 50°C and hold for 2 hours.[11]
-
Reflux: Increase the temperature to initiate reflux and continue for 2 hours. At this stage, the organic solvent can be distilled off and recovered for recycling.[11]
-
Final Reaction: After solvent removal, raise the temperature to 100-104°C and maintain reflux for an additional 1-3 hours to ensure complete cyclization.[11]
-
Cooling and Precipitation: Cool the reaction mass to below 10°C. The this compound product will precipitate out of the solution.[11]
-
Isolation: Filter the resulting slurry to isolate the crude this compound cake. The filtrate (aqueous phase) can be recycled in subsequent batches.[11]
Experimental Protocol: Purification
Objective: To purify crude this compound to technical grade by removing unreacted starting materials and side products.
Materials:
-
Crude this compound Filter Cake
-
Recovered Organic Solvent (from synthesis step) or fresh solvent
-
Purification Vessel with heating and cooling capabilities
-
Filtration unit (e.g., centrifuge or vacuum filter)
Procedure:
-
Recrystallization: Transfer the crude filter cake to the purification vessel. Add the recovered organic solvent and heat the mixture to dissolve the this compound.[11]
-
Cooling: Slowly cool the solution to induce recrystallization of the this compound. The controlled cooling rate is key to forming pure crystals and leaving impurities in the mother liquor.
-
Filtration: Filter the purified this compound crystals. The mother liquor, which contains impurities but also some dissolved product, can be recycled.[11]
-
Washing: Wash the purified filter cake with a small amount of cold, fresh solvent or frozen water to remove any residual mother liquor.[11]
-
Drying: Dry the final product under vacuum at an optimized temperature (e.g., 88°C) to achieve the desired moisture content.[15]
Part 3: Quality Control and Specifications
Ensuring the final product meets technical grade specifications is a critical final step. The analysis focuses on purity (assay) and the quantification of specific, regulated impurities.
Technical Grade Specifications
The specifications for technical grade this compound are established by regulatory bodies to ensure safety and efficacy.
| Parameter | Specification | Source |
| Appearance | White crystalline powder | [5] |
| This compound Content (Assay) | ≥ 970 g/kg (97%) | [6][8] |
| Hydrazine Content | ≤ 0.001 g/kg (1 ppm) | [6][8] |
| Water Content | Varies by formulation; for some granules, max 70 g/kg | [6] |
| Melting Point | ≥ 292°C | [5] |
Analytical Methodology
Validated analytical methods are essential for quality control.
Protocol: HPLC for this compound Assay
This method is based on established procedures for determining this compound in technical products and formulations.[6][16]
Objective: To determine the purity of the final this compound product.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Analytical Column (e.g., ZORBAX SB-Aq or similar C18 reverse-phase)
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid (e.g., 5:95:0.01)[16]
-
This compound analytical standard
-
Methanol/Water (50:50 v/v) for sample preparation
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve in methanol/water to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the produced technical grade this compound and dissolve it in methanol/water to a known concentration.
-
Chromatography:
-
Set the HPLC column temperature and flow rate.
-
Set the UV detector to the appropriate wavelength (e.g., 303 nm).[16]
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. Determine the purity as a percentage (w/w).
Protocol: GC for Hydrazine Impurity Analysis
Due to the toxicity of hydrazine, a highly sensitive method is required to confirm its level is below the 1 ppm limit.[4][17] Gas chromatography (GC) is the standard method.[8]
Objective: To quantify the residual hydrazine in the final product.
Instrumentation & Reagents:
-
Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID, or a nitrogen-phosphorus detector - NPD for higher sensitivity).
-
Derivatizing agent (e.g., p-dimethylaminobenzaldehyde).
-
Hydrazine analytical standard.
Procedure:
-
Extraction & Derivatization: Extract the sample using a defined procedure. The hydrazine is often derivatized to make it more volatile and stable for GC analysis.[5]
-
Standard Preparation: Prepare calibration standards of derivatized hydrazine.
-
Chromatography:
-
Inject the standards to create a calibration curve.
-
Inject the prepared and derivatized sample extract.
-
-
Quantification: Compare the peak response from the sample to the calibration curve to determine the concentration of hydrazine. Ensure the result is below the 1 mg/kg specification.[8]
Conclusion
The commercial production of technical grade this compound is a well-established chemical process centered on the reaction of maleic anhydride and hydrazine hydrate. The economic viability and regulatory compliance of the process hinge on the precise control of reaction conditions, the efficiency of the purification steps, and rigorous analytical quality control. The primary challenges involve maximizing yield while stringently minimizing the final concentration of the toxic impurity, hydrazine, to meet international standards. Continuous process optimization, including the use of advanced catalysts and solvent recycling systems, is key to achieving a cost-effective, safe, and environmentally responsible manufacturing operation.
References
- 1. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discover the Benefits of this compound! - China Chemical Manufacturer [longchangextracts.com]
- 3. This compound | 123-33-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 5. 369. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. CN105693623A - this compound preparation method - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. This compound [sitem.herts.ac.uk]
- 10. datapdf.com [datapdf.com]
- 11. CN105924401A - this compound synthetic process - Google Patents [patents.google.com]
- 12. CN102108063A - Method for preparing this compound - Google Patents [patents.google.com]
- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. This compound [drugfuture.com]
- 15. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]
- 16. [Simple analysis of this compound in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of environmental and health risks of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and physical properties of maleic hydrazide salts
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Maleic Hydrazide and Its Salts
Abstract
This compound (MH), a heterocyclic organic compound, is a widely utilized plant growth regulator and herbicide. Its efficacy is intrinsically linked to its chemical structure and physical properties. This technical guide provides a comprehensive examination of the molecular architecture of this compound, with a particular focus on its significant tautomeric equilibria. It delves into the physicochemical properties of both the parent acid and its commercially important salt forms, highlighting the critical role of salt formation in enhancing aqueous solubility for practical applications. Furthermore, this document outlines the primary synthesis routes and details key analytical techniques for characterization and quantification, offering field-proven insights for researchers, scientists, and professionals in drug development and agricultural science.
Introduction to this compound
This compound (1,2-dihydropyridazine-3,6-dione) is a synthetic organic compound first identified in the 1940s for its unique ability to inhibit plant cell division without causing immediate cell death, thereby regulating growth.[1] This property has led to its extensive use in agriculture to control the sprouting of stored crops like potatoes, onions, and garlic, and to manage the growth of grasses, weeds, and tobacco suckers.[1][2] The biological activity of this compound is believed to stem from its structural similarity to uracil, allowing it to interfere with nucleic acid synthesis.[3]
While effective, the free acid form of this compound exhibits very low solubility in water, a significant limitation for its formulation and application in aqueous sprays.[2] To overcome this, this compound is typically converted into its alkali metal salts, most commonly the potassium salt (KMH), which demonstrates vastly superior water solubility.[3][4] This guide will explore the fundamental chemistry that underpins these properties, providing a detailed look at the structure, synthesis, and characterization of this compound and its salts.
Chemical Structure and Tautomerism
The chemical behavior and physical properties of this compound are governed by its dynamic molecular structure, which exists as a mixture of tautomeric forms in equilibrium.
Molecular Structure
The empirical formula of this compound is C₄H₄N₂O₂.[1] The core structure is a six-membered pyridazine ring. Analysis of its crystal structure reveals that this compound can act as a pyrimidine or purine analogue, which helps explain its biological activity.[5] The molecule is not planar, and its precise solid-state conformation has been determined through X-ray crystallography.[5][6]
Tautomeric Equilibria
This compound can exist in three primary tautomeric forms: the diketo form (1,2-dihydropyridazine-3,6-dione), the monohydroxy-monoketo form (6-hydroxy-3(2H)-pyridazinone), and the dihydroxy form (3,6-dihydroxypyridazine).
Theoretical and experimental studies have shown that the monohydroxy-monoketo tautomer is the most stable and therefore dominant form, both in the gas phase and in aqueous solutions.[7][8] The diketo form is the next most stable, while the dihydroxy form is considered essentially absent in solution.[7][8]
Caption: The tautomeric equilibrium of this compound, highlighting the dominant monohydroxy-monoketo form.
Influence of Solvent on Tautomer Stability
The polarity of the solvent plays a crucial role in the stability of the tautomers. Polar solvents tend to increase the stability of all tautomeric forms compared to the gas phase.[9] Specifically, solvation effects preferentially stabilize the diketo form, suggesting that both the monohydroxy-monoketo and diketo forms may be observed in solution.[7][8] This solvent-dependent equilibrium can influence the molecule's reactivity and interactions in biological systems.
Structure of this compound Salts
This compound is a weak acid with a pKa of approximately 5.6.[4][10] This acidity allows it to react with bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form water-soluble salts.[11] In these salts, the this compound exists in its anionic form, where a proton has been removed from one of the hydroxyl groups of the enol tautomers. This ionization is the key to the dramatically increased water solubility of the salts.
Synthesis and Formulation
The commercial production of this compound and its salts involves straightforward chemical reactions.
Synthesis of this compound
The most common industrial method for synthesizing this compound involves the reaction of maleic anhydride with a hydrazine salt, such as hydrazine hydrate or hydrazine sulfate.[3][12] The process is typically a cyclization reaction performed in a suitable solvent like water, alcohol, or under acidic conditions with sulfuric acid.[12][13]
Caption: Generalized workflow for the synthesis of this compound and its subsequent conversion to a salt.
Formation of this compound Salts
To produce the highly water-soluble salt form, the synthesized this compound (free acid) is neutralized with an inorganic alkali.[13][14] For example, reacting this compound with potassium hydroxide (KOH) yields the potassium salt of this compound (KMH).[14] This conversion is fundamental to creating stable, concentrated aqueous formulations suitable for agricultural use.
Physicochemical Properties
The utility of this compound and its salts is directly related to their distinct physical and chemical properties. A summary of key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₄H₄N₂O₂ | [1] |
| Molecular Weight | 112.09 g/mol | [2][15] |
| Appearance | Odorless, white crystalline powder/solid | [2][15][16] |
| Melting Point | ~298-302°C (decomposes) | [1][2][10][17] |
| Density | ~1.60 g/cm³ at 25°C | [15][18] |
| pKa | ~5.62 at 20°C | [4][10] |
| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg at 25°C |[2] |
Solubility
The most significant difference between this compound and its salts is their solubility in water, as detailed in Table 2. The low solubility of the parent acid makes it difficult to use in aqueous formulations, whereas the salt forms are highly soluble, facilitating their use as plant growth regulators.[3]
Table 2: Comparative Aqueous Solubility at 25°C
| Compound | Solubility in Water | References |
|---|---|---|
| This compound | 0.6% (6,000 mg/L) | [2][17] |
| Potassium Salt (KMH) | 300,000 - 340,000 mg/L | [2][17] |
| Sodium Salt | ~200,000 mg/L (200 g/kg) |[2][17] |
Analytical Characterization Techniques
A suite of analytical methods is employed to confirm the structure, purity, and concentration of this compound and its derivatives.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to elucidate the molecular structure. In DMSO-d₆, the spectrum of this compound shows characteristic peaks for the vinyl protons and the N-H protons, confirming the pyridazine ring structure.[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as C=O (carbonyl), N-H, and C=C bonds, which are characteristic of the different tautomeric forms.
-
UV-Vis Spectroscopy: In aqueous solutions, this compound exhibits an absorption maximum around 300 nm, which can be utilized for quantitative analysis.[11] This absorption indicates that direct photolysis can occur in sunlit surface waters.[11]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative determination of this compound in technical products and formulations. A common approach is reversed-phase liquid chromatography.[20]
Caption: A typical experimental workflow for the quantification of this compound by HPLC.
Experimental Protocol: HPLC Determination of this compound
This protocol is based on established methods for the analysis of this compound in technical and formulated products.[20]
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound analytical standard.
-
To solubilize, add a small amount of 1M potassium hydroxide (KOH) to form the potassium salt in situ.
-
Add a precise amount of an internal standard, such as sulfanilic acid.
-
Dilute to a known volume with deionized water to create the stock standard solution. Prepare a series of working standards by serial dilution.
-
-
Preparation of Test Sample:
-
Accurately weigh the technical or formulated product containing this compound.
-
Follow the same solubilization and internal standard addition steps as for the standard solution, ensuring the final concentration is within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C8 reversed-phase column.
-
Mobile Phase: An aqueous buffer with an ion-pairing agent.
-
Detection: UV at 254 nm.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
-
Analysis and Calculation:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the peak area response ratio (this compound Area / Internal Standard Area) for all samples and standards.
-
Construct a calibration curve by plotting the response ratio of the standards against their concentrations.
-
Determine the concentration of this compound in the test sample by comparing its response ratio to the calibration curve.
-
Causality Note: The addition of KOH is a critical step for analyzing technical grade this compound to ensure complete dissolution in the aqueous mobile phase by converting it to its highly soluble potassium salt.[20] The use of an internal standard corrects for variations in injection volume and instrument response, leading to higher precision and accuracy.
Conclusion
The chemical structure and physical properties of this compound and its salts are inextricably linked to their function as effective plant growth regulators. The existence of tautomeric equilibria and the acidic nature of the molecule are central to its chemical identity. The conversion of the sparingly soluble this compound acid into its highly soluble alkali metal salts, particularly the potassium salt, is a critical formulation strategy that enables its widespread use in agriculture. A thorough understanding of these principles, supported by robust analytical techniques like HPLC and spectroscopy, is essential for the quality control, development, and effective application of this compound-based products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Potassium Salt|CAS 28382-15-2 [benchchem.com]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Crystal structure of the growth inhibitor, ‘this compound’(1,2-dihydropyridazine-3,6-dione) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 10. fao.org [fao.org]
- 11. This compound | 123-33-1 [chemicalbook.com]
- 12. This compound [drugfuture.com]
- 13. CN105693623A - this compound preparation method - Google Patents [patents.google.com]
- 14. This compound potassium [sitem.herts.ac.uk]
- 15. This compound CAS 123-33-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 16. chemiis.com [chemiis.com]
- 17. scent.vn [scent.vn]
- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 19. This compound(123-33-1) 1H NMR spectrum [chemicalbook.com]
- 20. Liquid chromatographic determination of this compound in technical and formulated products: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Maleic Hydrazide's Effect on Plant Hormones
An In-depth Technical Guide for Researchers
Abstract
Maleic hydrazide (1,2-dihydropyridazine-3,6-dione), hereafter referred to as MH, is a systemic plant growth regulator first identified for its unique properties in the 1940s.[1] Its primary and most well-documented mode of action is the inhibition of cell division in meristematic tissues, without impacting the extension of existing cells.[1][2] This fundamental mechanism leads to a cascade of secondary effects, profoundly influencing plant development by interfering with the endogenous hormonal signaling that governs growth. This technical guide provides an in-depth exploration of the initial investigative frameworks for understanding MH's impact on three core classes of plant hormones: auxins, gibberellins, and cytokinins. We will delve into the mechanistic hypotheses, present robust experimental protocols for quantifying hormonal fluctuations, and offer validated bioassays to assess functional changes in hormone activity. This document is intended for researchers and scientists initiating studies into the physiological and molecular consequences of MH application.
The Core Mechanism: A Foundation in Mitotic Inhibition
Before examining specific hormonal interactions, it is crucial to understand that MH's primary effect is anti-mitotic.[3][4] Upon foliar or root application, MH is readily translocated through both xylem and phloem to regions of active cell division, primarily the apical and axillary meristems.[5][6][7] The prevailing hypothesis is that MH acts as an inhibitor of nucleic acid and protein synthesis, which are essential prerequisites for mitosis.[8][9] This cessation of cell division, while cell enlargement continues, is the root cause of the classic symptoms of MH treatment: loss of apical dominance, suppression of flowering, and inhibition of sprouting in stored tubers.[5][10] These phenotypic outcomes strongly suggest a significant disruption of the hormonal balance that meticulously regulates these processes.
Interaction with Auxin Pathways
Auxins, with indole-3-acetic acid (IAA) as the principal form, are central to regulating cell elongation, apical dominance, and root development. Early research positioned MH as a potential anti-auxin, a substance that counteracts auxin-driven processes.[11][12][13] While MH does not directly compete for auxin receptors, its profound impact on apical meristems—the primary site of auxin synthesis—inevitably disrupts the entire auxin economy of the plant.
Mechanistic Hypothesis: Disruption of Auxin Synthesis and Transport
The primary hypothesis is that by arresting development in the apical bud, MH curtails the primary source of endogenous IAA. This reduction in auxin flow down the stem releases axillary buds from apical dominance, a classic symptom of MH application.[5] Recent studies have provided direct evidence for this, showing that foliar application of MH leads to a significant decrease in auxin (IAA) levels in seeds.[11] The investigation into this relationship requires precise quantification of IAA levels in various tissues post-treatment.
Visualization: Proposed Disruption of Auxin Homeostasis
Caption: MH inhibits apical meristem activity, reducing IAA synthesis and transport, thereby releasing axillary buds from inhibitory control.
Experimental Protocol: Quantification of IAA by GC-MS/MS
This protocol is adapted from high-throughput methods designed for quantifying auxin from small tissue samples.[14][15][16][17] The principle of isotope dilution is critical for accuracy.
Methodology:
-
Sample Collection & Homogenization:
-
Harvest 5-20 mg of plant tissue (e.g., apical buds, young leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Add a known quantity of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA) to the frozen tissue.[15] The amount should be roughly equivalent to the expected endogenous level (e.g., 0.1-0.5 ng for 20 mg tissue).[14]
-
Add homogenization buffer (e.g., 50 mM sodium phosphate buffer pH 7.0 with 0.1% diethyldithiocarbamic acid) and homogenize thoroughly using a tissue lyser or mortar and pestle.
-
-
Solid Phase Extraction (SPE) for Purification:
-
Centrifuge the homogenate to pellet debris.
-
Use a reversed-phase SPE cartridge (e.g., C18) to purify and concentrate the auxins from the supernatant.[14][18]
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the supernatant.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly acidic aqueous solution to remove more polar impurities.
-
Elute the IAA fraction with a suitable solvent like methanol or acetonitrile.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the sample to make it volatile for gas chromatography. A common method is methylation using diazomethane.[15]
-
-
GC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[14][16]
-
Use selected reaction monitoring (SRM) to detect and quantify the endogenous (unlabeled) IAA and the [¹³C₆]IAA internal standard based on their distinct mass-to-charge ratios.
-
The ratio of the endogenous IAA peak area to the internal standard peak area is used to calculate the precise concentration of IAA in the original tissue sample.
-
Interference with Gibberellin Signaling
Gibberellins (GAs) are diterpenoid hormones that regulate key developmental processes, including stem elongation, seed germination, and flowering. The growth-retardant effects of MH strongly suggest an antagonistic relationship with GA signaling.
Mechanistic Hypothesis: Inhibition of GA Response
Research indicates that MH's inhibitory effect on growth cannot be reversed by the application of exogenous GA.[19] This suggests that MH does not merely inhibit GA biosynthesis but actively prevents the plant's response to GA.[7] The molecular basis for this interference is a key area for investigation, but the physiological outcome is a clear reduction in stem elongation and overall plant height, a desirable trait in many agricultural contexts.[20]
Data Presentation: Effect of MH on Plant Stature
The following table summarizes data from a study on the application of MH to Dahlia plants, demonstrating its dose-dependent effect on plant height.[20]
| MH Concentration (ppm) | Mean Plant Height (cm) | Percent Reduction from Control |
| 0 (Control) | 136.87 | 0% |
| 600 | 110.27 | 19.4% |
| 800 | 98.40 | 28.1% |
| 1000 | 95.13 | 30.5% |
| 1200 | 96.20 | 29.7% |
Data adapted from Ahmad, et al., 2019.[20]
Visualization: General Workflow for Gibberellin Analysis
Caption: Standard workflow for the extraction, purification, and quantification of gibberellins from plant tissue.
Experimental Protocol: Quantification of Gibberellins by HPLC
This protocol provides a framework for the analysis of gibberellins like GA₃ and GA₄, utilizing SPE for cleanup and HPLC for quantification.[21][22][23]
Methodology:
-
Extraction:
-
Grind 1-2 g of fresh plant tissue in liquid nitrogen.
-
Extract the powder with cold 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).
-
Shake or stir the mixture for several hours at 4°C.
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification by SPE:
-
Reduce the volume of the methanol extract under vacuum.
-
Dilute the aqueous residue with a buffer (e.g., phosphate buffer, pH 8.0) and pass it through a polyvinylpyrrolidone (PVP) column to remove phenolic compounds.
-
Acidify the eluate to pH ~2.5-3.0 with HCl.
-
Apply the acidified extract to a pre-conditioned C18 SPE cartridge.[21]
-
Wash the cartridge with acidic water to remove polar impurities.
-
Elute the gibberellins with 80% methanol.
-
-
HPLC Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV or Diode Array Detector.[23][24]
-
Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).[23]
-
Monitor the effluent at a wavelength appropriate for GAs (e.g., ~205-210 nm).[22]
-
Quantify the GA peaks by comparing their area to a standard curve generated from pure GA standards. For higher sensitivity and specificity, LC-MS/MS is the preferred method.[22]
-
Effects on Cytokinin Metabolism and Signaling
Cytokinins (CKs) are adenine derivatives that promote cell division and are critically involved in regulating meristem activity and shoot bud development. Given that MH's primary target is meristematic cell division, a strong interaction with the cytokinin pathway is expected.
Mechanistic Hypothesis: Downregulation of CK Metabolism and Signaling
Transcriptomic studies on tobacco plants treated with MH provide compelling evidence for this interaction. Gene ontology (GO) enrichment analysis of tissues from apical and axillary buds revealed that MH treatment leads to a significant downregulation of genes associated with cytokinin metabolism and meristem maintenance.[25] This suggests that MH suppresses bud growth not only by directly halting mitosis but also by transcriptionally repressing the very hormonal pathway that promotes it. This creates a powerful, multi-pronged inhibition of shoot development.
Visualization: Proposed Impact on Cytokinin Pathway
Caption: MH alters gene expression, downregulating key cytokinin and meristem maintenance genes, leading to suppressed bud growth.
Experimental Protocol: Cytokinin Bioassay (Cucumber Cotyledon Greening)
Bioassays are essential for determining the biological activity of cytokinins in a sample, which complements quantitative data from chemical analysis.[26] This protocol is based on the principle that cytokinins promote chlorophyll synthesis and cell expansion in etiolated cotyledons.[27]
Methodology:
-
Plant Material Preparation:
-
Germinate cucumber seeds (Cucumis sativus) in complete darkness for 5-6 days.
-
Under a dim green safe light, excise the cotyledons and place them, abaxial side down, in petri dishes containing filter paper moistened with a basal medium (e.g., 40 mM KCl solution).[27]
-
-
Treatment Application:
-
Prepare a dilution series of your plant extract (purified via SPE as in the GA protocol) and a parallel series of a known cytokinin standard (e.g., kinetin or benzyladenine) in the basal medium.
-
Add the different treatment solutions to the respective petri dishes. Include a negative control with only the basal medium.
-
-
Incubation:
-
Chlorophyll Extraction and Quantification:
-
After the light exposure, blot the cotyledons dry and record their fresh weight (an indicator of cell expansion).
-
Extract chlorophyll by homogenizing the cotyledons in a known volume of a solvent like 80% ethanol or acetone.
-
Incubate the homogenate in the dark until the tissue is white.
-
Centrifuge to pellet the tissue debris.
-
Measure the absorbance of the supernatant in a spectrophotometer at 665 nm (for chlorophyll a).[28]
-
-
Data Analysis:
-
Compare the absorbance values from the extract-treated samples to the standard curve generated from the known cytokinin concentrations. This allows for the estimation of the cytokinin-like activity in the plant extract.
-
Conclusion and Future Outlook
The initial investigations into this compound's mode of action reveal a complex interplay between its primary anti-mitotic function and the plant's endogenous hormonal network. Its effects on auxin, gibberellin, and cytokinin pathways are not isolated; they are interconnected consequences of arresting growth at the plant's primary control centers—the meristems. While quantitative methods like LC-MS/MS provide precise measurements of hormonal changes, classic bioassays remain invaluable for assessing the functional, biological impact of these changes.
Future research should focus on integrating metabolomic and transcriptomic approaches to build a comprehensive model of MH's impact. Identifying the specific transcription factors and signaling components that are modulated by MH will provide a more complete understanding of how this simple molecule exerts such profound control over plant development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Plant Growth Inhibitor (1950) | Aubrey W. Naylor | 60 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound as an antiauxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Pineapple - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 23. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholars.uky.edu [scholars.uky.edu]
- 26. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 27. An Improved Bioassay for Cytokinins Using Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Maleic Hydrazide Residues in Potato Tubers
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of maleic hydrazide (MH) in potato tubers using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a widely used plant growth regulator to inhibit sprouting in stored potatoes, and monitoring its residue levels is critical for regulatory compliance and food safety.[1][2] This application note outlines a robust method encompassing sample homogenization, solvent extraction, solid-phase extraction (SPE) for cleanup, and subsequent quantification by reversed-phase HPLC. The causality behind each step is explained to provide a deeper understanding of the methodology. Validation data, including recovery, linearity, and limits of detection, are presented to demonstrate the method's trustworthiness and adherence to scientific standards.
Introduction: The Rationale for this compound Monitoring
This compound (1,2-dihydro-3,6-pyridazinedione) is a systemic plant growth regulator applied to potato foliage before harvest to prevent sprouting during long-term storage.[1] Its effectiveness in extending the shelf-life of potatoes makes it commercially significant. However, due to potential health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in potatoes, which can range from 15 to 50 mg/kg (ppm).[1][3][4] Therefore, a reliable, accurate, and validated analytical method is essential for food testing laboratories, researchers, and regulatory agencies to ensure that residue levels in consumer products do not exceed these established safety thresholds.
While various analytical techniques exist, including Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), HPLC with UV detection offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.[1][5] GC-based methods often require a time-consuming derivatization step, whereas HPLC can analyze the polar, non-volatile this compound molecule directly.[1][6]
This guide details a method that has been demonstrated to be effective, providing high recovery rates and a low limit of detection suitable for regulatory monitoring.[1][5]
Principle of the Method
The analytical workflow is designed to efficiently extract this compound from the complex potato matrix and present a clean sample for chromatographic analysis. The core principle involves:
-
Extraction: Utilizing a polar solvent (methanol or water) to solubilize this compound from the homogenized potato tissue.[1][7][8]
-
Cleanup: Employing Solid-Phase Extraction (SPE) to remove interfering matrix components such as fats, pigments, and sugars that could compromise the chromatographic separation and detection. A strong cation exchange (SCX) cartridge is particularly effective for this purpose.[1][5]
-
Chromatographic Separation: Using a reversed-phase C18 column to separate this compound from any remaining matrix interferences.
-
Detection & Quantification: Detecting the analyte using a UV detector at its maximum absorbance wavelength (around 303 nm) and quantifying it against a calibration curve prepared from certified reference standards.[1][4][8]
Experimental Workflow Diagram
The overall process from sample receipt to final analysis is illustrated below.
Caption: Workflow for this compound Analysis in Potatoes.
Materials and Reagents
-
Solvents: HPLC grade Methanol, Acetonitrile, and deionized water.
-
Reagents: Phosphoric acid (reagent grade), Sodium Hydroxide (reagent grade).[1]
-
Standards: this compound certified reference standard (99% purity or higher).[1]
-
SPE Cartridges: Strong Cation Exchange (SCX), 1g, 6mL.[1][5]
-
Filters: 0.45 µm Nylon syringe filters.
-
Equipment: High-speed homogenizer (e.g., Polytron), centrifuge, rotary evaporator, vortex mixer, analytical balance, HPLC system with UV/DAD detector.
Detailed Protocols
Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100-mL volumetric flask. Dissolve and bring to volume with methanol. This stock solution is stable for several months when stored at 4°C in the dark.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL) by diluting the stock solution with the mobile phase. These solutions should be prepared fresh daily.
Sample Preparation and Extraction
-
Homogenization: Wash whole potato tubers to remove soil. Dice the potatoes (including the peel) and homogenize them into a fine paste using a high-speed blender or food processor.[2]
-
Extraction: Accurately weigh 10.0 g of the homogenized potato sample into a 100-mL centrifuge tube.[5]
-
Add 50 mL of methanol to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes to ensure thorough extraction of the analyte.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.
-
Concentration: Carefully decant the supernatant into a round-bottom flask. Evaporate the methanol to dryness using a rotary evaporator with a water bath set to 40°C.
-
Reconstitution: Add 2.0 mL of deionized water to the flask and sonicate for 5 minutes to dissolve the residue completely. This aqueous solution is now ready for cleanup.[5]
Solid-Phase Extraction (SPE) Cleanup
The purpose of the SPE step is to selectively retain and then elute the analyte while washing away interfering compounds. SCX cartridges are effective because this compound, a weak acid, can be manipulated by pH to be retained on the sorbent.
-
Cartridge Conditioning: Condition a 1 g SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of 0.001 N NaOH solution. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Load the entire 2 mL of the reconstituted sample extract onto the conditioned SCX cartridge.
-
Washing: Elute the cartridge with 2 mL of 0.001 N NaOH solution to wash away neutral and acidic interferences. Discard this eluate.[1]
-
Analyte Elution: Although the cited method uses a weak base for elution after loading, a more typical SCX elution would involve a stronger base or a salt solution to displace the retained analyte. Alternative elution: Elute the this compound with 5 mL of a methanol/ammonia solution (98:2 v/v). Rationale: The ammonia neutralizes the acidic analyte, disrupting its ionic interaction with the SCX sorbent and allowing it to elute.
-
Final Preparation: Collect the eluate. If a non-aqueous elution solvent was used, evaporate it to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1.0 mL of mobile phase. Filter the final solution through a 0.45 µm nylon syringe filter directly into an HPLC vial.[1]
Caption: Solid-Phase Extraction (SPE) Cleanup Protocol.
HPLC-UV Analysis
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., ZORBAX SB-Aq), 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar compounds like this compound.[8] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (5:95:0.01, v/v/v) | A highly aqueous mobile phase is suitable for retaining the polar analyte. Phosphoric acid is used to control the pH (between 2-4) and ensure consistent peak shape by keeping this compound in a single ionic form.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 20 µL | A typical injection volume to ensure sufficient analyte is introduced onto the column for detection.[1] |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times. |
| UV Detection | 303 nm | This is the wavelength of maximum absorbance for this compound, providing the best sensitivity.[1][8] |
Quantification
Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards. Construct a calibration curve by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the sample is determined using the linear regression equation from this curve.
The final residue concentration in the potato sample (in mg/kg) is calculated using the following formula:
Residue (mg/kg) = (C x V) / M
Where:
-
C = Concentration of this compound in the final sample solution (µg/mL) from the calibration curve.
-
V = Final volume of the sample extract after cleanup (mL).
-
M = Weight of the initial potato sample (g).[1]
Method Validation and Performance
A trustworthy protocol must be self-validating. The performance of this method has been evaluated based on key validation parameters, with typical results summarized below.
| Validation Parameter | Typical Performance | Significance |
| Linearity (r²) | > 0.999 | Demonstrates a direct and reliable relationship between detector response and analyte concentration over the working range. |
| Recovery | 87% - 96% | High recovery indicates the extraction and cleanup process is efficient and minimal analyte is lost.[1][5] |
| Precision (RSD) | 2.1% - 4.0% | Low relative standard deviation shows the method is reproducible and provides consistent results across replicate analyses.[1][5] |
| Limit of Detection (LOD) | 0.5 mg/kg (ppm) | The lowest concentration that can be reliably detected, ensuring the method is sensitive enough for regulatory MRLs.[1][5] |
| Limit of Quantification (LOQ) | 1.0 mg/kg (ppm) | The lowest concentration that can be accurately quantified, well below typical MRLs for potatoes. |
These values are representative and should be verified by each laboratory during in-house method validation.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and cost-effective solution for the quantitative analysis of this compound residues in potato tubers. The combination of a straightforward methanol extraction and a targeted SCX SPE cleanup effectively removes matrix interferences, leading to excellent recovery and precision. The method's performance, with a detection limit well below established regulatory limits, makes it highly suitable for routine monitoring in food safety and quality control laboratories.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. 369. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 3. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. [Simple analysis of this compound in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Maleic Hydrazide Residues in Agricultural Commodities by Gas Chromatography-Mass Spectrometry
Introduction
Maleic hydrazide (MH), a systemic plant growth regulator, is extensively utilized in agriculture to inhibit the sprouting of stored tuber and bulb crops such as potatoes and onions, and to control sucker growth in tobacco.[1][2] Its application ensures prolonged shelf-life and maintains the quality of produce during storage and transportation. However, due to potential health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities.[3][4] For instance, the MRL for potatoes is set at 50 mg/kg and for onions at 15 mg/kg in the United States.[3] Therefore, the development of robust and sensitive analytical methods for the routine monitoring of this compound residues is of paramount importance for ensuring food safety and regulatory compliance.
While high-performance liquid chromatography (HPLC) methods are available, gas chromatography-mass spectrometry (GC-MS) offers superior selectivity and sensitivity, making it a powerful confirmatory technique.[5][6] The primary challenge in GC-MS analysis of this compound lies in its low volatility, a direct consequence of its polar nature and the presence of active hydrogens.[7][8] This necessitates a derivatization step to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatographic separation.[7][9] This application note provides a comprehensive and validated protocol for the determination of this compound residues in complex food matrices using GC-MS, with a focus on the underlying principles of each procedural step to empower researchers with the knowledge for effective method implementation and troubleshooting.
Principle of the Method
The analytical workflow for the determination of this compound residues by GC-MS can be logically segmented into three critical stages: extraction, derivatization, and instrumental analysis. The core principle of this method is the efficient extraction of this compound from the sample matrix, followed by a chemical modification (derivatization) to enhance its volatility for subsequent separation and quantification by GC-MS.
Initially, the sample is homogenized and extracted with a suitable solvent, such as methanol or a methanol/water mixture, to effectively solubilize the polar this compound.[5][10] A cleanup step, often employing solid-phase extraction (SPE), may be incorporated to remove interfering matrix components.[5][9] The pivotal step is the derivatization of the extracted this compound. Silylation is a widely employed technique where active hydrogens in the this compound molecule are replaced with a trimethylsilyl (TMS) group, significantly increasing its volatility and thermal stability.[11] Other derivatization approaches, such as methylation with dimethyl sulfate, have also been reported.[5][9] The resulting derivative is then introduced into the GC-MS system. In the gas chromatograph, the derivatized analyte is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the derivatized this compound, allowing for unambiguous identification and sensitive quantification.
Apparatus and Reagents
Apparatus:
-
High-speed blender or homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Strong Cation Exchange - SCX)[5][9]
-
Vortex mixer
-
Heating block or water bath
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Reagents:
-
This compound analytical standard (≥99% purity)
-
Methanol (HPLC or residue analysis grade)
-
Acetonitrile (HPLC or residue analysis grade)
-
Deionized water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or Dimethyl sulfate)[5]
-
Anhydrous sodium sulfate
-
Helium (carrier gas, 99.999% purity)
Experimental Workflow Diagram
Caption: Analytical workflow for this compound residue analysis by GC-MS.
Detailed Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is optimized for potato tubers but can be adapted for other similar matrices with appropriate validation.
-
Homogenization: Weigh 10 g of a representative portion of the homogenized sample (e.g., potato) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution (e.g., d2-maleic hydrazide).[12]
-
Extraction: Add 20 mL of methanol to the centrifuge tube. Cap and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction: Repeat the extraction (steps 3-5) with another 20 mL of methanol. Combine the supernatants.
-
Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 5 mL of 0.1 M HCl.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
For complex matrices, a cleanup step is crucial to remove interferences.
-
Cartridge Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.1 M HCl.[5][9]
-
Sample Loading: Load the reconstituted extract from Protocol 1 onto the conditioned SCX cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.
-
Elution: Elute the this compound with 10 mL of a 5% ammonium hydroxide in methanol solution into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Protocol 3: Derivatization
This protocol describes a common silylation procedure.
-
Reagent Addition: To the dry residue from the previous step, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Sample Dilution: Add 800 µL of hexane, vortex for 30 seconds, and transfer the solution to a GC vial for analysis.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 80°C for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min and hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (for TMS derivative) | m/z 256 (Molecular Ion), 241, 147 (confirming ions) |
Data Analysis and Quantification
Identification of the derivatized this compound is achieved by comparing the retention time and the relative abundance of the selected ions with those of a known standard. Quantification is performed using the external standard method with an internal standard to correct for variations in extraction efficiency and instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Method Validation
A robust analytical method requires thorough validation to ensure its reliability and accuracy. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; typically below the MRL |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
In a validation study for potatoes spiked at three concentration levels (0.5, 5, and 50 mg/kg), the method demonstrated excellent performance with average recoveries ranging from 85% to 105% and relative standard deviations (RSDs) below 15%. The calculated limit of quantification (LOQ) was 0.1 mg/kg, well below the established MRL.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete extraction or derivatization | Ensure thorough homogenization; optimize extraction solvent and time; check derivatization reagent activity and reaction conditions. |
| Poor Peak Shape | Active sites in the GC system; column degradation | Use a deactivated liner; perform column conditioning or replace the column. |
| High Background Noise | Matrix interferences; contaminated reagents or system | Optimize SPE cleanup; use high-purity solvents; bake out the GC system. |
| Inconsistent Results | Variability in sample preparation; instrument drift | Use an internal standard; ensure consistent sample handling; perform regular instrument maintenance and calibration. |
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues in agricultural commodities. The protocol, encompassing efficient sample preparation, robust derivatization, and selective mass spectrometric detection, is suitable for routine monitoring and ensures compliance with regulatory standards. The provided insights into the principles and troubleshooting guidelines will aid researchers and analysts in successfully implementing this method in their laboratories.
References
- 1. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocol: Colorimetric Determination of Maleic Hydrazide in Plant Tissues
Audience: Researchers, scientists, and quality control professionals in agricultural and food sciences.
Introduction: The Role and Regulation of Maleic Hydrazide
This compound (1,2-dihydropyridazine-3,6-dione) is a systemic plant growth regulator widely utilized in agriculture to inhibit sprouting in stored crops such as potatoes, onions, and garlic.[1] Its application post-harvest extends the shelf-life and maintains the quality of these commodities, which is crucial for the food industry.[1] However, due to its persistence in plant tissues, regulatory bodies have established maximum residue levels (MRLs) to ensure food safety.[2] Consequently, the accurate and reliable quantification of this compound residues in plant materials is of paramount importance for both regulatory compliance and consumer protection.
This application note provides a detailed protocol for the colorimetric determination of this compound in plant tissues. While modern chromatographic methods such as HPLC and LC-MS/MS offer higher sensitivity and specificity, the colorimetric method remains a robust, cost-effective, and historically significant technique for residue analysis.[2] The method described herein is based on the well-established principle of reducing this compound to hydrazine, followed by a color-forming reaction with p-dimethylaminobenzaldehyde (p-DAB).
Principle of the Method: A Two-Step Chemical Transformation
The colorimetric quantification of this compound is a classic analytical procedure that relies on its conversion to a chromophore. The overall process can be dissected into two critical stages:
-
Reductive Hydrolysis: The core of this method involves the chemical breakdown of the this compound molecule. In a strongly alkaline environment and in the presence of a reducing agent like zinc, this compound is hydrolyzed and reduced to hydrazine (H₂N-NH₂).[3][4] This step is crucial as this compound itself does not possess a suitable chromophore for direct colorimetric analysis in the visible spectrum.
-
Color Formation (Condensation Reaction): The liberated hydrazine is then isolated from the sample matrix, typically via steam distillation, and reacted with p-dimethylaminobenzaldehyde (p-DAB) in an acidic solution.[3][4] This reaction is a classic condensation reaction that forms a brightly colored yellow azine derivative, p-dimethylaminobenzalazine.[4][5] The intensity of the yellow color is directly proportional to the amount of hydrazine, and thus to the original amount of this compound in the sample. The absorbance of this solution is then measured using a spectrophotometer at its maximum absorbance wavelength (λmax), which is approximately 455 nm.[3][5]
Chemical Reaction Pathway
The fundamental chemical transformations are illustrated below:
Figure 1: Chemical pathway for the colorimetric determination of this compound.
Experimental Protocol
This protocol is a comprehensive guide for the determination of this compound. It is imperative to follow safety guidelines, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, especially when handling strong acids and bases.
Reagents and Materials
-
This compound (analytical standard)
-
Zinc powder
-
Sodium Hydroxide (NaOH), pellets
-
p-Dimethylaminobenzaldehyde (p-DAB)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Distilled or deionized water
-
Plant tissue sample (e.g., potato, onion)
-
Kjeldahl flasks (800 mL)
-
Distillation apparatus with a condenser
-
Heating mantle
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Spectrophotometer
-
Homogenizer or blender
Preparation of Solutions
-
Sodium Hydroxide Solution (50% w/v): Carefully dissolve 500 g of NaOH in 500 mL of distilled water. This process is highly exothermic; cool the solution in an ice bath during preparation.
-
p-Dimethylaminobenzaldehyde Reagent (2% w/v): Dissolve 2 g of p-DAB in 100 mL of 1N Sulfuric Acid. Prepare this solution fresh daily and protect it from light.
-
This compound Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve it in a small amount of 1N NaOH, and dilute to 100 mL with distilled water in a volumetric flask.
-
This compound Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with distilled water.
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Sample Preparation:
-
Take a representative sample of the plant tissue (e.g., 50 g of potato tuber).
-
Homogenize the sample with an equal weight of water in a blender to create a smooth slurry.
-
-
Reductive Hydrolysis and Distillation:
-
Accurately weigh a portion of the homogenate (e.g., 100 g) into an 800 mL Kjeldahl flask.
-
Add 50 mL of 50% NaOH solution and 5 g of zinc powder to the flask.
-
Immediately connect the flask to the distillation apparatus. The condenser outlet should be submerged in a receiving flask containing 20 mL of the p-DAB reagent.
-
Heat the Kjeldahl flask gently at first, then increase the heat to maintain a steady distillation rate.
-
Continue distillation until approximately 100 mL of distillate has been collected.
-
-
Color Development and Measurement:
-
Once distillation is complete, carefully remove the receiving flask.
-
Dilute the distillate to a known volume (e.g., 150 mL) with distilled water in a volumetric flask and mix well.
-
Allow the solution to stand for at least 15 minutes for the color to develop fully.
-
Using a spectrophotometer, measure the absorbance of the yellow solution at 455 nm, using a reagent blank (prepared by distilling the reagents without a sample) to zero the instrument.
-
-
Preparation of Calibration Curve:
-
Pipette known volumes of the working standard solutions into separate Kjeldahl flasks.
-
Process these standards through the same hydrolysis and distillation procedure as the plant samples.
-
Measure the absorbance of each standard at 455 nm.
-
Plot a calibration curve of absorbance versus the known concentration of this compound (µg/mL).
-
Data Analysis and Interpretation
The concentration of this compound in the plant tissue is calculated using the calibration curve.
-
Determine the concentration of this compound in the measured solution (C_soln) from the calibration curve using the absorbance value of the sample.
-
Calculate the total amount of this compound in the distillate (MH_total) :
-
MH_total (µg) = C_soln (µg/mL) × Final volume of distillate (mL)
-
-
Calculate the concentration of this compound in the original plant sample (C_sample) :
-
C_sample (µg/g or ppm) = MH_total (µg) / Weight of the sample homogenate (g)
-
Example Data and Calibration Curve
| Standard Concentration (µg/mL) | Absorbance at 455 nm |
| 0 (Blank) | 0.000 |
| 1 | 0.112 |
| 2 | 0.225 |
| 5 | 0.560 |
| 10 | 1.120 |
| 15 | 1.680 |
The resulting calibration curve should be linear, with a correlation coefficient (R²) close to 1.0.
Method Validation and Troubleshooting
Trustworthiness of the Protocol: This protocol's reliability hinges on careful execution and an understanding of its limitations.
-
Interference Management: A significant challenge with this method is interference from other plant-derived compounds that can react with p-DAB, often producing a red color.[5] This interference can be addressed by measuring the absorbance at a second wavelength (e.g., 500 nm) where the interfering compound absorbs but the yellow azine does not, and applying a correction factor.[5]
-
Recovery Studies: To validate the method for a specific plant matrix, it is essential to perform recovery studies. This involves spiking a blank plant sample (known to be free of this compound) with a known amount of this compound standard and running it through the entire procedure. The percentage recovery should ideally be within an acceptable range (e.g., 80-120%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this method, the LOD for onions has been reported to be around 1 mg/kg.[3]
Troubleshooting Common Issues:
| Issue | Potential Cause | Solution |
| Low or no color development | Incomplete hydrolysis; loss of hydrazine during distillation; degraded p-DAB reagent. | Ensure strong heating and sufficient reaction time; check for leaks in the distillation apparatus; prepare fresh p-DAB reagent. |
| High blank absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. |
| Poor linearity of calibration curve | Errors in standard preparation; instrument instability. | Carefully prepare new standards; allow the spectrophotometer to warm up properly. |
| Reddish or off-color in final solution | Interference from plant matrix. | Implement a two-wavelength correction method or consider additional cleanup steps for the sample extract. |
References
Maximizing Maleic Hydrazide Efficacy in Onions: Advanced Foliar Application Protocols
Abstract: This document provides a comprehensive scientific guide for researchers and agricultural scientists on the optimal foliar application of maleic hydrazide (MH) to onions (Allium cepa) for post-harvest sprout inhibition. It moves beyond standard instructions to elucidate the causal mechanisms behind key protocol steps, ensuring maximal uptake, translocation, and efficacy. We will explore the physiological basis for application timing, the critical environmental and formulation factors influencing absorption, and detailed protocols for both field application and subsequent analytical validation.
Introduction: The Role and Mechanism of this compound
This compound (1,2-dihydro-3,6-pyridazinedione), commonly referred to as MH, is a systemic plant growth regulator pivotal for extending the commercial viability of stored onions.[1][2] Its primary commercial value lies in its ability to suppress post-harvest sprouting, which is a major cause of quality degradation, weight loss, and reduced marketability.[1][3]
The mode of action of MH is the inhibition of cell division (mitosis) in meristematic tissues.[1][2] When applied to the foliage of maturing onion plants, MH is absorbed and translocated systemically via the phloem to actively growing tissues, including the apical meristems within the bulb.[4][5][6] Once in the bulb, it effectively arrests cell division at these bud sites, inducing a state of dormancy and preventing the physiological processes that lead to sprout initiation during storage.[1][7] Achieving an effective residue concentration of 5 to 7 mg/kg within the bulb is critical for total sprout inhibition, while remaining below the maximum residue limit (MRL) of 15 mg/kg.[4]
The Foliar Uptake and Translocation Pathway
The success of an MH application is entirely dependent on its journey from a spray droplet on the leaf surface to the meristematic tissue within the bulb. This multi-stage process is influenced by a cascade of physiological and environmental factors.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endot Caption: MH Foliar Uptake & Translocation Pathway.
This entire process relies on a physiologically active plant. The leaves must be capable of photosynthesis to facilitate phloem loading and transport. This is the scientific rationale for why application timing and plant health are paramount.
Pre-Application Considerations: Setting the Stage for Success
Meticulous planning before application is non-negotiable. The efficacy of MH is largely determined before the sprayer enters the field.
Critical Application Timing
The single most important factor governing success is the timing of the application relative to crop maturity.[1] The objective is to apply MH when there is sufficient green leaf area for absorption and active translocation to the bulb, but late enough in the maturation cycle that the bulb has reached its desired size.
Maturity Indicators for Optimal Application:
-
Neck Softening / Lodging: Application should occur when the onion tops have begun to fall over naturally, a stage often described as 10-30% necking (lodging) and no later than 50%.[8] This indicates the plant is shifting resources towards bulb maturation.
-
Leaf Condition: At least five to seven green leaves per plant are essential for adequate absorption.[4] The tops must be green and physiologically active.[8]
-
Pre-Harvest Interval: The standard recommendation is to apply MH approximately two to three weeks before the anticipated harvest date.[7][9][10] Applying earlier than two weeks before maturity can result in spongy bulbs.[8] A minimum of four days must pass between MH application and topping the onions.[8]
Environmental Parameters
Environmental conditions at the time of spraying directly impact the duration a droplet remains in a liquid state on the leaf, which is crucial for absorption.
-
Temperature: Avoid application when daytime temperatures exceed 26-29°C.[7][8] High temperatures cause rapid droplet evaporation, reducing the time for cuticular penetration.
-
Humidity: High relative humidity is ideal as it slows evaporation.[6] Applications made late in the day or during early morning hours can capitalize on higher humidity levels.[6]
-
Rainfall and Irrigation: A rain-free period of at least 10 to 24 hours post-application is critical to prevent the product from being washed off the leaves.[6][7][8] All irrigation should be halted prior to this window.
Plant Health and Stress
For MH to be translocated effectively, the plant's vascular system must be fully functional. Therefore, the crop must be healthy and not under any form of stress, including drought, nutrient deficiency, or pressure from pests and diseases.[6][8] Stressed plants will have compromised translocation efficiency, leading to suboptimal MH accumulation in the bulb.
Application Protocol: A Step-by-Step Methodology
This protocol is designed to ensure uniform coverage and maximize absorption.
Formulation and Tank Mixing
-
Formulation Selection: MH is commonly available as a potassium salt in formulations like Water-Dispersible Granules (WDG).[3][4] Always use a registered and approved formulation for onions.
-
Adjuvants and Tank Mixes: Caution is strongly advised. Some product labels, such as for FAZOR, explicitly state not to use adjuvants or to tank mix with other products to ensure maximum efficacy.[8] The rationale is that additives can alter the spray characteristics or leaf surface interaction in unpredictable ways. Unless specified by the manufacturer, apply MH alone.
-
Water Volume: High water volumes are essential for achieving thorough canopy coverage. A typical recommendation is 500-600 liters per hectare.[8]
Field Application Procedure
-
Confirm Timing: Verify the crop has reached the optimal maturity stage (10-50% lodging) with sufficient green foliage.
-
Check Weather Forecast: Ensure a minimum 24-hour rain-free period and that temperatures are below 26°C.[8]
-
Calibrate Sprayer: Ensure nozzles are providing a medium spray quality and the sprayer is calibrated for the target water volume (e.g., 500 L/ha).
-
Prepare Slurry: For WDG formulations, pre-slurry the required amount of product in a bucket with water before adding it to the main spray tank to ensure it is fully dissolved.
-
Application: Apply the spray uniformly across the field, ensuring thorough coverage of the onion tops. Pay particular attention to the neck and leaf-sheath transition area.[1]
-
Post-Application: Allow a minimum of one week between application and harvest.[8] Do not top the onions for at least four days following treatment.[8]
| Parameter | Recommendation | Rationale |
| Application Timing | 10-50% necking (lodging); 2-3 weeks pre-harvest | Balances active translocation with bulb maturity.[1][8][9] |
| Plant Condition | Healthy, non-stressed, 5-7 green leaves | Ensures efficient phloem transport to the bulb.[4][6][8] |
| Temperature | < 26°C | Prevents rapid droplet evaporation, allowing more time for absorption.[8] |
| Rain-Free Period | Minimum 10-24 hours post-application | Prevents wash-off of the active ingredient.[6][7][8] |
| Water Volume | High (e.g., 500-600 L/ha) | Ensures thorough canopy coverage for maximum interception.[8] |
| Adjuvants | Avoid unless specified by manufacturer | Prevents unpredictable interactions that could reduce efficacy.[8] |
Post-Application Validation: Quantifying Uptake
To validate the efficacy of an application protocol, it is essential to quantify the concentration of MH in the onion bulbs. This is typically performed using High-Performance Liquid Chromatography (HPLC).
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endot Caption: Workflow for MH Residue Analysis.
Protocol for MH Residue Analysis
-
Sample Collection: At harvest, collect a representative sample of onion bulbs from the treated area.
-
Homogenization: Finely chop and homogenize the entire bulb to create a uniform sample.
-
Extraction: Extract a known weight of the homogenized sample with methanol.[5][11]
-
Cleanup: Pass the methanol extract through a Solid Phase Extraction (SPE) cartridge (e.g., a strong cation exchanger) to remove interfering compounds.[5][11]
-
HPLC Analysis: Analyze the purified extract using an HPLC system equipped with a UV detector set to approximately 313 nm.[11]
-
Quantification: Calculate the concentration of MH in the sample by comparing the resulting peak area to a standard curve prepared from certified MH standards. The target for effective sprout control is 5-7 mg/kg.[4]
Conclusion
Maximizing the uptake and efficacy of this compound in onions is a science-driven process that hinges on a deep understanding of plant physiology and environmental interactions. By adhering to precise application timing, selecting optimal environmental conditions, ensuring crop health, and following meticulous application procedures, researchers and scientists can achieve consistent and effective sprout inhibition. MH is a powerful tool for maintaining post-harvest quality, but its value is only realized when it is applied as part of an integrated system that includes disciplined field management and proper post-harvest storage conditions.[1][6]
References
- 1. This compound for Onion | Pre-Harvest Sprout Control Guide [allpesticides.com]
- 2. This compound | 123-33-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. pomais.com [pomais.com]
- 4. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | AHDB [potatoes.ahdb.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. uk.uplcorp.com [uk.uplcorp.com]
- 9. testbook.com [testbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis and Use of [1,4-¹⁴C]Maleic Hydrazide for Metabolic Studies
Introduction
Maleic hydrazide (1,2-dihydropyridazine-3,6-dione) is a versatile plant growth regulator and herbicide used to control the sprouting of onions and potatoes, and to manage sucker growth in tobacco.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its environmental fate and ensuring human safety. Radiolabeling with Carbon-14 (¹⁴C) is a definitive method for tracing the metabolic fate of a molecule in biological systems.[2] The long half-life of ¹⁴C (5,730 years) and the fact that its incorporation does not alter the chemical properties of the molecule make it the ideal radioisotope for these long-term studies.[3][4]
This document provides a detailed guide for the synthesis, purification, and characterization of ¹⁴C-labeled this compound, specifically [1,4-¹⁴C]this compound. It further outlines a comprehensive protocol for its application in in vivo metabolic studies, designed for researchers in drug development, environmental science, and agricultural chemistry.
Synthesis of [1,4-¹⁴C]this compound
Principle and Radiolabeling Strategy
The synthesis of this compound is typically achieved through the condensation reaction of maleic anhydride with hydrazine hydrate.[5][6] To introduce the ¹⁴C label, commercially available [1,4-¹⁴C]maleic anhydride is used as the starting precursor. This labeling position is strategically chosen as it is integral to the core heterocyclic ring structure and is unlikely to be lost during early metabolic transformations, ensuring that the radiolabel accurately traces the bulk of the molecule and its primary metabolites.
The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbons of maleic anhydride, followed by cyclization and dehydration to form the stable pyridazinedione ring.
Diagram of Synthetic Pathway
Caption: Synthesis of [1,4-¹⁴C]this compound from [1,4-¹⁴C]Maleic Anhydride.
Experimental Protocol: Synthesis
Safety Precaution: All operations involving ¹⁴C must be conducted in a designated radiological fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, is mandatory.[7][8] All waste must be disposed of in properly labeled radioactive waste containers.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Specific Activity |
|---|---|---|---|---|
| [1,4-¹⁴C]Maleic Anhydride | 98.06 g/mol | 50 mg | 0.51 | ~50 mCi/mmol |
| Unlabeled Maleic Anhydride | 98.06 g/mol | 450 mg | 4.59 | - |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 0.35 mL | ~7.18 | - |
| Absolute Ethanol (200 proof) | - | 15 mL | - | - |
Protocol Steps:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine [1,4-¹⁴C]maleic anhydride and unlabeled maleic anhydride.
-
Scientist's Note: Using an excess of unlabeled "carrier" material is a standard practice in radiolabeling to facilitate handling and improve product yield without requiring specialized micro-scale equipment.
-
-
Dissolution: Add 10 mL of absolute ethanol to the flask and stir the mixture to dissolve the maleic anhydride. Gentle warming may be required.[9]
-
Reagent Addition: In a separate vial, dilute the hydrazine hydrate with 5 mL of absolute ethanol. Add this solution dropwise to the stirring maleic anhydride solution at room temperature over 10 minutes.
-
Scientist's Note: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the limiting reagent, maleic anhydride.[5] Dropwise addition is crucial to control the exothermic reaction.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 2-4 hours.[5] The product will begin to precipitate as a white solid.
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. b. Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 5 mL). c. Dry the crude [1,4-¹⁴C]this compound under vacuum to a constant weight. Expect a yield of 75-85%.
Purification and Characterization
Purification is a critical step to ensure that any observed radioactivity in subsequent metabolic studies originates from the target compound and not from radiolabeled impurities.[10]
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot water (~90-100°C).
-
Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
-
Quality Control and Characterization:
-
Radiochemical Purity (HPLC): Analyze the purified product using High-Performance Liquid Chromatography (HPLC) with a UV detector (303 nm) and an in-line radioactivity detector.[11][12] The radiochemical purity should be ≥98%.
-
Identity Confirmation: Co-elute the synthesized product with a certified non-labeled this compound standard to confirm its identity by retention time.
-
Specific Activity Determination: Dissolve a precisely weighed amount of the purified product in a suitable solvent. Measure the total radioactivity of an aliquot using a Liquid Scintillation Counter (LSC).[15] The specific activity (e.g., in mCi/mmol) is calculated by dividing the total radioactivity by the number of moles.
-
Application in In Vivo Metabolic Studies
The primary goal of using [¹⁴C]this compound is to perform a mass balance study, which accounts for the fate of the administered dose.[2][4]
Experimental Design and Dosing
-
Animal Model: Sprague-Dawley rats are a commonly used model for metabolic studies.[16]
-
Dose Formulation: The purified [1,4-¹⁴C]this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral gavage administration.
-
Dose Groups: Typically, a low dose (e.g., 2 mg/kg) and a high dose (e.g., 100 mg/kg) are used to assess dose-dependent metabolism.[16]
-
Administration: Administer a single oral dose to the animals. Immediately after dosing, place each animal in a metabolic cage designed for the separate collection of urine, feces, and expired air (for trapping volatile metabolites like ¹⁴CO₂).[17]
Diagram of Metabolic Study Workflow
Caption: General workflow for an in vivo ADME study using ¹⁴C-labeled compounds.
Sample Collection and Processing Protocol
-
Collection: Collect urine and feces at predetermined intervals (e.g., 0-4h, 4-8h, 8-24h, 24-48h, etc., up to 72-96h or until >95% of the radioactivity is recovered).[16] Trap expired ¹⁴CO₂ in a suitable trapping solution (e.g., NaOH).
-
Homogenization:
-
Urine: Mix pooled urine samples for each interval.
-
Feces: Homogenize pooled fecal samples with water to create a slurry.
-
Tissues: At the end of the study, collect selected tissues (liver, kidney, blood, etc.), weigh, and homogenize.
-
-
Quantification of Total Radioactivity:
-
Analyze aliquots of urine, fecal homogenates, tissue homogenates, and the CO₂ trapping solution by Liquid Scintillation Counting (LSC) to determine the total radioactivity in each matrix.[15] This data is used to calculate the percentage of the administered dose excreted or retained over time.
-
Metabolite Profiling and Identification
-
Extraction: Extract metabolites from urine and fecal homogenates using appropriate solvents (e.g., methanol or acetonitrile).
-
Analysis: Profile the extracts using radio-HPLC. The resulting chromatogram will show peaks corresponding to the parent [¹⁴C]this compound and its various ¹⁴C-containing metabolites.
-
Interpretation: In rats, this compound is rapidly excreted, primarily unchanged in the urine (>90%).[1][18] A smaller fraction may be excreted as a conjugate.[18] The goal of profiling is to quantify the percentage of radioactivity corresponding to each of these components. For unknown metabolite peaks, techniques like LC-MS/MS are used for structural elucidation.
Safety and Handling of ¹⁴C Compounds
Carbon-14 is a low-energy beta emitter, posing minimal external radiation hazard.[3][17] The primary risk is internal exposure through ingestion, inhalation, or skin absorption.[3]
-
Designated Areas: All work with ¹⁴C must be performed in a designated and clearly labeled area.[15][17]
-
Containment: Use spill trays lined with absorbent paper to contain any potential spills.[17] Handle volatile compounds or fine powders in a ventilated enclosure.[17]
-
Personal Protection: Wear two pairs of disposable gloves, changing the outer pair frequently, especially as some ¹⁴C compounds can penetrate standard glove materials.[3][7]
-
Monitoring: Regularly monitor work surfaces and gloves for contamination using wipe tests counted by LSC, which is the most sensitive detection method.[15] Geiger counters with a pancake probe can be used for quick surveys but have low efficiency for ¹⁴C.[3]
-
Waste Disposal: Segregate all solid and liquid radioactive waste into designated, shielded, and clearly labeled containers for disposal according to institutional guidelines.
References
- 1. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. openmedscience.com [openmedscience.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. uwyo.edu [uwyo.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]
- 10. moravek.com [moravek.com]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. research.columbia.edu [research.columbia.edu]
- 16. fao.org [fao.org]
- 17. queensu.ca [queensu.ca]
- 18. 369. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
In vitro assays to determine maleic hydrazide's effect on cell proliferation
Application Note & Protocols
Topic: In Vitro Assays to Determine Maleic Hydrazide's Effect on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (MH) is a systemic plant growth regulator and herbicide known to inhibit cell division.[1][2] While its effects on plants are well-documented, understanding its potential impact on mammalian cell proliferation is crucial for comprehensive toxicological assessment and could unveil novel mechanisms of action relevant to drug development. This guide provides a detailed framework and step-by-step protocols for researchers to quantitatively assess the in vitro effects of this compound on mammalian cell proliferation. We will explore a multi-faceted approach, from indirect metabolic assessments to direct DNA synthesis and cell cycle analysis, enabling a robust and nuanced interpretation of its cytostatic or cytotoxic potential.
Introduction: The Scientific Rationale
This compound (1,2-dihydropyridazine-3,6-dione) primarily functions by preventing cell division, but not cell enlargement, in plants.[1][3] Mechanistically, it has been shown to act as an inhibitor of nucleic acid and protein synthesis and can induce chromosomal aberrations in both plant and some animal cells.[4][5][6] This known clastogenic and mutagenic potential underscores the importance of evaluating its effects in mammalian systems.[7][8]
Assessing the impact of a compound like this compound on cell proliferation is a cornerstone of toxicology and early-stage drug discovery.[9][10][11] A reduction in cell proliferation can signify either a cytostatic effect (cell cycle arrest) or a cytotoxic effect (cell death). Distinguishing between these outcomes is critical. This guide provides the tools to not only quantify changes in cell population growth but also to dissect the underlying cellular mechanisms.
Strategic Assay Selection
No single assay can provide a complete picture of a compound's effect on cell proliferation. A well-designed study will employ a combination of orthogonal assays that measure different cellular processes. The choice of assay depends on the specific research question.
Caption: Decision workflow for selecting the appropriate cell proliferation assay.
| Assay Type | Principle | Measures | Pros | Cons |
| MTT / XTT / WST | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases.[12][13] | Metabolic activity (indirectly, cell viability).[12] | High-throughput, cost-effective, well-established. | Can be confounded by compounds affecting mitochondrial respiration; requires solubilization step (MTT). |
| BrdU | Incorporation of a thymidine analog (Bromodeoxyuridine) into newly synthesized DNA during the S phase of the cell cycle.[14][15] | DNA synthesis (direct measure of proliferation).[15] | Specific for S-phase cells; highly sensitive. | Requires multiple steps (fixation, denaturation); can be more time-consuming.[16] |
| CyQUANT® Direct | A cell-permeant DNA-binding dye combined with a background suppressor that masks the signal from dead cells.[17][18] | Total cell number (based on DNA content of healthy cells).[18] | Homogeneous "add-mix-read" format; highly accurate for cell number; suitable for HTS.[18][19] | Can be affected by aneuploidy; fluorescence-based. |
| Cell Cycle Analysis (PI) | Propidium Iodide (PI) intercalates stoichiometrically into DNA, allowing quantification of DNA content by flow cytometry.[20] | Distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. | Provides detailed mechanistic insight into cytostatic effects. | Requires a flow cytometer; more complex data analysis. |
Part I: Metabolic Activity Assays for Initial Screening
Metabolic assays like the MTT assay are excellent for initial high-throughput screening to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration) of this compound.
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[21] In viable cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[21]
Protocol: MTT Assay for this compound Treatment
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
This compound (MH) stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS)[12]
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Scientist's Note: The optimal seeding density ensures cells are in the logarithmic growth phase during the experiment. This should be determined empirically for your specific cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range for initial screening is 0.1 µM to 1000 µM.
-
Include "vehicle control" wells (medium with the same concentration of solvent used for MH) and "medium only" wells (for background control).
-
Carefully remove the old medium and add 100 µL of the respective treatments to the wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate the plate for 2-4 hours at 37°C.
-
Critical Step: During this incubation, viable cells will form visible purple formazan crystals. Monitor microscopically. Avoid light exposure.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis & Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Where Abs_sample is the absorbance of treated cells, Abs_vehicle is the absorbance of vehicle-treated cells, and Abs_blank is the absorbance of the medium-only wells.
-
-
Determine IC50:
-
Plot percent viability against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or Origin to calculate the IC50 value.[22][23][24] This is the concentration of MH that inhibits the metabolic activity by 50%.
-
Sample Data Table:
| MH Conc. (µM) | Log [MH] | Absorbance (570nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100% |
| 1 | 0 | 1.215 | 97.2% |
| 10 | 1 | 1.050 | 84.0% |
| 50 | 1.7 | 0.700 | 56.0% |
| 100 | 2 | 0.450 | 36.0% |
| 500 | 2.7 | 0.150 | 12.0% |
| 1000 | 3 | 0.050 | 4.0% |
Part II: DNA Synthesis & Cell Number Assays for Confirmation
If the MTT assay indicates a decrease in viability, it's crucial to confirm whether this is due to a reduction in cell division or an increase in cell death. BrdU and CyQUANT assays provide more direct measures of proliferation.
Protocol: BrdU Incorporation Assay
This assay measures the incorporation of BrdU, a thymidine analog, into DNA during the S-phase, directly quantifying DNA synthesis.[14][15]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Immunodetection:
-
Wash away the fixative solution.
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Substrate Addition and Reading:
-
Add a colorimetric HRP substrate (like TMB). A colored product will develop.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Protocol: CyQUANT® Direct Cell Proliferation Assay
This assay uses a fluorescent dye that binds to nucleic acids to provide an accurate count of total cell number.[27] A background suppressor dye ensures that only healthy, membrane-intact cells are measured.[17][18]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably in a black, clear-bottom 96-well plate.
-
Reagent Preparation: Prepare the 2X CyQUANT® Direct detection reagent by mixing the nucleic acid stain and background suppressor in an appropriate buffer as per the manufacturer's instructions.[28]
-
Assay Execution:
-
Data Acquisition:
Part III: Cell Cycle Analysis for Mechanistic Insight
If this compound is found to be cytostatic, cell cycle analysis can reveal at which phase (G0/G1, S, or G2/M) the cells are being arrested.
Caption: Simplified diagram of the cell cycle and the principle of PI staining.
Protocol: Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Cells treated with this compound (at IC50 concentration) and vehicle control.
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[20][29]
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (note: fixed cells may require higher speed, ~500 x g) and discard the ethanol.[29]
-
Wash the pellet twice with PBS.[20]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[20][29]
-
Incubate for 15-30 minutes at room temperature in the dark.[30]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[20]
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of PI fluorescence intensity (DNA content).
-
Interpretation:
-
Control Cells: Will show two distinct peaks: a large G0/G1 peak (2n DNA content) and a smaller G2/M peak (4n DNA content), with a valley in between representing the S phase.
-
MH-Treated Cells: An accumulation of cells in the G0/G1, S, or G2/M peak compared to the control indicates cell cycle arrest at that specific phase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Chromosomal damage induced by this compound in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of environmental and health risks of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of this compound for Effective Hybridization of Setaria viridis | PLOS One [journals.plos.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. kosheeka.com [kosheeka.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. clyte.tech [clyte.tech]
- 22. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 23. reddit.com [reddit.com]
- 24. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Field Plot Evaluation of Maleic Hydrazide Efficacy on Volunteer Potatoes
Abstract
Volunteer potatoes, emerging from tubers left in the field post-harvest, represent a significant agronomic challenge. They compete with rotational crops for resources and serve as reservoirs for pests and diseases like late blight and Potato Cyst Nematode (PCN)[1]. Maleic hydrazide (MH), a plant growth regulator, is a critical tool for managing volunteer potatoes.[2][3] Applied pre-harvest, it is translocated to the tubers where it inhibits cell division, thereby preventing sprouting in storage and the emergence of volunteer plants in subsequent seasons.[4][5][6][7] This document provides a comprehensive, field-proven guide for researchers and agricultural scientists to design and execute robust field trials for evaluating the efficacy of this compound. The protocols herein are designed to ensure scientific integrity, statistical validity, and the generation of high-quality, interpretable data.
Foundational Principles: The Science of this compound Action
Understanding the physiological mechanism of this compound is paramount to designing an effective trial. MH does not kill the tuber; instead, it functions as a mitotic inhibitor.
-
Uptake and Translocation: Applied as a foliar spray to an actively growing potato crop, MH is absorbed by the leaves.[1] It then enters the phloem and is transported along with sugars to metabolic sinks, primarily the developing tubers.
-
Mode of Action: Within the tuber's meristematic tissues (the buds or "eyes"), MH inhibits cell division but does not affect cell expansion.[4][5][7] This crucial distinction means that tubers can still bulk up after application, but the cells within the dormant buds are prevented from dividing, which is the necessary first step for sprouting.[8]
-
Persistence: Because MH is distributed throughout the tuber, its effect persists through storage and into the following season, preventing tubers left in the field from sprouting and becoming volunteer plants.[2]
This mechanism dictates the critical importance of application timing and crop health, which are central themes of the following protocols.
Experimental Design: A Framework for Rigor
The credibility of field trial results hinges on a well-conceived experimental design. The primary goal is to isolate the effect of the MH treatment from all other sources of variation. For this purpose, the Randomized Complete Block Design (RCBD) is the recommended standard.[9][10]
Causality of Design Choice: An RCBD is superior to a completely randomized design because it accounts for predictable environmental gradients within a field (e.g., changes in soil type, slope, or moisture). By grouping all treatments into blocks and replicating these blocks across the field, we can statistically partition out the variability between blocks, leading to a more precise measurement of the treatment effect.
Core Components of the Field Plan
| Parameter | Recommendation | Rationale & Key Considerations |
| Treatments | 1. Untreated Control (UTC)2. This compound (Test Rate, e.g., 3.0 kg a.s./ha) | The UTC is the essential baseline for efficacy calculations. Without it, results are uninterpretable. The test rate should align with the manufacturer's label recommendations. |
| Replication | Minimum of 4 replicates (blocks) | Replication is non-negotiable. It provides the statistical power needed to estimate experimental error and determine if observed differences are real or due to chance.[9][11] More variability in the field may warrant 5 or 6 replicates.[11] |
| Plot Size | Example: 4 rows wide x 10-12 meters long | Plot dimensions should be large enough to accommodate standard application and harvesting equipment while minimizing edge effects.[12] Record the exact dimensions for accurate data calculation. |
| Buffer Zones | Minimum of one untreated row or 2 meters between plots | Essential to prevent spray drift from contaminating adjacent plots, particularly the Untreated Control. |
Visualization of Experimental Layout
The following diagram illustrates a typical Randomized Complete Block Design with four treatments and four replicates.
Caption: Randomized Complete Block Design (RCBD) with 2 treatments and 4 blocks.
Protocol: Field Execution and Application
Meticulous execution is critical. Deviations from the protocol can introduce variability that masks treatment effects.
Site Preparation and Crop Establishment (Year 1)
-
Site Selection: Choose a uniform, well-drained field with a known history. Avoid areas with significant soil compaction, weed pressure, or recent herbicide applications that could affect potato growth.
-
Soil Sampling: Conduct baseline soil nutrient analysis to ensure uniform fertility across the trial area.
-
Planting: Plant a commercially relevant potato cultivar using standard agronomic practices. Ensure uniform planting depth and spacing for all plots.
-
Crop Maintenance: Manage the crop according to local best practices for irrigation, fertilization, and pest/disease control. It is vital that the crop is healthy and actively growing at the time of MH application.
Protocol for this compound Application (Year 1)
The efficacy of MH is highly dependent on correct application timing and conditions.[1]
-
Determine Application Timing:
-
Physiological Trigger: The application window is typically 3 to 5 weeks before the planned haulm destruction date .[1][8][13]
-
Tuber Size Check: The primary rule is to apply only after 80% of the marketable-set tubers are greater than 25mm in diameter .[1][14] Applying too early, when significant cell division is still occurring, can negatively impact yield.[7][8]
-
Crop Vigor: The crop must be actively growing and not under stress from drought or heat. The lowest leaves may be starting to senesce, but the upper canopy should be green and photosynthetically active.[8][13]
-
-
Verify Environmental Conditions:
-
Temperature: Apply when the ambient temperature is below 25°C.[1] High temperatures cause rapid drying of spray droplets, reducing absorption.
-
Humidity & Rain: Relative humidity should be above 75% if possible. Do not apply if rain is forecast within 12-24 hours.[1][15] Humid conditions keep the MH in solution on the leaf surface longer, maximizing uptake.[15]
-
Timing of Day: Evening or early morning applications are often ideal.
-
-
Sprayer Calibration and Application:
-
Equipment: Use a calibrated research plot sprayer.
-
Water Volume: Employ a high water volume of 350-550 liters per hectare to ensure thorough coverage of the foliage.[8]
-
Execution: Apply the pre-measured amount of MH product to the designated plots according to the randomized plan. Ensure the sprayer is triple-rinsed before and after use.
-
Harvest and Post-Harvest Procedures (Year 1)
-
Haulm Destruction: Desiccate the crop at the pre-determined time, 3-5 weeks after MH application.
-
Yield Assessment: Harvest the center rows of each plot to determine total and marketable yield. This data is important to confirm that the MH application did not have a negative impact.
-
Simulating Volunteers: After yield data is collected, ensure a uniform distribution of small- to medium-sized tubers are left in all plots to serve as the source for the following year's volunteer population.
Protocol: Efficacy Assessment (Year 2)
The true measure of efficacy is the reduction in volunteer potato emergence and growth in the subsequent crop.
-
Field Preparation: In the spring of Year 2, prepare the field for a rotational crop (e.g., cereals) using standard tillage practices across the entire trial area.
-
Volunteer Emergence Counts:
-
Timing: Begin assessments when volunteer potatoes are first expected to emerge and continue at 14-day intervals for at least 6-8 weeks.
-
Method: In each plot, place two or three fixed quadrats (e.g., 1m x 1m) in the same location for each assessment. Count the number of emerged volunteer potato plants within each quadrat.
-
-
Biomass and Tuber Production Assessment:
-
Timing: Conduct this destructive assessment at the peak of volunteer plant growth, before natural senescence.
-
Method: From a designated area within each plot (e.g., a 2m section of a center row), carefully excavate all volunteer potato plants.
-
Data Collection: For each plot sample, record the following:
-
Total number of volunteer plants.
-
Total fresh weight of foliage (above-ground biomass).
-
Total number of newly formed daughter tubers.
-
Total fresh weight of newly formed daughter tubers.[16]
-
-
Data Management and Statistical Analysis
Data Summarization
Organize all collected data logically.
| Assessment Parameter (Year 2) | Untreated Control (UTC) | This compound |
| Mean Volunteer Plants / m² (Peak) | Value from UTC plots | Value from MH plots |
| Mean Foliar Fresh Weight / m² (g) | Value from UTC plots | Value from MH plots |
| Mean New Tuber Count / m² | Value from UTC plots | Value from MH plots |
| Mean New Tuber Weight / m² (g) | Value from UTC plots | Value from MH plots |
Statistical Workflow
Caption: Workflow for statistical analysis of field trial data.
Interpretation
The statistical analysis, typically an Analysis of Variance (ANOVA), will determine if there is a statistically significant difference between the untreated control and the this compound treatment.[17] If the p-value for the treatment effect is less than 0.05, it provides confidence that the observed reduction in volunteer potatoes is due to the MH application and not random chance. The percentage efficacy can then be calculated to quantify the level of control. A high level of control (often 70-90%) is expected from a successful application.[1]
References
- 1. 5 tips on effective use of this compound in potatoes - Farmers Weekly [fwi.co.uk]
- 2. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 5. This compound: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. potatonewstoday.com [potatonewstoday.com]
- 7. extension.umaine.edu [extension.umaine.edu]
- 8. aafarmer.co.uk [aafarmer.co.uk]
- 9. agmatix.com [agmatix.com]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. trialsupplies.com.au [trialsupplies.com.au]
- 12. What is the optimal size, shape and number of plots for field trials? - 13 December 2021 – QuickTrials [quicktrials.com]
- 13. How to maximise sprout control effectiveness | UPL [uplcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | AHDB [potatoes.ahdb.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. ars.usda.gov [ars.usda.gov]
Application Notes & Protocol: Utilizing Maleic Hydrazide as a Chemical Hybridizing Agent in Setaria viridis
Introduction:
Setaria viridis, or green foxtail, has rapidly emerged as a powerful model organism for the study of C4 photosynthesis, biofuel traits, and the broader biology of panicoid grasses.[1] Its small genome, short lifecycle, and prolific seed production make it an ideal system for genetic research.[1][2] However, efficient and scalable methods for generating hybrid progeny are essential to unlock its full potential for genetic mapping, population development, and trait analysis. While manual emasculation is possible, it is labor-intensive and yields a low seed set, making it impractical for large-scale studies.[1][2] Chemical hybridizing agents (CHAs), or gametocides, offer a promising alternative by inducing male sterility without impairing female fertility, thereby facilitating controlled cross-pollination.[3]
This document provides a detailed protocol for the use of maleic hydrazide (MH) as an effective chemical hybridizing agent in Setaria viridis. The protocol is based on validated research that has optimized MH concentration to ensure complete pollen sterility while maintaining stigma receptivity, a critical balance for successful hybridization.[1][2]
Scientific Rationale and Mechanism of Action
This compound (1,2-dihydro-3,6-pyridazinedione) is a systemic plant growth regulator known to inhibit cell division.[4][5] When applied to plants, it is translocated to meristematic tissues, including the developing anthers.[4] While its precise mode of action as a gametocide is not fully elucidated, it is understood to disrupt microsporogenesis—the process of pollen formation.[3] It is believed that MH acts as a mitotic poison, inducing chromosomal aberrations and inhibiting the synthesis of nucleic acids and proteins essential for pollen development.[1][6] This disruption leads to the formation of non-viable pollen or prevents anther dehiscence (the release of pollen), effectively rendering the plant male-sterile.[1][7] The key to its utility as a CHA is its selective action at optimized concentrations, where it effectively sterilizes the male gametes without damaging the pistil (female reproductive organ), thus allowing for successful cross-pollination.[1][2]
Caption: Proposed mechanism of this compound induced male sterility.
Experimental Protocol
This protocol is designed for researchers aiming to produce F1 hybrid seeds of Setaria viridis for genetic studies.
I. Plant Material and Growth Conditions
-
Plant Cultivation: Grow Setaria viridis seedlings in plastic cups or root trainers under standard greenhouse conditions. A suitable soil mixture can be prepared with fertilizers (NPK, 1:1:1) at a rate of 10 g per 100 kg of soil.[1][2]
-
Environmental Conditions: Maintain consistent watering to avoid moisture stress, which can negatively impact the efficacy of this compound. Ensure parental lines (male and female) are planted in succession to synchronize flowering times for cross-pollination.[8]
II. Preparation of this compound (MH) Solution
-
Stock Solution: Prepare a stock solution of this compound. Note that MH has low solubility in water at an acidic pH.
-
pH Adjustment: To completely dissolve the MH, adjust the pH of the solution to 7.0 using 1N NaOH. The pH drop to around 4.5 upon adding MH to water inhibits its dissolution.[1][2][8]
-
Working Concentration: The optimized and effective concentration for inducing male sterility in S. viridis without affecting female fertility is 500 µM .[1][2] Higher concentrations (e.g., 1000 µM, 2000 µM) have been shown to adversely affect the receptivity of the stigma, leading to no seed set even after cross-pollination.[1][2]
-
Storage: The prepared MH solution can be stored at 4°C for up to five days.[1][2][8]
| Parameter | Recommended Value | Rationale |
| MH Concentration | 500 µM | Optimal for complete pollen sterility while maintaining stigma receptivity.[1][2] |
| Solution pH | 7.0 | Essential for complete dissolution of this compound in water.[1][2] |
| Storage | 4°C, up to 5 days | Ensures stability of the chemical solution for the duration of the treatment period.[1][2] |
III. Application of this compound
-
Timing of Application: The developmental stage of the inflorescence (panicle) is critical for successful chemical emasculation. Select panicles that have just emerged from the flag leaf sheath, where the lowest spikelets are between 0 and 2 cm from the collar of the flag leaf.[2][9] This timing ensures that the chemical targets the developing pollen at a sensitive stage.
-
Panicle Preparation:
-
Application Method (Dipping):
-
Treatment Schedule: Repeat the dipping application once a day, preferably in the morning (8:00 to 10:00 AM), for three consecutive days.[2][9]
-
Bagging: After each treatment and subsequent drying, enclose the treated panicle in a glassine bag to prevent contamination from foreign pollen. Label the bag with the plant designation and the date of emasculation.[2][9]
IV. Verification of Male Sterility and Pollination
-
Visual Inspection: After the 3-day treatment, visually inspect the treated spikelets. Anthers in successfully sterilized florets will appear brown and shriveled, in contrast to the green, healthy anthers of untreated plants.[1] No seed set should occur in the bagged, unpollinated panicles.[2][7]
-
Pollination:
-
Begin pollination on the day after the final MH treatment.
-
Collect fresh pollen from the desired male parent plant. This can be done by tapping a blooming panicle over a collection paper.
-
Gently dust the pollen onto the stigmas of the emasculated female parent.
-
Repeat the pollination process for two to three consecutive days to coincide with stigma receptivity.[8][10]
-
-
Post-Pollination: After pollination, re-bag the panicles to protect them until the seeds mature.[8][10]
V. Seed Harvesting and Hybrid Confirmation
-
Harvesting: Hybrid seeds can be harvested approximately 10 to 12 days after pollination for immature seed rescue, or allowed to fully mature on the plant before harvesting.[2][10]
-
Generation Advancement: To accelerate the breeding cycle, immature seeds can be germinated on a suitable culture medium (e.g., MS medium).[2][10] This bypasses the need for seed dormancy to be broken.
-
Genetic Verification: It is crucial to verify the hybrid status of the F1 progeny. This can be accomplished using molecular markers, such as Simple Sequence Repeat (SSR) markers, that are polymorphic between the two parental lines.[2]
References
- 1. The Use of this compound for Effective Hybridization of Setaria viridis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of this compound for Effective Hybridization of Setaria viridis | PLOS One [journals.plos.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Use of this compound for Effective Hybridization of Setaria viridis | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maleic Hydrazide Efficacy in Hot and Dry Conditions
Introduction:
Welcome to the technical support center for maleic hydrazide (MH) application. This guide is designed for researchers, scientists, and agricultural professionals to provide in-depth, science-backed answers to common challenges encountered when using this compound, particularly under the stressful environmental conditions of high heat and low humidity. Our goal is to equip you with the knowledge to not only troubleshoot efficacy issues but also to proactively optimize your application protocols for consistent and reliable results.
This compound is a systemic plant growth regulator that functions by inhibiting cell division, but not cell enlargement, in the meristematic regions of plants.[1][2] Its successful application is highly dependent on its absorption by the foliage and subsequent translocation to the target tissues, such as potato tubers or onion bulbs.[3][4] Hot and dry conditions present a significant challenge to this process. This guide will delve into the mechanisms behind these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound's primary mode of action is the inhibition of mitosis (cell division) in meristematic tissues, which are areas of active cell growth.[5][6][7][8] It does not, however, inhibit the expansion of already formed cells.[2] This selective action is why it can be used to prevent sprouting in stored crops like potatoes and onions without affecting the size of the harvested produce when applied correctly.[1][3] It is absorbed through the leaves and then transported systemically through the phloem to the growing points where it exerts its effect.[3][4]
Q2: How do hot and dry conditions fundamentally impact plant physiology in a way that affects this compound uptake?
A2: Hot and dry conditions trigger a cascade of physiological responses in plants aimed at conserving water. These responses can significantly hinder the uptake of foliarly applied products like this compound.
-
Stomatal Closure: To reduce water loss through transpiration, plants close their stomata (small pores on the leaf surface) in response to heat and water deficit. Since stomata are a primary entry point for many foliar-applied substances, their closure drastically reduces the absorption of this compound.
-
Thicker Cuticle: Prolonged exposure to dry conditions can lead to the development of a thicker, waxier cuticle on the leaf surface. This acts as a physical barrier, making it more difficult for this compound to penetrate the leaf.
-
Reduced Metabolic Activity: Overall metabolic activity, including the active transport processes required to move this compound within the plant, slows down under stress conditions. This can lead to poor translocation of the active ingredient from the leaves to the target tubers or bulbs.
Q3: What are the ideal environmental conditions for this compound application?
A3: For optimal efficacy, this compound should be applied when the plant is actively growing and not under stress.[3] Ideal conditions include:
-
Moderate Temperatures: Avoid applying during the hottest part of the day.[9] Applications in the morning after the dew has dried or in the evening are often recommended, especially if daytime temperatures exceed 25°C (77°F).[9][10]
-
High Humidity: High humidity helps to prolong the drying time of the spray droplets on the leaf surface, allowing for greater absorption.[3][11][12][13][14]
-
Adequate Soil Moisture: Plants should be well-hydrated and not suffering from drought stress.[3][15] Application following irrigation can be beneficial.[3]
-
Low Wind: Calm conditions prevent spray drift and ensure uniform coverage.
Troubleshooting Guide
Issue 1: Poor Sprout Control in Stored Produce After Application in Hot, Dry Weather.
Possible Causes & Solutions:
-
Cause A: Reduced Absorption Due to Plant Stress.
-
Explanation: The most likely culprit is that the plants were under significant drought and/or heat stress at the time of application.[15] This leads to the physiological responses detailed in FAQ Q2, ultimately resulting in insufficient uptake of the active ingredient.
-
Solution:
-
Pre-Application Irrigation: If possible, irrigate the crop 24-48 hours before the planned this compound application to ensure the plants are well-hydrated.
-
Timing of Application: Apply during cooler parts of the day, such as early morning or late evening, when temperatures are lower and humidity is higher.[10]
-
Monitor Plant Health: Do not apply to wilted or visibly stressed plants. Delay application until the crop has recovered from stress.
-
-
-
Cause B: Rapid Drying of Spray Droplets.
-
Explanation: In hot and dry conditions, the spray solution can evaporate from the leaf surface before the this compound has had sufficient time to be absorbed.
-
Solution:
-
Increase Water Volume: Using higher water volumes during application can help to prolong the wetting period on the leaf surface.[16]
-
Use of Adjuvants/Humectants: The addition of a suitable surfactant or humectant to the spray tank can improve spreading and reduce the rate of evaporation.[11][13][14] Always check the product label for compatible adjuvants.
-
-
Issue 2: Inconsistent Results or Crop Phytotoxicity.
-
Cause A: Incorrect Application Timing Relative to Crop Growth Stage.
-
Cause B: Uneven Application.
-
Explanation: Poor spray coverage can lead to some plants receiving a suboptimal dose, resulting in inconsistent sprout control. Conversely, excessive overlap can lead to phytotoxicity in some areas.
-
Solution:
-
Proper Nozzle Selection and Sprayer Calibration: Ensure your spray equipment is properly calibrated to deliver the correct volume and that the nozzles provide a uniform spray pattern.
-
Avoid Windy Conditions: Do not spray in windy conditions to prevent drift and ensure the product is deposited on the target foliage.
-
-
Experimental Protocols & Data
Protocol 1: Assessing Plant Water Status Prior to this compound Application
This protocol provides a simple method to estimate plant turgor, a key indicator of water stress.
Objective: To determine if a crop is sufficiently hydrated for optimal this compound application.
Materials:
-
Your hands/fingers
-
Visual observation skills
Procedure:
-
Time of Assessment: Conduct this assessment in the early afternoon, typically the hottest part of the day when water stress is most apparent.
-
Visual Inspection: Walk through the field and visually inspect the crop. Look for any signs of wilting, leaf curling, or a dull, bluish-green coloration, which are all indicators of water stress.
-
Tactile Test: Gently feel the leaves. Well-hydrated leaves will feel turgid and firm. Stressed leaves may feel flaccid or soft.
-
Interpretation:
-
Optimal: No visible signs of wilting, leaves are turgid. The crop is likely not under significant water stress.
-
Marginal: Slight wilting on a small percentage of plants, particularly in drier areas of the field. Consider irrigating before application.
-
Unsuitable: Widespread wilting or leaf curling. Do not apply this compound. Irrigate and allow the crop to recover for at least 24-48 hours before reassessing.
-
Table 1: Environmental Condition Guidelines for this compound Application
| Parameter | Optimal Range | Marginal | Unsuitable |
| Temperature | 15-25°C (60-77°F) | 25-30°C (77-86°F) | >30°C (86°F) |
| Relative Humidity | >70% | 50-70% | <50% |
| Plant Status | Actively growing, turgid | Minor, transient wilting | Visible wilting, stressed |
| Wind Speed | <10 km/h (6 mph) | 10-15 km/h (6-9 mph) | >15 km/h (9 mph) |
Visualizing the Process
Diagram 1: this compound Uptake and Translocation Pathway
This diagram illustrates the journey of this compound from application to its site of action and the environmental factors that can impede this process.
Caption: Factors affecting this compound uptake.
Diagram 2: Troubleshooting Workflow for Poor Efficacy
This decision tree provides a logical pathway for diagnosing the cause of suboptimal this compound performance.
Caption: Troubleshooting poor MH efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | AHDB [potatoes.ahdb.org.uk]
- 4. Real-Time Monitoring of Translocation, Dissipation, and Cumulative Risk of this compound in Potato Plants and Tubers by Ion Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Page loading... [guidechem.com]
- 8. This compound for Onion | Pre-Harvest Sprout Control Guide [allpesticides.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. aafarmer.co.uk [aafarmer.co.uk]
- 11. Some studies on the herbicidal properties of this compound [ideas.repec.org]
- 12. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 13. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 14. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 15. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 16. 5 tips on effective use of this compound in potatoes - Farmers Weekly [fwi.co.uk]
Technical Support Center: Optimizing Maleic Hydrazide Application for Sprout Suppression in Potato Varieties
This technical support center provides in-depth guidance for researchers, scientists, and agricultural professionals on the optimal application of maleic hydrazide (MH) for sprout control in potato tubers. This guide is designed to move beyond simplistic protocols, offering a deep dive into the causal mechanisms of MH action and providing robust troubleshooting frameworks to ensure experimental success and reliable, repeatable outcomes.
Foundational Knowledge: Mechanism of Action
This compound is a plant growth regulator, not a simple contact-kill agent. Its efficacy is fundamentally linked to its systemic uptake and translocation within the potato plant.[1][2][3]
-
Inhibition of Cell Division: MH's primary mode of action is the inhibition of mitosis (cell division) in meristematic tissues, the actively dividing cells found in the apical buds (eyes) of potato tubers.[4][5][6][7] It does not, however, inhibit cell enlargement.[3][8][9] This is a critical distinction, as it means MH must be present in the tuber's growth points before dormancy breaks and cell division for sprouting commences.
-
Foliar Application and Systemic Translocation: MH is applied as a foliar spray to a healthy, actively growing potato canopy.[2][8] The active ingredient is absorbed through the leaves and then translocated via the phloem—the plant's vascular tissue responsible for transporting sugars and other organic molecules—down into the developing tubers.[2][10] This systemic movement is paramount for its success as a sprout inhibitor.[2]
-
Residue is Key: Effective sprout control is directly correlated with achieving an adequate and uniform concentration of MH residue within the tubers.[8][11] A residue of 12 ppm has been cited as necessary for maximum sprout control in long-term storage.[8]
Core Experimental Protocol: Field Application of this compound
This protocol outlines a self-validating system for the application of MH, with checkpoints to ensure optimal uptake and translocation.
Objective: To achieve effective and consistent sprout suppression in stored potato tubers through optimized field application of this compound.
Materials:
-
This compound formulation (e.g., FAZOR®, Crown MH)
-
Calibrated spray equipment
-
Personal Protective Equipment (PPE)
-
Tuber sizing gauge
-
Weather monitoring equipment (thermometer, hygrometer)
Methodology:
-
Determine the Optimal Application Window: This is the most critical step and is a function of tuber size and planned haulm destruction date.
-
Tuber Sizing: Excavate plants from several representative areas of the field. A rule of thumb is that 80% of the marketable tubers should be greater than 25mm in diameter.[1][4][7][12] Applying MH before this stage can lead to a significant yield penalty as it halts cell division prematurely.[1][4][7][8][13]
-
Timing Relative to Haulm Destruction: Apply MH 3 to 5 weeks before the planned date of haulm destruction (vine killing).[1][12][13][14][15] This window allows sufficient time for the active ingredient to be translocated from the foliage to the tubers.[1] Leaning towards the earlier side of this window (5 weeks) is often ideal.[1]
-
-
Assess Crop Health and Environmental Conditions:
-
Canopy Health: The potato canopy must be green, healthy, and actively growing.[1][2][14] Application to a senescing or stressed (drought, heat, disease) crop will result in poor uptake and translocation, leading to variable and ineffective sprout control.[1][16]
-
Weather Parameters:
-
Temperature: Apply when temperatures are below 25°C (77°F).[1][14][15] High temperatures cause the spray to dry too quickly on the leaf surface, preventing absorption.[1][14]
-
Humidity: Higher relative humidity (ideally above 75%) is crucial as it slows the drying of spray droplets, allowing more time for MH to be absorbed by the leaves.[1][11][14][17] Evening applications can be advantageous during hot, dry periods.[1][14]
-
Rainfall and Irrigation: A rain-free and irrigation-free period of at least 12-24 hours post-application is essential to prevent the product from being washed off the foliage.[1][2][4][7][15][17]
-
-
-
Calibrate and Perform Spray Application:
-
Water Volume: Use high water volumes to ensure thorough coverage of the canopy and to slow drying time.[1][11] Recommendations typically range from 350-500 liters/ha.[1][14][15]
-
Standalone Product: It is generally recommended to apply MH as a standalone product and not to tank-mix it with other agrochemicals to ensure maximum efficacy.[13]
-
Application Timing: Avoid spraying in the dark as open stomata, which aid in uptake, are associated with daylight.[1]
-
Visualizing the MH Application Workflow
The following diagram illustrates the decision-making process for optimal MH application.
References
- 1. 5 tips on effective use of this compound in potatoes - Farmers Weekly [fwi.co.uk]
- 2. This compound | AHDB [potatoes.ahdb.org.uk]
- 3. youtube.com [youtube.com]
- 4. This compound: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 9. potatonewstoday.com [potatonewstoday.com]
- 10. Real-Time Monitoring of Translocation, Dissipation, and Cumulative Risk of this compound in Potato Plants and Tubers by Ion Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potato Growers - Time this compound applications carefully | Agrii [agrii.co.uk]
- 12. How to maximise sprout control effectiveness | UPL [uplcorp.com]
- 13. Top tips to control potato sprout this season | Farm News | Farmers Guardian [farmersguardian.com]
- 14. Farming News - Top tips for optimising this compound applications in hot conditions [farming.co.uk]
- 15. aafarmer.co.uk [aafarmer.co.uk]
- 16. This compound could bolster potato sprout control toolbox - Farmers Weekly [fwi.co.uk]
- 17. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
Technical Support Center: The Critical Role of Relative Humidity in Maleic Hydrazide Efficacy
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers and scientists working with maleic hydrazide (MH). This document provides in-depth, field-proven insights into a critical environmental variable that governs the success of your experiments: relative humidity (RH). Inconsistent efficacy, poor reproducibility, and failed experiments can often be traced back to suboptimal humidity conditions during and after MH application.
This guide is structured as a series of questions and answers to directly address common challenges. We will explore the causality behind why RH is paramount for the absorption and translocation of this systemic plant growth regulator and provide robust protocols to ensure your results are both accurate and repeatable.
Section 1: Frequently Asked Questions (FAQs)
Q1: We're seeing highly variable efficacy with our this compound applications, even with consistent dosing and healthy plants. What's a likely cause?
A1: Assuming formulation and plant health are optimal, the most probable cause for variability is fluctuating or low ambient relative humidity (RH) during and immediately after application. This compound is a systemic agent, meaning its efficacy depends entirely on being absorbed by the foliage and translocated throughout the plant to its site of action in meristematic tissues.[1][2] Low RH causes rapid drying of spray droplets on the leaf surface, which significantly shortens the time available for the active ingredient to penetrate the cuticle. Studies have shown that this compound is absorbed poorly from all formulations at low relative humidity.[3]
Q2: What is the scientifically recommended relative humidity for optimal this compound uptake?
A2: The scientific literature and best-practice guides consistently point to high relative humidity as being crucial. Experimental data shows significantly more radiolabeled this compound (¹⁴C-MH) is absorbed at 100% RH compared to 75% RH.[4] For practical experimental purposes, a target of at least 75% RH is recommended to ensure spray droplets dry slowly on the leaf, maximizing the absorption window.[5]
Q3: What is the specific mechanism by which low humidity inhibits this compound absorption?
A3: The primary barrier to foliar absorption is the plant's waxy cuticle. For a water-soluble compound like this compound (often formulated as a potassium or diethanolamine salt) to be absorbed, it must remain in a dissolved state on the leaf surface.[4][6]
-
At Low RH: Water in the spray droplet evaporates quickly. As the water evaporates, the concentration of the MH salt increases until it crystallizes on the leaf surface. In its solid, crystalline form, MH cannot penetrate the cuticle.
-
At High RH: The spray droplet remains in a liquid state for a prolonged period. This extended hydration time is critical for the passive diffusion of the MH molecule through the cuticle and into the plant's vascular system (phloem and xylem) for translocation.[1]
Q4: Can adjusting the formulation, for instance by adding humectants, compensate for low relative humidity?
A4: Yes, to an extent. While high ambient RH is the most effective factor, formulation adjustments can help mitigate the effects of suboptimal humidity.[3] The addition of humectants (substances that attract and retain moisture) to the spray solution can delay droplet drying. However, this is a compensatory strategy, not a replacement for environmental control. The efficacy of humectants will also decrease as the RH drops significantly. For maximal and consistent absorption, controlling the ambient humidity is paramount.
Section 2: Troubleshooting Common Experimental Issues
Issue 1: Poor reproducibility of results between different experimental dates.
-
Primary Suspect: Uncontrolled fluctuations in ambient relative humidity. A 20% drop in RH between two experiments can lead to a significant, un-accounted-for difference in MH absorption, rendering your results incomparable.
-
Troubleshooting Steps:
-
Mandatory Monitoring: Always use a calibrated hygrometer to record the temperature and RH within your growth chamber or greenhouse before, during, and for at least 24 hours after MH application.[5]
-
Establish Controlled Environment: Conduct all applications in a controlled environment chamber where RH can be set and maintained. If this is not possible, use a localized humidification system (e.g., a spray tent with a humidifier) to create a high-humidity zone around the treated plants.
-
Data Logging: Log the RH data for each experiment. If you observe anomalous results, the RH log should be the first place you look for a causal link.
-
Issue 2: Low translocation to target tissues (e.g., tubers, roots) despite observing initial foliar contact.
-
Primary Suspect: Insufficient absorption due to rapid droplet drying. Even if the foliage is fully covered, if the droplets dry in minutes rather than hours, the total amount of absorbed MH will be too low to be effectively translocated to distant sink tissues like roots or storage organs.
-
Troubleshooting Steps:
-
Verify Humidity: Confirm that RH was maintained at >75% for an extended period post-application (ideally 12-24 hours).
-
Assess Droplet Longevity: Visually observe the treated leaves. Under optimal humidity, you should see a prolonged period where the leaf surface remains visibly moist.
-
Check Plant Health: Ensure plants are not under drought stress. Stressed plants may have closed stomata, which can also contribute to reduced uptake. While light, not transpiration, is the primary driver of uptake, healthy plant physiology is still required.[4]
-
Section 3: Key Experimental Protocols
Protocol 3.1: Quantitative Assessment of MH Foliar Absorption Under Controlled Humidity
This protocol uses ¹⁴C-labeled this compound to precisely quantify absorption.
Methodology:
-
Plant Preparation: Grow plants (e.g., tobacco, potato, onion) to the desired growth stage in a controlled environment.[4] Ensure plants are well-watered and not under stress.
-
Environment Acclimatization: Move the plants into a controlled environment chamber set to the target RH (e.g., 80%) and temperature at least 24 hours before treatment.
-
Preparation of Treatment Solution: Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-maleic hydrazide. The formulation should match your experimental goals (e.g., with or without surfactant).
-
Application: Using a micropipette, apply a precise volume (e.g., 10-20 µL) of the ¹⁴C-MH solution as small droplets to the adaxial surface of a specific, marked leaf.
-
Incubation: Leave the plants in the controlled humidity chamber for a predetermined time course (e.g., 2, 6, 12, 24, 48 hours).
-
Harvest and Washing: At each time point, excise the treated leaf. To remove unabsorbed MH, thoroughly wash the leaf surface with a solution like 10% methanol or a mild surfactant solution. Collect the wash solution (the "unabsorbed" fraction).
-
Quantification:
-
Analyze an aliquot of the collected leaf wash via Liquid Scintillation Counting (LSC) to quantify the unabsorbed ¹⁴C-MH.
-
Combust the washed leaf tissue in a biological oxidizer to convert the absorbed ¹⁴C-MH to ¹⁴CO₂, which is then trapped and quantified by LSC.[7]
-
-
Calculation: Absorption (%) = [Radioactivity in leaf tissue / (Radioactivity in leaf tissue + Radioactivity in wash)] x 100.
Protocol 3.2: Quantifying Translocation of Absorbed this compound
This protocol is an extension of 3.1 to determine where the absorbed MH moves within the plant.
Methodology:
-
Follow steps 1-5 from Protocol 3.1. Longer incubation times (e.g., 48, 72, 96 hours) are typically required to allow for significant translocation.
-
Plant Dissection: At harvest, instead of just excising the treated leaf, dissect the entire plant into distinct parts:
-
Treated Leaf
-
Leaves above the treated leaf
-
Leaves below the treated leaf
-
Stem
-
Roots (and tubers/bulbs if applicable)
-
-
Wash Treated Leaf: Wash only the treated leaf as described in Protocol 3.1 to separate unabsorbed surface residues.
-
Quantification:
-
Data Analysis: Express the amount of ¹⁴C-MH in each plant part as a percentage of the total absorbed radioactivity to map the translocation pattern.
Section 4: Data & Workflow Visualization
Data Summary
Table 1: Impact of Relative Humidity on this compound Absorption
| Relative Humidity | Absorption Rate | Scientific Rationale | Source(s) |
| Low (<50%) | Poor / Minimal | Rapid crystallization of MH on the leaf surface prevents cuticular penetration. | [3] |
| Moderate (75%) | Good | Sufficient to delay droplet drying, allowing for significant absorption. | [4] |
| High (>90%) | Excellent / Maximal | Prolonged droplet hydration time maximizes the window for diffusion into the leaf. | [4][8] |
Visualized Workflows and Mechanisms
Below are diagrams generated using Graphviz to illustrate the experimental process and the core scientific concepts.
Caption: Workflow for ¹⁴C-MH Absorption & Translocation Study.
Caption: Mechanism of RH Impact on MH Foliar Absorption.
References
- 1. The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 5. youtube.com [youtube.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Foliar Absorption and Translocation of Herbicides from Aqueous Solution and Treated Soil | Weed Science | Cambridge Core [cambridge.org]
Technical Support Center: Mitigating Phytotoxicity of Maleic Hydrazide on Sensitive Crops
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing maleic hydrazide (MH) in their experiments and may encounter phytotoxicity in sensitive crop species. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, manage, and mitigate MH-induced phytotoxicity.
I. Understanding this compound Phytotoxicity
This compound is a systemic plant growth regulator primarily used to inhibit cell division, thereby controlling sprouting in crops like potatoes and onions during storage.[1][2] However, its mode of action, which involves the inhibition of nucleic acid and protein synthesis, can also lead to phytotoxic effects, especially in sensitive crops or when applied at excessive concentrations.[3]
Core Mechanism of Action & Phytotoxicity
This compound is absorbed by the foliage and translocated throughout the plant to meristematic tissues.[2] Its primary effect is the inhibition of cell division (mitosis), without affecting cell enlargement.[4][5] This disruption of the cell cycle can lead to a range of phytotoxic symptoms. At a molecular level, MH can cause chromosomal aberrations and act as a mutagenic agent in plants.[5][6]
The severity of phytotoxicity is often dose-dependent and influenced by environmental factors and the plant's developmental stage. Younger plants are generally more susceptible to injury from this compound than older plants.[7]
II. Troubleshooting Guide: Diagnosing and Addressing Phytotoxicity
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: What are the typical symptoms of this compound phytotoxicity on sensitive crops?
Answer:
Phytotoxicity symptoms can vary depending on the crop species, the concentration of this compound applied, and the developmental stage of the plant. Common symptoms include:
-
Stunted Growth: Due to the inhibition of cell division, the most common symptom is a general reduction in plant growth and development.
-
Leaf Deformities:
-
Tobacco: "Leaf strapping," where the leaves become narrow, elongated, and distorted, is a classic symptom.[8]
-
Tomatoes: Symptoms can resemble those of a viral infection, including leaf curling, mottling, and the development of abnormal shapes. An increase in anthocyanin (purple) pigmentation may also be observed.
-
-
Discoloration:
-
Potatoes: A temporary "bronze discoloration" of the foliage can occur after application.[9]
-
General: Chlorosis (yellowing of leaves) can occur due to the disruption of normal physiological processes.
-
-
Reduced Yield and Quality: In fruiting and tuberous crops, phytotoxicity can lead to a reduction in the number and size of fruits or tubers. In potatoes, residue levels of 45-50 mg/kg can cause tuber injury.[1]
Q2: My crop is showing symptoms of phytotoxicity after this compound application. What are the immediate steps I should take?
Answer:
If you suspect this compound phytotoxicity, the following immediate actions can help mitigate the damage:
-
Cease Further Application: Immediately stop any further application of this compound to the affected plants.
-
Improve Growing Conditions: Enhance the plant's ability to recover by providing optimal growing conditions. This includes:
-
Irrigation: Ensure adequate but not excessive watering to help the plant metabolize the compound and to avoid additional stress.
-
Soil Aeration: Loosening the soil around the base of the plants can improve root health and nutrient uptake.
-
Fertilization: Apply a balanced, quick-release fertilizer to provide essential nutrients for recovery. Foliar feeding with a balanced nutrient solution can provide a more rapid response.
-
Q3: Can I use any chemical agents to reverse the phytotoxic effects of this compound?
Answer:
Yes, the application of certain plant growth regulators (PGRs) has shown significant promise in mitigating herbicide-induced stress, including from growth regulators like this compound. These PGRs often work by stimulating the plant's endogenous defense mechanisms, particularly the antioxidant system.
-
Brassinosteroids (e.g., 24-epibrassinolide, 28-homobrassinolide): These compounds are known to enhance tolerance to a wide range of abiotic stresses. They can help restore growth and reduce oxidative damage by upregulating antioxidant enzymes.[10][11][12][13]
-
Gibberellic Acid (GA₃): GA₃ can help to reverse the growth inhibition caused by some growth-inhibiting herbicides by promoting cell elongation and division.[14][15]
-
Salicylic Acid (SA): SA is a key signaling molecule in plant defense. Exogenous application can enhance the activity of antioxidant enzymes and help the plant cope with oxidative stress induced by herbicides.[14][15][16]
For detailed application protocols, please refer to the Experimental Protocols section.
III. Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mode of action of this compound? this compound is a plant growth regulator that primarily functions by inhibiting cell division, but not cell enlargement.[2] It is absorbed by the foliage and translocated to areas of active cell division, such as apical meristems and buds.[2]
-
Which crops are particularly sensitive to this compound? While used on potatoes and onions, these can also be sensitive if application rates and timing are incorrect.[1][9] Tobacco is notably sensitive, exhibiting "leaf strapping."[8] Tomatoes can show virus-like symptoms. Generally, young, rapidly growing plants are more susceptible.[7]
Experimental Design & Prevention
-
How can I prevent phytotoxicity in my experiments?
-
Accurate Dosing: Use the lowest effective concentration of this compound. Conduct dose-response studies to determine the optimal concentration for your specific application.
-
Application Timing: Apply during stages of growth where the plant is less sensitive, if possible. For sprout inhibition in potatoes, application is timed for when tubers have reached a certain size, but the foliage is still active.[9]
-
Avoid Stressful Conditions: Do not apply to plants that are already under stress from drought, high temperatures, or nutrient deficiencies.
-
Consider a Safener: While specific safeners for this compound are not widely documented, the concept of using chemical agents to protect crops from herbicide injury is established. Further research in this area may yield new strategies.
-
-
Are there any known chemical safeners for this compound? Currently, there is limited specific research on commercially available chemical safeners designed to be used with this compound. The primary strategy for chemical mitigation relies on the post-exposure application of plant growth regulators to stimulate the plant's own defense and recovery mechanisms.
Mitigation Strategies
-
How do plant growth regulators like brassinosteroids mitigate phytotoxicity? Herbicide stress often leads to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative damage. Brassinosteroids help mitigate this by activating the plant's antioxidant defense system.[10][11][12][13] This includes increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX), which neutralize harmful ROS.
Figure 1. Simplified workflow of MH-induced stress and PGR-mediated mitigation. -
What biochemical markers can be used to assess the level of phytotoxicity and recovery?
-
Malondialdehyde (MDA): An indicator of lipid peroxidation and cell membrane damage. Increased MDA levels suggest significant oxidative stress.
-
Proline: An osmoprotectant that accumulates in plants under stress. Elevated proline levels are a common response to herbicide-induced stress.
-
Antioxidant Enzyme Activity: Measuring the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR) can provide a quantitative measure of the plant's stress response and its recovery following mitigation treatments.
-
IV. Data Summary & Experimental Protocols
Table 1: this compound Concentration and Observed Effects
| Crop | Concentration/Residue | Observed Effect | Reference |
| Potatoes | 45-50 mg/kg (residue) | Tuber injury | [1] |
| Potatoes | 10-40 mg/kg (residue) | Typical range for sprout control | [1] |
| Onions | 15 mg/kg (MRL) | Maximum Residue Limit | [1] |
| Onions | 5-7 mg/kg (residue) | Effective for sprout inhibition | [1] |
| Tomatoes | 20-60 ppm (foliar spray) | Decreased plant height, increased branching, flowers, and fruit set | [17][18] |
Experimental Protocols
Protocol 1: Mitigation of this compound Phytotoxicity using Brassinosteroids (Foliar Application)
This protocol is a general guideline and may require optimization for your specific crop and experimental conditions.
-
Preparation of Brassinosteroid Solution:
-
Prepare a stock solution of 24-epibrassinolide (EBL) or 28-homobrassinolide (HBL) at 1 mM in ethanol.
-
Prepare a working solution by diluting the stock solution in deionized water to a final concentration of 1 µM. Include a surfactant (e.g., 0.02% Tween-20) to ensure even leaf coverage.
-
-
Application:
-
Post-MH Exposure Application: 24-48 hours after the application of this compound, apply the 1 µM brassinosteroid solution as a foliar spray until the leaves are thoroughly wet.
-
Control Groups: Include a group treated with this compound only, a group treated with the brassinosteroid solution only, and an untreated control group.
-
-
Evaluation:
-
Visually assess phytotoxicity symptoms daily for 7-14 days using a rating scale (e.g., 0 = no injury, 100 = plant death).
-
Measure plant height, leaf area, and fresh/dry weight at the end of the experiment.
-
For biochemical analysis, collect leaf tissue at 24, 48, and 72 hours post-brassinosteroid application to measure MDA content and antioxidant enzyme activity.
-
Protocol 2: Mitigation using Gibberellic Acid (GA₃) and Salicylic Acid (SA)
-
Preparation of Solutions:
-
GA₃: Prepare a 50-100 mg/L (ppm) aqueous solution.
-
SA: Prepare a 0.5-1.0 mM aqueous solution. It may be necessary to first dissolve the salicylic acid in a small amount of ethanol before diluting with water.
-
-
Application:
-
Apply as a foliar spray to affected plants 24-48 hours after this compound exposure. Ensure complete coverage.
-
-
Evaluation:
-
Monitor plant growth, particularly stem elongation and the development of new leaves, over a 1-2 week period.
-
Assess changes in visual phytotoxicity symptoms compared to an MH-treated control.
-
Brassinosteroid Signaling Pathway in Stress Mitigation
The following diagram illustrates the key components of the brassinosteroid signaling pathway and its role in mitigating abiotic stress, which is analogous to herbicide-induced oxidative stress.
V. References
-
Anwar, A., Liu, Y., Dong, R., Bai, L., Yu, X., & Li, Y. (2018). The physiological and molecular mechanism of brassinosteroid in response to stress: a review. Biological research, 51(1), 46. --INVALID-LINK--
-
Baldaniya, D., & Vora, J. (2021). Synthesis of Brassinosteroid with Signaling and Response to Abiotic Stress: Review. Research & Reviews: Journal of Botany, 10(2), 1-8. --INVALID-LINK--
-
Currier, H. B. (1951). Some Effects of this compound on Plants. Botanical Gazette, 112(3), 272-280. --INVALID-LINK--
-
Divi, U. K., & Krishna, P. (2009). Brassinosteroid: a biotechnological target for enhancing crop yield and stress tolerance. New biotechnology, 26(3-4), 131–136. --INVALID-LINK--
-
Emamverdian, A., Ding, Y., Mokhberdoran, F., & Xie, Y. (2020). The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals. Plant Signaling & Behavior, 15(8), 1743330. --INVALID-LINK--
-
Hasan, M. M., Ahmed, M., Akter, S., & Islam, M. S. (2014). Performance of Summer Tomato in Response to this compound. International Journal of Scientific and Research Publications, 4(10), 1-5. --INVALID-LINK--
-
Hasan, M., Ahmed, M., Akter, S., & Islam, M. (2014). Performance of Summer Tomato in Response to this compound. ResearchGate. --INVALID-LINK--
-
INCHEM. (1984). This compound (Pesticide residues in food: 1984 evaluations). --INVALID-LINK--
-
Janssens, S., & Van de Casteele, E. (2012). This compound: sprout suppression of potatoes in the field. Aspects of Applied Biology, 115, 105-112. --INVALID-LINK--
-
Swietlińska, Z., & Žuk, J. (1978). Cytotoxic effects of this compound. Mutation Research/Reviews in Genetic Toxicology, 55(1), 15-30. --INVALID-LINK--
-
Khan, T. A., Kappachery, S., Karumannil, S., Al-Harrasi, A., & Ali, A. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. International journal of molecular sciences, 24(24), 17246. --INVALID-LINK--
-
Cunnington, A. (2019). This compound as a potato sprout suppressant. AHDB Potatoes. --INVALID-LINK--
-
IARC. (1999). This compound. --INVALID-LINK--
-
Al-Khayri, J. M., Ansari, M. I., & Al-Bahr, A. A. (2016). Effect of Gibberellic and Salicylic Acids Pre-Soaking on Seed Germination Attributes of Cucumber (Cucumis sativus L.) under Induced Salt Stress. Cercetari Agronomice in Moldova, 49(1), 97-106. --INVALID-LINK--
-
Greulach, V. A. (1951). THE EFFECT OF this compound ON TOMATO PLANTS IN RELATION TO THEIR AGE AT THE TIME OF TREATMENT. Plant physiology, 26(4), 848–852. --INVALID-LINK--
-
University of Kentucky Extension. (n.d.). MH (maleic hydrazine) injury. Burley Tobacco Extension. --INVALID-LINK--
-
Sergiev, I., Todorova, D., & Ananieva, K. (2017). Modulation of Physiological Stress Response of Triticum aestivum L. to Glyphosate by Brassinosteroid Application. Plants, 6(4), 58. --INVALID-LINK--
-
Nuñez, M., Mazza, C. A., Girardi, C., & Batista, S. (2012). Protective effects of brassinosteroids against herbicides. IntechOpen. --INVALID-LINK--
-
AHDB. (2021, July 15). Webinar recording: this compound: A foundation for potato storage [Video]. YouTube. --INVALID-LINK--
-
Gichner, T., & Velemínský, J. (2000). This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans. Mutagenesis, 15(5), 385–389. --INVALID-LINK--
-
Emamverdian, A., Ding, Y., Mokhberdoran, F., & Xie, Y. (2020). The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals. Plant Signaling & Behavior, 15(8), 1743330. --INVALID-LINK--
-
Kaya, C., Ashraf, M., & Alyemeni, M. N. (2020). The role of sequentially applied salicylic acid and gibberellic acid in the salt tolerance of two wheat cultivars. Plant Physiology and Biochemistry, 148, 267-277. --INVALID-LINK--
-
Emamverdian, A., Ding, Y., Mokhberdoran, F., & Xie, Y. (2020). The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals. ResearchGate. --INVALID-LINK--
-
Cheng, C., Wang, Y., Sun, W., et al. (2021). Molecular mechanism underlying the effect of this compound treatment on starch accumulation in S. polyrrhiza 7498 fronds. Biotechnology for Biofuels, 14(1), 85. --INVALID-LINK--
-
Campos, C. N., de Souza, K. R. D., da Silva, D. M., et al. (2021). Brassinosteroids: Relevant Evidence Related to Mitigation of Abiotic and Biotic Stresses in Plants. Agronomy, 11(8), 1648. --INVALID-LINK--
-
Wikipedia. (2023). This compound. --INVALID-LINK--
-
Currier, H. B., Day, B. E., & Crafts, A. S. (1951). Some Effects of this compound on Plants. Botanical Gazette, 112(3), 272-280. --INVALID-LINK--
-
Marcano, L., Carruyo, I., Del Campo, A., & Montiel, X. (2004). Cytotoxicity and mode of action of this compound in root tips of Allium cepa L. Caryologia, 57(4), 355-361. --INVALID-LINK--
-
Al-aghabary, K., Zhu, Z., & Shi, Q. (2004). Bio-regulators: Silicon, Salicylic Acid, Ascorbic Acid Improve Salt Tolerance in Cucumber (Cucumis sativus L.). Science Publishing Group. --INVALID-LINK--
-
Hu, Y., Li, W., & He, Y. (2020). Designed Manipulation of the Brassinosteroid Signal to Enhance Crop Yield. Frontiers in Plant Science, 11, 843. --INVALID-LINK--
-
Vardhini, B. V., & Anuradha, S. (2013). Foliar application of brassinosteroids alleviates adverse effects of zinc toxicity in radish (Raphanus sativus L.) plants. ResearchGate. --INVALID-LINK--
-
Sgherri, C., & Navari-Izzo, F. (2001). Morphological, Physiological, and Biochemical Responses of Zinnia to Drought Stress. HortScience, 36(3), 515-519. --INVALID-LINK--
-
Crafts, A. S., Currier, H. B., & Day, B. E. (1950). Response of several crop plants and weeds to this compound. Hilgardia, 20(4), 57-80. --INVALID-LINK--
References
- 1. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism underlying the effect of this compound treatment on starch accumulation in S. polyrrhiza 7498 fronds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. mdpi.com [mdpi.com]
- 12. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 13. researchgate.net [researchgate.net]
- 14. The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijsrp.org [ijsrp.org]
Degradation pathways of maleic hydrazide in soil and water
Here is your technical support center guide on the degradation pathways of maleic hydrazide.
Welcome to the technical support resource for researchers investigating the environmental fate of this compound (MH). This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to ensure the integrity of your results. Our focus is on the degradation pathways of MH in soil and aquatic environments, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the environmental transformation of this compound.
Question 1: What are the primary degradation pathways for this compound (MH) in soil?
In soil, the primary mechanism for MH degradation is microbial metabolism.[1][2] Under aerobic conditions, soil microorganisms utilize MH as a source of carbon and nitrogen, breaking down the heterocyclic ring structure.[2] The ultimate degradation product in this pathway is carbon dioxide (CO2).[1][3] The degradation is significantly slower in sterile soil, which confirms the critical role of the soil microflora.[1] Some research suggests an initial chemical cleavage of the MH ring, which is then followed by microbial degradation.[4]
Question 2: How does this compound degrade in water?
In aquatic systems, the dominant degradation pathway is photodegradation, or photolysis, particularly in the presence of sunlight.[5][6] MH is stable to hydrolysis at acidic and neutral pH but shows slow degradation at alkaline pH (e.g., pH 9).[3][5][7] The molecule strongly absorbs UV light in the environmentally relevant range (>290 nm), leading to its decomposition.[5] This process can be significantly accelerated by natural photosensitizers like riboflavin and humic acids, which generate reactive oxygen species (ROS) that in turn degrade the MH molecule.[6][8]
Question 3: What are the major degradation products of this compound?
The degradation products vary significantly depending on the environment:
-
In Soil (Aerobic): The principal end product of microbial degradation is carbon dioxide (CO2).[1][3]
-
In Water (Photodegradation): A variety of organic acids are formed. The most commonly identified products include maleic acid, fumaric acid, and succinic acid.[5][9] Under extensive irradiation, formic acid and nitric acid have also been detected as volatile products.[1][5]
-
In Plants: MH is degraded slowly. The main residues found are unchanged this compound, a β-D-glucoside conjugate of MH, and metabolites such as fumaric acid, succinic acid, and maleic acid.[1][9][10]
Question 4: How rapidly does this compound degrade in the environment?
The degradation rate, often expressed as a half-life (DT50), is highly variable and condition-dependent.
-
Soil: MH is not persistent under aerobic soil conditions, with reported half-lives often less than 24 hours to a few days.[3] However, under anaerobic (oxygen-deprived) conditions, its persistence increases significantly, with half-lives ranging from 30 to 60 days.[3][11]
-
Water: MH is stable to hydrolysis.[5][11] The photodegradation half-life in water can vary. For instance, while stable over 30 days at pH 5 and 7 in simulated sunlight, it degraded at pH 9 with a calculated half-life of 15.9 days.[5]
Question 5: Is hydrazine a significant environmental degradation product of this compound?
Studies on the degradation pathway of MH in soil have found no evidence for the formation of hydrazine.[4] Hydrazine can, however, be present as a low-level impurity in technical-grade this compound and some formulated products, which is a separate consideration from its formation as an environmental degradate.[3][4] The stability of the potassium salt of MH (K-MH) is notably high, with no degradation to produce free hydrazine observed during storage.[11]
Part 2: Troubleshooting Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during degradation studies.
Issue 1: My observed degradation rate in soil microcosms is significantly slower than published values.
-
Causality & Solution:
-
Suboptimal Microbial Activity: The most likely cause is insufficient microbial health or population density. Ensure your soil has not been sterilized (e.g., by autoclaving, unless it's for a sterile control) and has adequate moisture (typically 50-70% of water-holding capacity) and temperature (e.g., 20-25°C), as these are critical for microbial function.[12]
-
Anaerobic Conditions: If your microcosm becomes waterlogged, it can create anaerobic pockets, drastically slowing MH degradation.[3] Ensure proper aeration and avoid overwatering.
-
Soil Type: Degradation rates can vary between soil types (e.g., sandy loam vs. silty clay) due to differences in microbial communities, organic matter content, and pH.[1] Ensure your soil characteristics are well-documented and compared with the literature.
-
Issue 2: I am observing high variability between my replicate soil/water samples.
-
Causality & Solution:
-
Inhomogeneous Spiking: Ensure the MH solution is applied evenly to the soil or water. For soil, this often involves mixing the soil thoroughly after application. For aqueous solutions, ensure complete dissolution and mixing before aliquoting.
-
Inconsistent Incubation Conditions: Minor differences in temperature, light exposure, or moisture between replicates can lead to divergent results. Use a controlled environment chamber and randomize the position of your replicates.
-
Subsampling Error: Soil is inherently heterogeneous. When taking subsamples for analysis, ensure they are representative of the entire microcosm. This may involve homogenizing the soil in the microcosm before sampling.
-
Issue 3: I am struggling to detect or identify degradation products in my aquatic photolysis experiment.
-
Causality & Solution:
-
Insufficient Irradiation: Your light source may lack the required intensity or the correct wavelength spectrum (>290 nm) to induce significant degradation within your experimental timeframe.[5] Verify the specifications of your lamp and consider extending the exposure time.
-
Low Analyte Concentration: The degradation products (e.g., maleic, fumaric acid) may be below the limit of detection of your analytical method. Try concentrating your sample before analysis or using a more sensitive detector.
-
Analytical Method Mismatch: The method used to detect the parent MH compound (e.g., HPLC-UV at 303 nm[13]) may not be suitable for the degradation products, which lack the same chromophore. You may need a different method, such as LC-MS or a different HPLC method optimized for organic acids.
-
Issue 4: My HPLC analysis shows interfering peaks near the this compound retention time.
-
Causality & Solution:
-
Matrix Interference: Components extracted from the soil or water matrix can co-elute with MH. The solution is to improve your sample cleanup procedure.
-
Cleanup Strategy: For water samples, a preliminary extraction with a non-polar solvent like dichloromethane can remove interfering substances before analysis of the aqueous phase.[14] For both soil and water, using a Solid Phase Extraction (SPE) cartridge (e.g., a strong cation exchanger) can be very effective at isolating MH from matrix components.[15]
-
Chromatographic Optimization: Adjusting the mobile phase composition, flow rate, or even the analytical column can often resolve co-eluting peaks.[16]
-
Part 3: Data Summary & Visualization
Data Tables
Table 1: Typical Half-lives (DT₅₀) of this compound under Various Environmental Conditions
| Environment | Condition | Half-life (DT₅₀) | Reference(s) |
| Soil | Aerobic, Field | < 24 hours - 7 days | [3] |
| Anaerobic, Lab | 30 - 60 days | [3][11] | |
| Water | Hydrolysis (pH 3, 6, 9) | Stable | [3] |
| Photodegradation (pH 9) | 15.9 days | [5] | |
| Photodegradation (pH 5, 7) | > 30 days | [3] |
Table 2: Major Identified Degradation Products of this compound
| Pathway | Matrix | Major Products | Reference(s) |
| Microbial Degradation | Soil | CO₂ | [1][3] |
| Photodegradation | Water | Maleic acid, Fumaric acid, Succinic acid | [1][5][9] |
| Metabolism | Plants | MH-glucoside, Maleic acid, Succinic acid | [1][10] |
Degradation Pathway Diagrams
Caption: Primary degradation pathways of this compound in soil and water.
Part 4: Experimental Protocols
These protocols provide a validated framework for conducting core degradation studies.
Protocol 1: Aerobic Soil Microcosm Degradation Study
-
Objective: To determine the rate of aerobic degradation of this compound in soil.
-
Scientific Rationale: This experiment simulates the natural degradation process in topsoil by providing a controlled environment for soil microorganisms to metabolize the compound. Using a radiolabeled compound (¹⁴C-MH) allows for a complete mass balance and tracking of the ultimate fate (¹⁴CO₂).
-
Methodology:
-
Soil Preparation: Collect fresh soil from a relevant site. Sieve it (e.g., 2 mm) to remove large debris and homogenize.[17][18] Characterize the soil (pH, texture, organic carbon content).
-
Microcosm Setup: Add a known mass of soil (e.g., 50 g dry weight equivalent) to individual glass flasks or jars. A typical setup includes a side-arm trap containing a CO₂ trapping solution (e.g., 1M NaOH or KOH) to capture evolved ¹⁴CO₂.[1]
-
Moisture Adjustment: Adjust the soil moisture to 50-70% of its maximum water-holding capacity and allow it to acclimate for several days in the dark at a constant temperature.[17]
-
Spiking: Prepare a stock solution of MH (preferably ¹⁴C-labeled at the 3,6- or 4,5-positions) in water. Apply the solution evenly to the soil surface and mix thoroughly to achieve the target concentration (e.g., 1-5 mg/kg).
-
Incubation: Seal the flasks and incubate them in the dark at a constant temperature (e.g., 20-25°C). Include sterile controls (autoclaved soil) to differentiate between biotic and abiotic degradation.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate flasks. Analyze the CO₂ traps for radioactivity using liquid scintillation counting.
-
Extraction & Analysis: Extract the soil from the sacrificed flasks using a suitable solvent (e.g., 50:50 methanol/water).[18][19] Analyze the extracts for the parent MH and potential metabolites using HPLC.[19]
-
Data Analysis: Calculate the percentage of applied radioactivity evolved as ¹⁴CO₂ and remaining as the parent compound over time. Model the data to determine the degradation half-life (DT₅₀).
-
Caption: Experimental workflow for an aerobic soil microcosm study.
Protocol 2: Aquatic Photodegradation Study
-
Objective: To determine the rate of this compound degradation in water under simulated sunlight.
-
Scientific Rationale: This protocol assesses the stability of MH to abiotic degradation processes, specifically direct and indirect photolysis, which are key dissipation routes in surface waters.[5] The use of buffered solutions allows for the evaluation of pH effects on the degradation rate.
-
Methodology:
-
Solution Preparation: Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) in quartz or Pyrex tubes to allow for UV light penetration.[5]
-
Spiking: Spike the solutions with a known concentration of MH. To simulate natural waters, consider adding a photosensitizer like riboflavin or humic acid to a separate set of solutions.[6]
-
Irradiation: Place the tubes in a photochemical reactor equipped with a light source that simulates the solar spectrum (e.g., a Xenon arc lamp with filters to cut off wavelengths <290 nm). Maintain a constant temperature (e.g., 25°C).
-
Controls: Include "dark" controls for each pH level by wrapping identical tubes in aluminum foil and incubating them alongside the irradiated samples. This allows for the isolation of photodegradation from other potential loss processes like hydrolysis.
-
Sampling: At specified time intervals, remove replicate tubes (both irradiated and dark controls) for analysis.
-
Analysis: Directly analyze the water samples for the concentration of MH using HPLC.[14] If metabolite identification is desired, LC-MS/MS is the preferred technique.
-
Data Analysis: Plot the concentration of MH versus time for both light and dark conditions. Calculate the photodegradation rate constant and half-life.
-
Protocol 3: Sample Extraction and HPLC Analysis
-
Objective: To accurately quantify MH residues in soil and water samples.
-
Scientific Rationale: Effective extraction is crucial to recover the analyte from the matrix, while HPLC provides a robust method for separation and quantification. An electrochemical detector is highly sensitive for MH analysis.[19]
-
Methodology:
-
Soil Extraction:
-
Water Extraction/Cleanup:
-
Take a 100 mL water sample and make it basic with potassium hydroxide (this converts MH to its highly soluble salt and aids cleanup).[14]
-
Perform a liquid-liquid extraction with dichloromethane to remove non-polar interferences; discard the organic layer.[14]
-
Evaporate the remaining aqueous phase to a smaller volume (e.g., ~30 mL) using a rotary evaporator.
-
Reconstitute in the mobile phase to a final known volume for analysis.[14]
-
-
HPLC Conditions (Example):
-
Column: Reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: Isocratic mixture of formic acid in water, adjusted to pH 3.2 with ammonium hydroxide.[14][19]
-
Flow Rate: 1.0 mL/minute.[16]
-
Detection: Electrochemical detector with potentials optimized for MH (e.g., Guard cell +0.90V, Analytical cell +0.85V).[16]
-
Quantification: Use an external standard calibration curve prepared in a matrix-matched solution.
-
References
- 1. 369. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 2. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 5. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On the natural fate of this compound. Kinetic aspects of the photochemical and microbiological degradation of the herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Discover the Benefits of this compound! - China Chemical Manufacturer [longchangextracts.com]
- 10. fao.org [fao.org]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]
- 13. [Simple analysis of this compound in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. lawdata.com.tw [lawdata.com.tw]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Stability of maleic hydrazide in different solvent formulations
Introduction
Welcome to the technical support center for maleic hydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Achieving reproducible and accurate results hinges on the proper preparation and handling of your experimental solutions. The stability of this compound is not absolute; it is significantly influenced by the choice of solvent, pH, temperature, and light exposure.
This document provides in-depth answers to frequently asked questions and offers troubleshooting guidance for common issues encountered when working with this compound formulations. Our goal is to equip you with the expertise to prepare stable solutions, diagnose problems, and ensure the integrity of your research.
Frequently Asked Questions (FAQs): General Properties & Handling
Q1: What are the key physical and chemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is the first step to successful formulation. It is a white, crystalline, odorless solid that exists in different tautomeric forms, with the 1,2-dihydropyridazine-3,6-dione form being the most stable.[1] Its high melting point (~292°C) is indicative of its thermal stability in solid form, though it decomposes at these temperatures.[2][3]
A critical property for researchers is its limited solubility in water and many common organic solvents. This necessitates careful solvent selection or the use of its more soluble salt forms.[2][3] this compound behaves as a weak monobasic acid; a 0.5% aqueous solution will have an acidic pH of approximately 4.[2]
Data Presentation: Solubility of this compound and its Salts
| Solvent | Solubility of this compound (Free Acid) at 25°C | Solubility of Salts at 20-25°C | Source(s) |
|---|---|---|---|
| Water | 0.6 g/100 g (6,000 ppm) | Potassium Salt: 300,000 mg/L | [2][3][4][5] |
| Sodium Salt: 200 g/kg | [3][4] | ||
| Dimethylformamide (DMF) | 2.4 g/100 g (24,000 ppm) | Not specified | [2][3] |
| Dimethyl Sulfoxide (DMSO) | 9.0 g/100 g (90,000 ppm) | Not specified | [3][4] |
| Ethanol / Alcohol | 0.1 g/100 g (1,000 ppm) | Not specified | [2][3] |
| Acetone | 0.1 g/100 g (1,000 ppm) | Not specified | [2] |
| Xylene | < 0.1 g/100 g (< 1,000 ppm) | Not specified |[2] |
Q2: Which form of this compound should I use—the free acid or a salt?
The choice depends entirely on your desired solvent system and concentration.
-
For Aqueous Solutions: The potassium or sodium salts of this compound are highly recommended due to their significantly greater water solubility.[2][3] Using a salt form avoids the need for pH adjustments or co-solvents, leading to a more straightforward and stable formulation. Commercial formulations for agricultural use are often liquids based on these salts.[2]
-
For Organic Solvents: If your experimental design requires a non-aqueous solvent, the free acid form is appropriate. Solvents like DMSO and DMF can dissolve the free acid at much higher concentrations than water or alcohols.[2][3]
-
Causality: The low water solubility of the free acid is due to its crystalline structure and the energy required to break the crystal lattice. The salt forms are ionic compounds that readily dissociate in a polar solvent like water, leading to much higher solubility.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
-
Primary Recommendation (High Concentration): For preparing a high-concentration stock solution (e.g., >100 mM), Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] It offers excellent solvating power for the free acid form.
-
Aqueous Applications: For direct use in most biological and chemical assays, preparing a stock solution of the potassium salt of this compound in high-purity water is the best approach.
-
Alternative Organic Solvent: Dimethylformamide (DMF) is another suitable solvent for the free acid, though its use may be less common in biological labs compared to DMSO.[2]
Q4: What are the best practices for storing this compound powder and its solutions?
Proper storage is crucial to prevent degradation and ensure the longevity of your reagents.
-
Solid Form: Store solid this compound in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is stable under these recommended storage conditions.[5]
-
Solutions:
-
DMSO/DMF Stocks: Store at -20°C or -80°C for long-term stability (up to 6 months).[6] Before use, thaw the solution completely and vortex gently to ensure homogeneity, as components can concentrate during freezing.
-
Aqueous Solutions (Salts): Prepare these solutions fresh whenever possible. If short-term storage is necessary, store at 2-8°C for no more than a few days and protect from light. The stability of aqueous solutions is highly dependent on pH.[3][8]
-
Troubleshooting Guide: Stability Issues
This section addresses common problems encountered during the preparation and use of this compound solutions.
Caption: Troubleshooting workflow for common this compound formulation issues.
Q5: My this compound solution appears cloudy/has precipitated. What could be the cause?
Cloudiness or precipitation is almost always related to exceeding the solubility limit of the compound under the specific solution conditions.
-
Cause 1: Concentration Overload: You may have attempted to dissolve more this compound (especially the free acid) than the solvent can handle. Refer to the solubility table (Q1).
-
Cause 2: Incorrect pH: If you are dissolving the free acid form in water without pH adjustment, you will quickly reach its low solubility limit of ~0.6%.[2] The compound is significantly more soluble at higher pH values where it deprotonates to form the more soluble anion.
-
Cause 3: Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature may show precipitation if stored at 4°C or -20°C. This is common with DMSO stocks and is usually reversible upon warming and mixing.
Q6: I suspect my this compound solution has degraded. What factors could have caused this?
Degradation is a chemical change in the molecule. The primary factors are pH, light, and temperature.
-
Hydrolytic Degradation: While this compound is generally stable to hydrolysis in the pH range of 3 to 9, it can decompose in the presence of strong acids.[3][8]
-
Photodegradation: This is a significant factor. Aqueous solutions of this compound are susceptible to degradation by UV light (>290 nm), with complete destruction possible after 48 hours of irradiation.[3] Photolysis is slow but notable at pH 9, even under simulated sunlight.[3][8]
-
Thermal Degradation: While the solid is very stable, prolonged exposure of solutions to high temperatures can accelerate degradation. A standard accelerated stability test for formulations involves storing them at 54°C for 14 days, with an expectation of less than 3% loss of the active ingredient.[8]
Q7: How does pH affect the stability of this compound in aqueous solutions?
The pH of the solution has a dual effect on both solubility and stability.
-
Solubility: As discussed, solubility dramatically increases as the pH becomes more alkaline, due to the deprotonation of the acidic N-H group.
-
Stability: this compound is most stable in the neutral to slightly acidic range. It is documented to be stable to hydrolysis between pH 5 and 7.[8][9] At pH 9, it becomes susceptible to slow photolytic degradation.[3][8]
Data Presentation: pH-Dependent Stability of this compound in Aqueous Solution
| pH Range | Stability to Hydrolysis | Stability to Photolysis | Source(s) |
|---|---|---|---|
| 3 - 9 | Stable | Not specified | [8] |
| 5 - 7 | Stable | Stable to simulated sunlight | [3][9] |
| 9 | Stable | Slow degradation (t½ ≈ 16 days) |[3][8] |
Q8: Is this compound sensitive to light? What precautions should I take?
Yes, particularly in aqueous solutions. The pyridazine ring can absorb UV light, leading to photochemical decomposition.[3]
-
Mechanism: Upon UV irradiation, the molecule can degrade into various products, including maleic acid, fumaric acid, and succinic acid.[3] The presence of natural photosensitizers, like riboflavin, can also promote the degradation of this compound through the generation of reactive oxygen species (ROS).[10]
-
Trustworthiness: To ensure the integrity of your experiments, always protect this compound solutions from light. Use amber glass vials or wrap clear vials in aluminum foil. Avoid leaving solutions exposed to direct sunlight or intense laboratory lighting for extended periods.
Q9: What is the thermal stability of this compound in solution? Can I autoclave my solution?
No, you should not autoclave solutions of this compound. While it is relatively stable, autoclaving (121°C) is an unnecessarily harsh condition that can promote degradation. To prepare a sterile solution, use sterile solvent and aseptic techniques, or filter the final solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO, PES or PVDF for aqueous solutions).
Experimental Protocols & Analysis
Q10: How can I prepare a stable aqueous stock solution of this compound?
This protocol details the preparation of a 100 mM aqueous stock solution using the more soluble potassium salt.
Experimental Protocol: Preparation of 100 mM Potassium this compound Stock
-
Materials:
-
This compound Potassium Salt (MW = 150.15 g/mol )
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube or volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Calculate the required mass: For 10 mL of a 100 mM solution, you need: 0.1 L * 0.1 mol/L * 150.15 g/mol = 0.15015 g (or 150.2 mg).
-
Weigh out 150.2 mg of this compound potassium salt and transfer it to a 10 mL volumetric flask or a 15 mL conical tube.
-
Add approximately 8 mL of high-purity water.
-
Vortex or stir the solution until the solid is completely dissolved. The potassium salt should dissolve readily.
-
Bring the final volume to 10.0 mL with high-purity water.
-
If sterility is required, filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container.
-
Store at 2-8°C, protected from light. Prepare fresh for best results.
-
Q11: What is a standard method to verify the concentration and purity of my this compound solution?
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying this compound.[8]
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) and an organic solvent like methanol or acetonitrile. A typical starting ratio is 95:5 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a series of calibration standards from a certified reference material of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.
-
Dilute a sample of your prepared stock solution to fall within the calibration range.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject your sample solution.
-
Quantify the concentration in your sample by comparing its peak area to the calibration curve. Purity can be assessed by the presence of other peaks in the chromatogram.
-
Q12: What are the main degradation products of this compound, and how can they be detected?
Identifying degradation products is key to understanding stability issues.
-
Photodegradation Products: In aqueous solutions exposed to UV light, the primary degradation products are isomers like maleic acid and fumaric acid , as well as succinic acid .[3]
-
Hydrolytic Products: Under strongly acidic conditions, hydrolysis can cleave the ring to form maleic acid and hydrazine .[11] Hydrazine is a significant impurity and a known mutagen, so its presence is carefully monitored in technical-grade this compound.[8][12][13]
-
Detection: These degradation products can often be separated and detected using the same HPLC system as for the parent compound, although the chromatographic method may need to be optimized (e.g., using a gradient elution). Hydrazine is typically derivatized and analyzed by Gas Chromatography (GC) due to its volatility and lack of a strong UV chromophore.[13]
Caption: Workflow for preparing and validating this compound solutions.
References
- 1. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. 369. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 3. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. MH, this compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. This compound [sitem.herts.ac.uk]
- 10. On the natural fate of this compound. Kinetic aspects of the photochemical and microbiological degradation of the herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemiis.com [chemiis.com]
- 12. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of hydrazine in this compound technical and pesticide formulations by gas chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference from co-formulants in the analytical detection of maleic hydrazide
Welcome to the Technical Support Center for the Analytical Detection of Maleic Hydrazide. This resource is designed for researchers, analytical scientists, and quality control professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to interference from co-formulants in your analytical workflows. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and validation.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant signal suppression in my LC-MS/MS analysis. What is the likely cause?
A: Signal suppression in LC-MS/MS is a common matrix effect, often caused by co-eluting co-formulants from the pesticide product formulation.[1][2] These can include non-ionic surfactants, solvents, or adjuvants that are present at much higher concentrations than this compound. During electrospray ionization (ESI), these co-formulants compete for the available charge and droplet surface area, which hinders the efficient ionization of the this compound molecules, leading to a reduced signal.[2]
Q2: I am observing a broad or tailing peak for this compound in my HPLC-UV analysis. Could co-formulants be the issue?
A: Yes, co-formulants can certainly cause poor peak shape. Highly viscous or adhesive co-formulants, such as certain polymers or surfactants, can interact with the stationary phase of your column, leading to peak tailing. Additionally, some co-formulants might alter the pH of the sample environment, affecting the ionization state of this compound and causing peak broadening.
Q3: Are there any "universal" sample preparation techniques to remove co-formulant interferences for this compound analysis?
A: While no single method is truly universal, the QuPPe (Quick Polar Pesticides) method is a widely adopted and effective starting point for extracting polar pesticides like this compound from various food matrices.[3] This method typically involves an extraction with acidified methanol followed by analysis.[3] For targeted cleanup of co-formulants, Solid Phase Extraction (SPE) with cartridges like Oasis HLB can be effective in retaining nonpolar interferences while allowing the highly polar this compound to pass through.[4][5]
Q4: Can I just dilute my sample to mitigate co-formulant interference?
A: Dilution can be a quick and simple strategy to reduce matrix effects, including ion suppression.[6] However, its effectiveness is limited. If this compound is present at low concentrations, dilution may cause the analyte signal to fall below the limit of quantification (LOQ) of your instrument. It is often a trade-off between reducing interference and maintaining sensitivity.
Q5: My blank matrix samples are showing a peak at the retention time of this compound. What could be the reason?
A: This could be due to actual contamination of your blank matrix with this compound residues.[7] It is also possible that a co-formulant or a component of the matrix itself is isobaric to this compound and co-elutes, leading to a false positive. To confirm, you should check the ion ratio of the transitions you are monitoring and compare it with a certified standard. If the ion ratio is different, it indicates an interference.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis - Diagnosing and Mitigating Ion Suppression
1.1. Identifying the Problem:
-
Symptom: Low or inconsistent recovery of this compound in spiked samples compared to standards prepared in pure solvent.
-
Diagnostic Test: Perform a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with a known concentration of this compound, and a pure solvent standard at the same concentration. A significantly lower peak area in the spiked matrix extract compared to the solvent standard confirms ion suppression.
1.2. Troubleshooting Workflow:
References
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of Glyphosate, this compound, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Maleic Hydrazide and Chlorpropham (CIPC) for Sprout Inhibition in Potato Storage
Introduction: The Challenge of Post-Harvest Sprouting in Potatoes
The potato (Solanum tuberosum L.) is a global staple, valued for its nutritional content and long-term storage potential. However, this very potential is threatened by a natural physiological process: sprouting. Once the natural dormancy period of the tuber concludes, sprouting initiates, leading to significant quality degradation and economic losses. Sprouting adversely affects tuber weight, texture, and processing quality by mobilizing stored energy and water from the tuber to the growing sprout.[1] To mitigate these losses and ensure a year-round supply for both fresh consumption and processing industries, the use of sprout inhibitors is essential.
For decades, the agricultural industry has relied on chemical agents to extend the dormancy of stored potatoes. Among the most prominent of these have been maleic hydrazide (MH) and chlorpropham (CIPC). This guide provides an in-depth, evidence-based comparison of these two compounds, examining their mechanisms of action, application methodologies, comparative efficacy, and the evolving regulatory landscape that is reshaping sprout control strategies worldwide. This document is intended for researchers, scientists, and professionals in the field of crop storage and management, offering a comprehensive resource to inform experimental design and practical application.
Chlorpropham (CIPC): The Historical Standard
Chlorpropham (isopropyl N-3-chlorophenyl carbamate), commercially known as CIPC, has been the most widely used and effective post-harvest sprout suppressant for potatoes since the 1950s.[2] Its low cost and high efficacy established it as the industry benchmark for long-term storage.[3]
Mechanism of Action
CIPC is a mitotic inhibitor.[2] It disrupts the formation of the spindle apparatus during cell division (mitosis), thereby preventing the proliferation of cells in the meristematic tissues of the potato eyes, from which sprouts develop.[1][3] This targeted action on cell division effectively halts the initiation and growth of sprouts. Beyond its primary role as a mitotic inhibitor, CIPC has also been shown to interfere with RNA and protein synthesis.[1][3]
Diagram: Mechanism of Action of CIPC
Caption: CIPC inhibits sprout growth by disrupting mitotic spindle formation.
Application and Efficacy
CIPC is applied post-harvest, typically after a wound-healing period.[4] The most common method of application is thermal fogging, which disperses the chemical throughout the storage facility, allowing it to deposit on the surface of the potatoes.[1][2] It can also be applied as a spray or dust.[2]
The efficacy of CIPC is temperature-dependent, with optimal performance at or below 15°C.[1][3] At higher temperatures, its effectiveness diminishes.[1][2] For long-term storage (6-9 months), multiple applications are often necessary to maintain effective residue levels on the tubers.[1][3]
Regulatory Status and Environmental Concerns
Despite its effectiveness, the use of CIPC has come under intense scrutiny due to health and environmental concerns.[3] Residues of CIPC can be found in treated potatoes and their processed products.[3] This has led to a declining trend in the maximum residue limits (MRLs) set by regulatory agencies.[3] In a significant regulatory shift, the European Union did not renew the approval for CIPC, with a final use-up date of October 8, 2020.[5][6][7] This decision was driven by concerns over the potential risks to consumers.[7][8] This ban has necessitated a rapid transition to alternative sprout control methods in Europe and has increased interest in compounds like this compound.[9][10][11]
This compound (MH): A Pre-Harvest Systemic Approach
This compound (MH) is a plant growth regulator that has been used for sprout control in potatoes since the 1950s.[12] Unlike CIPC, MH is applied as a foliar spray to the potato crop in the field before harvest.[12][13]
Mechanism of Action
MH functions by inhibiting cell division in the meristematic tissues, but it does not affect cell expansion.[12][13][14][15] After being absorbed by the leaves, it is translocated systemically through the phloem to the developing tubers, where it accumulates and exerts its inhibitory effect on the dormant buds.[13][16]
Diagram: Mechanism of Action of this compound
Caption: MH is applied to foliage and translocates to tubers to inhibit cell division.
Application and Efficacy
The timing of MH application is critical to its success.[12][17] It should be applied when the majority of tubers have reached a marketable size but before the plant senesces, to ensure effective translocation to the tubers.[4][14][17] Applying it too early can negatively impact yield and tuber size, while late application reduces its efficacy.[4][12][14][15] Environmental conditions at the time of application, such as temperature, humidity, and the absence of rain for 24 hours, are crucial for optimal uptake.[16]
MH treatment has been shown to significantly reduce the number of sprouted tubers and sprout weight during storage.[12] It is particularly effective for long-term storage and can be used in an integrated program with other post-harvest treatments.[9][16] A key advantage of MH is its ability to control volunteer potatoes (potatoes that grow from tubers left in the field after harvest) in subsequent crops.[12][14]
Toxicology and Environmental Profile
The toxicological profile of this compound has been a subject of scientific review. While some studies have indicated potential mutagenic and carcinogenic effects in cell cultures and animals, there is no conclusive evidence of human carcinogenicity.[18][19] Regulatory bodies like the U.S. Environmental Protection Agency have concluded that the current uses of this compound are not expected to cause direct adverse effects to most aquatic life, though there may be risks to certain terrestrial plants and invertebrates.[20]
Comparative Efficacy: A Data-Driven Analysis
The choice between this compound and CIPC depends on a variety of factors, including storage duration, temperature, potato variety, and regulatory restrictions. The following table summarizes the key performance characteristics based on available research.
| Feature | This compound (MH) | Chlorpropham (CIPC) |
| Application Time | Pre-harvest (foliar spray)[12][13] | Post-harvest (in-storage fogging/spray)[2] |
| Mechanism of Action | Systemic inhibition of cell division[12][13][14] | Contact inhibition of mitosis[1] |
| Efficacy Duration | Long-term suppression, often for 6-9 months[21] | Long-term suppression, often for 6-9 months with reapplication[2][3] |
| Temperature Sensitivity | Less sensitive to storage temperature fluctuations | More effective at or below 15°C; efficacy declines at higher temperatures[1][3] |
| Volunteer Control | Effective at controlling volunteer potatoes[12][14] | No effect on volunteer potatoes |
| Application Window | Critical timing required; dependent on crop stage and weather[12][14][16] | More flexible; applied after wound healing in storage[4] |
| Residue Location | Systemic, distributed throughout the tuber[12] | Primarily on the surface (peel) of the tuber[1] |
| Regulatory Status | Generally approved for use, with established MRLs[16] | Banned in the European Union; under review in other regions[5][6][7] |
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of sprout inhibitors like this compound and CIPC, a standardized experimental protocol is essential.
Step-by-Step Methodology
-
Tuber Selection:
-
Select a uniform batch of potatoes of a single cultivar, free from disease and physical damage.
-
Ensure tubers are of a consistent size and physiological age.
-
-
Treatment Application:
-
This compound: Apply MH as a foliar spray at the recommended rate and timing in the field before harvest. Include an untreated control plot.
-
CIPC: After harvest and a curing period (typically 2-3 weeks at 10-15°C and high humidity), apply CIPC to a separate batch of tubers using a laboratory-scale fogging or spray system at the desired concentration. An untreated control group from the same harvest should be maintained.
-
-
Storage Conditions:
-
Store all treatment groups and controls under controlled environmental conditions (temperature and relative humidity) that are representative of commercial storage. For comparative studies, it is beneficial to test at different temperatures (e.g., 8°C, 12°C, and 18°C).
-
Ensure adequate ventilation and darkness.
-
-
Data Collection and Analysis:
-
At regular intervals (e.g., monthly) over a 6-9 month storage period, collect the following data from a representative sample of tubers from each group:
-
Sprout Incidence (%): The percentage of tubers with at least one sprout.
-
Number of Sprouts: The average number of sprouts per tuber.
-
Sprout Length (mm): The length of the longest sprout on each tuber.
-
Sprout Weight (g): The total weight of sprouts per tuber.
-
Tuber Weight Loss (%): The percentage loss in tuber weight over time.
-
-
Conduct statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Diagram: Experimental Workflow for Sprout Inhibitor Comparison
Caption: A typical workflow for comparing the efficacy of sprout inhibitors.
Conclusion and Future Outlook
For many years, CIPC was the undisputed standard for post-harvest sprout control in potatoes, offering high efficacy at a low cost. However, the regulatory landscape has shifted dramatically, with its ban in the European Union signaling a move towards alternatives with more favorable toxicological and environmental profiles.
This compound stands out as a potent and viable alternative. Its pre-harvest, systemic application offers long-lasting sprout suppression and the unique advantage of controlling volunteer potatoes. While the critical timing of its application requires careful management, its effectiveness in an integrated pest management (IPM) approach is clear. As the industry moves away from CIPC, the adoption of MH, either alone or in combination with other novel post-harvest treatments like essential oils, 1,4-dimethylnaphthalene (DMN), and ethylene, is expected to increase.[9][10][22]
Future research should focus on optimizing the integrated use of these various sprout control methods to achieve efficacy comparable to or exceeding that of CIPC, while ensuring food safety and environmental sustainability. The continued development of robust, scientifically validated protocols will be paramount in guiding the agricultural industry through this transition.
References
- 1. Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. potatopro.com [potatopro.com]
- 3. qascf.com [qascf.com]
- 4. extension.umaine.edu [extension.umaine.edu]
- 5. spudman.com [spudman.com]
- 6. European Commission confirms non-renewal of potato sprout suppressant CIPC - Premium [farmersjournal.ie]
- 7. potatopro.com [potatopro.com]
- 8. spudsmart.com [spudsmart.com]
- 9. How to stop sprouting in potato stores post-CIPC - Farmers Weekly [fwi.co.uk]
- 10. spudman.com [spudman.com]
- 11. eurofinsfoodtesting.com [eurofinsfoodtesting.com]
- 12. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 13. microbialdistribution.co.uk [microbialdistribution.co.uk]
- 14. This compound: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | AHDB [potatoes.ahdb.org.uk]
- 17. News - this compound for Potatoï½Pre-Harvest Sprout Control & Storage Integration [bigpesticides.com]
- 18. researchgate.net [researchgate.net]
- 19. A review of environmental and health risks of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. nappo.org [nappo.org]
- 22. Alternatives to CIPC for sprout control in potatoes | AHDB [potatoes.ahdb.org.uk]
A Comparative Guide to Maleic Hydrazide and Essential Oils as Natural Sprout Suppressants for Potatoes
This guide provides an in-depth technical comparison of maleic hydrazide (MH) and essential oils (EOs) for the suppression of sprouting in stored potatoes. As the potato industry navigates evolving regulatory landscapes and increasing consumer demand for organic solutions, a thorough understanding of the available sprout control methods is paramount for researchers, scientists, and drug development professionals. This document will delve into the mechanisms of action, application protocols, efficacy, and regulatory considerations for both MH and EOs, supported by experimental data and authoritative references.
Introduction: The Challenge of Post-Harvest Sprouting
Potato tubers are living organisms that remain physiologically active after harvest.[1] During storage, dormant buds can reactivate, leading to sprouting. This process results in significant economic losses due to weight loss, changes in texture and nutritional value, and the production of toxic glycoalkaloids like solanine.[1][2] Consequently, effective sprout suppression is a critical component of post-harvest potato management, ensuring a year-round supply for both fresh consumption and processing. For decades, chlorpropham (CIPC) was the industry standard for sprout control; however, its non-renewal in Europe and growing concerns about chemical residues have accelerated the search for viable alternatives.[3][4] This has brought two distinct approaches to the forefront: the established plant growth regulator, this compound, and the emerging class of natural sprout suppressants, essential oils.
This compound: A Systemic Approach to Sprout Inhibition
This compound is a systemic plant growth regulator that has been utilized for sprout suppression in potatoes since the 1950s.[3] Unlike post-harvest treatments, MH is applied as a foliar spray to the potato crop in the field, typically 3 to 5 weeks before haulm destruction.[3][5][6]
Mechanism of Action
The primary mode of action of this compound is the inhibition of cell division (mitosis) in the meristematic tissues of the potato tuber.[1][3][5][7][8] After being absorbed by the leaves, MH is translocated through the plant's vascular system and accumulates in the developing tubers.[5] By blocking cell division, MH effectively prevents the initiation of sprout growth without inhibiting the enlargement of existing cells.[3][7][8]
Caption: Mechanism of Action for this compound.
Application and Efficacy
The effectiveness of this compound is highly dependent on proper application timing and the physiological state of the crop.[1][6] Application should occur when the majority of tubers have reached a marketable size (at least 25mm in diameter) and the foliage is still healthy and actively growing to ensure adequate uptake and translocation.[7][8][9] Applying MH too early can negatively impact yield, while late applications may result in reduced efficacy.[7][8]
Table 1: Summary of this compound Efficacy Data
| Cultivar(s) | Application Details | Storage Conditions | Key Findings | Reference |
| Four cultivars (including Bintje, Fontane) | 0.3% foliar spray 3 weeks before haulm cutting | Evaporatively-cooled store (15-29°C) and room temperature (20-36°C) | Significantly reduced the mean number of sprouted tubers by 27% for up to 10 weeks and sprout weight by 76% after 12 weeks. | [3] |
| Five cultivars (including Innovator, Maris Piper) | Foliar application (Fazor) | 9°C for up to 9 months | Provided good sprout control and enhanced the efficacy of essential oil treatments when used in combination. | [3][4] |
| Russet Burbank | 3.36 kg/ha foliar application | Not specified | Effective sprout inhibition for all treatment dates except for very early applications. | [3] |
| Kennebec, Russet Burbank, Shepody | Not specified | Up to 8 months | Delayed initial sprouting and inhibited sprout growth. | [10] |
Regulatory Status and Residues
This compound is approved for use in many countries, including the European Union and Canada.[11] However, regulations regarding maximum residue levels (MRLs) and other restrictions are in place. For instance, the EU has set lower limits for hydrazine, an impurity in MH products, and mandates that crops treated with MH cannot be fed to livestock.[11][12] Residue levels in tubers are a key consideration, with studies showing that levels can vary depending on the cultivar and application conditions.[13][14]
Essential Oils: A Natural and Volatile Alternative
Essential oils are complex mixtures of volatile organic compounds extracted from plants. A growing body of research has demonstrated the potential of various EOs as natural sprout suppressants.[2][15][16][17][18]
Mechanism of Action
The exact mechanism of action for essential oils is not as clearly defined as that of this compound and can vary depending on the specific oil and its constituent compounds. However, it is generally understood that the volatile compounds in EOs, such as carvone, menthol, and 1,8-cineole, interfere with key metabolic processes involved in dormancy break and sprout growth.[19] For example, carvone, a major component of caraway, dill, and spearmint oils, has been shown to enhance the degradation of HMG-CoA reductase, a critical enzyme in the mevalonate pathway, which is involved in plant growth and development.[19]
Caption: Postulated Mechanism of Action for Essential Oils.
Application and Efficacy
Essential oils are typically applied post-harvest in storage facilities as a vapor or thermal fog.[20][21] The efficacy of EOs is dependent on several factors, including the type of oil, concentration, application frequency, storage temperature, and potato cultivar.[15][22] Repeated applications are often necessary to maintain a sufficient concentration of the volatile compounds in the storage atmosphere to inhibit sprouting.[15][19]
Table 2: Summary of Essential Oil Efficacy Data
| Essential Oil | Application Details | Storage Conditions | Key Findings | Reference |
| Caraway EO | Double application | 10°C for 15 weeks | Similar efficacy to CIPC and this compound treatments. | [15] |
| Spearmint EO | Repeated applications | 4.5°C for 9 months | Performed similarly to 1,4-DMN treatment and was comparable or more effective than CIPC in all cultivars. | [15] |
| Clove EO | Initial 90 ppm, then 30 ppm after 3 weeks | Not specified | Achieved sprout suppression for up to 60 days, similar to spearmint EO. | [15] |
| Cymbopogon citratus (Lemongrass) EO | Single application | Room temperature for 90 days | Completely suppressed sprouting. | [2] |
| Oregano EO | Thermal application | Not specified | Exhibited high efficacy for sprout control. | [20][21] |
Regulatory Status and Safety
Essential oils are generally regarded as safe (GRAS) and many are approved for use in organic production.[15] This is a significant advantage in markets with a high demand for organic and residue-free produce. However, the efficacy and potential for flavor transfer to the potatoes are important considerations. While some studies have reported no "off-flavor" when potatoes are peeled and cooked, others note that the chemical profile of the EO can impact tuber quality.[15][19]
Direct Comparison: this compound vs. Essential Oils
| Feature | This compound | Essential Oils |
| Application Timing | Pre-harvest (in-field foliar spray) | Post-harvest (in-storage vapor/fog) |
| Mechanism of Action | Systemic inhibition of cell division | Volatile compounds interfere with metabolic pathways |
| Application Frequency | Single application per season | Often requires repeated applications |
| Efficacy | Generally consistent and long-lasting | Can be variable depending on oil, concentration, and conditions |
| Residues | Systemic residue within the tuber | Primarily surface residues, can be volatile |
| Regulatory Status | Regulated pesticide with MRLs | Generally regarded as safe (GRAS), suitable for organic use |
| Cost | Relatively inexpensive compared to some alternatives | Can be more expensive due to the need for repeated applications and specialized equipment |
| Volunteer Control | Also provides control of volunteer potatoes in subsequent crops | No effect on volunteer control |
Experimental Protocols
Protocol for Evaluating this compound Efficacy
Objective: To determine the efficacy of a this compound formulation in suppressing sprout growth in stored potatoes.
Methodology:
-
Field Trial Setup: Establish replicated plots of a target potato cultivar.
-
Treatment Application: Apply the this compound formulation as a foliar spray at the recommended growth stage (typically 3-5 weeks before haulm kill) and concentration. Include an untreated control group.
-
Harvest and Curing: Harvest tubers from both treated and control plots after a standard period following haulm destruction. Cure the potatoes under appropriate conditions to promote wound healing.
-
Storage: Store the potatoes in a controlled environment at a temperature and humidity representative of commercial storage conditions (e.g., 9°C and 95% RH).
-
Data Collection: At regular intervals (e.g., monthly) for up to 9 months, assess the following parameters for a representative sample of tubers from each treatment group:
-
Percentage of sprouted tubers.
-
Number of sprouts per tuber.
-
Length of the longest sprout per tuber.
-
Total weight loss.
-
-
Residue Analysis: At the beginning and end of the storage period, analyze a subset of tubers for this compound residues using an appropriate analytical method (e.g., gas chromatography).
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
References
- 1. News - this compound for Potatoï½Pre-Harvest Sprout Control & Storage Integration [bigpesticides.com]
- 2. Evaluation of Essential Oils as Sprout Suppressants for Potato (Solanum tuberosum) at Room Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 4. media.potatopro.com [media.potatopro.com]
- 5. microbialdistribution.co.uk [microbialdistribution.co.uk]
- 6. This compound could bolster potato sprout control toolbox - Farmers Weekly [fwi.co.uk]
- 7. This compound: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farming News - Top tips for optimising this compound applications in hot conditions [farming.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. potatobusiness.com [potatobusiness.com]
- 12. New this compound labelling requirements come into effect - Premium [farmersjournal.ie]
- 13. Suppression of volunteer potatoes with this compound applications | Semantic Scholar [semanticscholar.org]
- 14. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 15. Sprout Suppressants in Potato Storage: Conventional Options and Promising Essential Oils—A Review [mdpi.com]
- 16. The Effect of Essential Oil Formulations for Potato Sprout Suppression | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The effect of essential oil formulations for potato sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. researchgate.net [researchgate.net]
- 21. Research Portal [verso.uidaho.edu]
- 22. mdpi.com [mdpi.com]
A Comparative Transcriptomic Guide to Sucker Control in Tobacco: Unraveling the Molecular Action of Maleic Hydrazide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the transcriptomic effects of maleic hydrazide (MH) on tobacco shoot buds. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causal molecular mechanisms that govern sucker (axillary bud) growth inhibition. We will explore the systemic impact of MH, contrast it with alternative control agents, and provide a robust experimental framework for conducting your own comparative studies. This document is designed to be a self-validating system, grounding all claims and protocols in authoritative scientific literature.
Introduction: The Molecular Challenge of Sucker Control
In tobacco cultivation, "topping," the removal of the apical bud, is a critical practice to redirect the plant's energy into leaf development. However, this process breaks apical dominance, triggering the outgrowth of axillary buds, or "suckers." For decades, the systemic plant growth regulator this compound (MH) has been the cornerstone of chemical sucker control, prized for its efficacy and ease of application.[1][2] MH is absorbed by the leaves and translocated throughout the plant, where it inhibits cell division in meristematic tissues like axillary buds.[1][3]
Despite its effectiveness, concerns over chemical residues on cured leaves have spurred research into alternatives.[2][3][4] These alternatives, broadly classified as contact and local-systemic agents, offer different modes of action. Understanding these differences at a molecular level is paramount for developing next-generation, effective, and safe sucker control strategies. Transcriptomics, particularly RNA-sequencing (RNA-Seq), provides an unparalleled, high-resolution view of the global gene expression changes induced by these chemical treatments, allowing us to dissect and compare their mechanisms of action with precision.
Section 1: The Transcriptomic Signature of this compound
This compound acts as a potent systemic inhibitor of shoot bud growth. Transcriptomic studies have revealed that its efficacy stems from a profound and global reprogramming of gene expression within both apical and axillary buds.[5][6] The primary mechanism involves the suppression of fundamental cellular processes required for growth and development.
RNA-Seq analysis of MH-treated tobacco buds demonstrates a significant downregulation of genes associated with:
-
Meristem Development and Maintenance: Key transcription factor families that govern the identity and function of meristems, such as KNOX and MADS-box genes, are repressed by MH treatment.[5][6] This directly strikes at the bud's ability to initiate and sustain growth.
-
Cell Cycle and DNA Metabolism: A hallmark of MH action is the widespread suppression of genes involved in cell division, DNA replication, and DNA repair.[5][6] This molecular blockade is the direct cause of the observed growth inhibition.
-
Phytohormone Signaling: MH treatment significantly alters the expression of genes related to phytohormone pathways, particularly downregulating those involved in cytokinin metabolism.[5] Since cytokinins are key promoters of cell division and shoot growth, their suppression is a critical component of MH's inhibitory effect.
Conversely, genes that are often upregulated following MH treatment are associated with stress and defense responses, likely as a secondary consequence of the chemical's application and systemic distribution.[5]
Figure 1: Key molecular pathways suppressed by this compound.
Table 1: Summary of Key Gene Ontology (GO) Terms Enriched in MH-Treated Tobacco Shoot Buds Data synthesized from Singh et al. (2020)[5]
| Regulation Direction | Biological Process Category | Representative GO Terms | Consequence |
| Downregulated | Meristem & Development | Meristem maintenance, Regulation of vegetative to reproductive phase transition | Loss of bud identity and growth potential |
| Cell Proliferation | Cell cycle, DNA replication, DNA repair, Chromosome organization | Cessation of cell division | |
| Hormone Metabolism | Cytokinin metabolic process, Hormone-mediated signaling pathway | Disruption of pro-growth signaling | |
| Photosynthesis & Metabolism | Photosynthesis, light harvesting, Cell wall synthesis | Reduction in energy production and biomass accumulation | |
| Upregulated | Stress & Defense | Defense response, Oxylipin metabolism, Phosphorelay signal transduction | Activation of cellular stress pathways |
Section 2: Comparative Analysis with Alternative Sucker Control Agents
Alternatives to MH typically fall into two categories, distinguished by their mode of action, which predicts a fundamentally different transcriptomic footprint.
-
Local-Systemic Agents (e.g., Flumetralin): These chemicals, like Flumetralin (marketed as Prime+), must directly contact the axillary bud.[1][3] While they also inhibit cell division, their action is localized and they are not translocated systemically like MH.
-
Predicted Transcriptomic Signature: We expect a more constrained set of differentially expressed genes (DEGs) compared to MH. The core signature would still involve the downregulation of cell cycle genes, but likely without the broad-scale repression of meristem identity genes seen with MH. A localized stress and wound response signature is also anticipated due to the direct chemical contact.[7]
-
-
Contact Agents (e.g., Fatty Alcohols): These products act by desiccating, or burning, the tender sucker tissue upon contact.[1] Their mode of action is physical disruption rather than systemic growth regulation.
-
Predicted Transcriptomic Signature: The transcriptomic profile is expected to be dominated by a rapid and massive upregulation of genes related to wounding, oxidative stress, and defense pathways (e.g., jasmonate biosynthesis).[7] Unlike MH, we would not expect to see a primary, targeted downregulation of cell cycle or DNA replication pathways. The growth inhibition is a direct result of cell death, not a programmed halt in cell division.
-
Table 2: Predicted Comparative Transcriptomic Signatures of Sucker Control Agents
| Molecular Pathway | This compound (Systemic) | Flumetralin (Local-Systemic) | Fatty Alcohols (Contact) |
| Cell Cycle & DNA Replication | Strong, primary downregulation | Moderate, localized downregulation | Minimal primary effect; secondary effects due to cell death |
| Meristem Identity (KNOX/MADS) | Strong downregulation | Minor or localized downregulation | No predicted primary effect |
| Hormone Signaling (Auxin/Cytokinin) | Significant, systemic alteration | Localized alteration | Secondary effects due to wounding signals |
| Wound & Stress Response | Moderate, secondary response | Moderate, localized primary response | Strong, rapid, primary response |
| Photosynthesis | Significant downregulation | Minor or localized downregulation | Secondary effects due to tissue damage |
| Scope of Transcriptomic Change | Global, thousands of DEGs | Localized, hundreds to thousands of DEGs | Localized, rapid, strong induction of specific pathways |
Section 3: Experimental Blueprint for a Comparative Transcriptomic Study
This section provides a robust, step-by-step methodology for conducting a comparative RNA-Seq experiment. The causality behind each step is explained to ensure scientific integrity.
Experimental Design and Rationale
The foundation of a trustworthy study is a well-controlled experimental design.
-
Plant Material: Use a single, genetically uniform tobacco cultivar (e.g., Nicotiana tabacum cv. K326) grown under controlled greenhouse conditions to minimize environmental variables.
-
Treatment Groups (Minimum 5):
-
Untopped Control: Intact plants to serve as a baseline for normal axillary bud gene expression (dormant state).
-
Topped Control (Water-Treated): Topped plants treated with water. This isolates the transcriptomic changes caused by topping itself (release from dormancy) from the chemical treatment effects.[8]
-
Topped + MH-Treated: The primary experimental group.
-
Topped + Flumetralin-Treated: The local-systemic comparison group.
-
Topped + Fatty Alcohol-Treated: The contact comparison group.
-
-
Replication: Use a minimum of three biological replicates for each group to ensure statistical power.
-
Time Points: Collect samples at multiple time points (e.g., 6, 24, and 72 hours post-treatment) to capture both early-response and late-response genes. The contact agent will likely show the fastest response.
Sample Collection and RNA Integrity
The quality of your results is dictated by the quality of your starting material.
-
Harvesting: At each time point, excise the uppermost axillary buds (typically <1 cm in length) from each plant using sterile forceps and a scalpel.
-
Flash Freezing: Immediately flash-freeze the collected tissue in liquid nitrogen to halt all enzymatic activity and preserve the transcriptome.
-
Storage: Store samples at -80°C until RNA extraction.
-
RNA Extraction: Use a reputable plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) that includes a DNase treatment step to eliminate genomic DNA contamination.
-
Quality Control (QC): This step is non-negotiable for a self-validating protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) for purity ratios (A260/280 ≈ 2.0) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is required for high-quality RNA-Seq library preparation.
RNA-Seq Library Preparation and Bioinformatic Analysis
The following workflow outlines the standard procedure from high-quality RNA to actionable data.
Figure 2: End-to-end workflow for a comparative transcriptomic study.
Detailed Bioinformatic Steps:
-
Raw Read QC: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Trimming: Employ tools like Trimmomatic to remove low-quality bases and adapter sequences.
-
Alignment: Align the cleaned reads to the latest Nicotiana tabacum reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts.
-
Differential Expression: Utilize packages like DESeq2 or edgeR in R to perform statistical analysis, comparing treatment groups to the appropriate controls to identify DEGs (typically defined by a fold-change threshold and an adjusted p-value < 0.05).
-
Functional Analysis: Use the list of DEGs as input for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify which biological processes are significantly impacted by each treatment.
Conclusion and Future Perspectives
Transcriptomic analysis provides a powerful, data-driven lens through which we can understand and compare the precise molecular impacts of different sucker control agents. The evidence clearly shows that this compound induces a systemic and profound suppression of the core cellular machinery responsible for plant growth.[5][6] In contrast, alternative agents are predicted to elicit more localized or physically disruptive transcriptomic responses.[7]
The experimental framework provided here offers a clear path for researchers to validate these predictions and generate high-fidelity, comparative data for novel compounds. Future studies should aim to integrate transcriptomics with other 'omics' technologies. For instance, combining RNA-Seq with metabolomics could directly link changes in gene expression for hormone pathways with measured levels of auxins, cytokinins, and other key metabolites, providing a more complete picture of the regulatory network.[9][10] This multi-omics approach will be instrumental in designing the next generation of highly effective and specific sucker control technologies.
References
- 1. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 2. Management Practices to Reduce this compound (MH) Residues on Flue-Cured Tobacco - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 3. burleytobaccoextension.mgcafe.uky.edu [burleytobaccoextension.mgcafe.uky.edu]
- 4. The Fate of this compound on Tobacco during Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound elicits global transcriptomic changes in chemically topped tobacco to influence shoot bud development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. coresta.org [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Metabolomic Profiling of Plant Tissues Following Maleic Hydrazide Application
This guide provides an in-depth comparison of the metabolomic landscape in plant tissues following the application of Maleic Hydrazide (MH), a widely used plant growth regulator. We will explore the compound's mechanism of action, present a robust experimental framework for metabolomic analysis, and compare its effects against alternative sprout-suppressing agents. This document is intended for researchers, scientists, and professionals in plant science and agricultural development seeking to understand the comprehensive biochemical impact of MH beyond its primary regulatory function.
Introduction: Beyond Sprout Suppression
This compound (1,2-dihydropyridazine-3,6-dione) is a systemic plant growth regulator primarily employed to inhibit cell division.[1][2] It is extensively used in agriculture to control the sprouting of stored crops like potatoes and onions, manage sucker growth in tobacco, and control the growth of various grasses and weeds.[1][2][3] Following the regulatory withdrawal of other chemical sprout suppressants such as chlorpropham (CIPC), there has been a renewed focus on optimizing the use of MH and understanding its full physiological impact.[1][4]
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens to view this impact.[5] By providing a functional snapshot of cellular activity, a metabolomic profile can reveal subtle to significant biochemical shifts induced by an exogenous compound like MH. This guide will detail how to generate and interpret such a profile, providing a deeper understanding of MH's mode of action and a framework for comparing its effects with those of alternative treatments.
Mechanism of Action: A Systemic Halt to Cell Division
This compound is absorbed by the plant's foliage and translocated throughout the vascular system, accumulating in areas of active cell division (meristems).[3][6] Its primary mode of action is the inhibition of mitosis (cell division), while generally not affecting cell enlargement.[1][7][8]
The precise molecular target remains a subject of study, but substantial evidence suggests that MH acts as an inhibitor of nucleic acid (DNA and RNA) and protein synthesis.[9][10] It is proposed to function as a uracil anti-metabolite, interfering with the synthesis of pyrimidines necessary for creating new genetic material.[3] This targeted disruption of cell division, without causing immediate cell death, is what makes it an effective growth regulator rather than a non-selective herbicide. Once inside the plant, MH is not inert; it is metabolized, primarily through conjugation with glucose to form a β-D-glucoside, a common detoxification pathway in plants.[6][11][12][13]
A Framework for Metabolomic Investigation
To objectively assess the biochemical footprint of MH, a structured experimental approach is essential. The following protocol outlines a comprehensive workflow for untargeted metabolomic profiling using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring broad coverage of diverse metabolite classes.[14][15]
Experimental Workflow Diagram
Detailed Experimental Protocol
1. Experimental Design & Treatment:
-
Groups: Establish at least three experimental groups: (1) Untreated Control, (2) this compound-Treated, and (3) Alternative-Treated (e.g., spearmint oil, 1,4-DMN).
-
Replicates: Use a minimum of 5-6 biological replicates per group to ensure statistical power.
-
Application: Apply MH foliarly according to established agricultural guidelines, typically 3-5 weeks before harvest, to allow for translocation to tubers or bulbs.[4][8] Apply alternative treatments as per their specific protocols (e.g., as a post-harvest fog).
-
Causality: The pre-harvest application of MH is crucial as it is a systemic regulator. Its effects are integrated into the plant's metabolism over weeks. Post-harvest alternatives often have a more localized, contact-based mode of action.
2. Sample Collection and Quenching:
-
Harvest: At the desired time point (e.g., post-harvest, after a storage period), harvest the target tissue (e.g., potato tuber, onion bulb).
-
Quenching: Immediately flash-freeze the tissue in liquid nitrogen.
-
Trustworthiness: This step is critical to halt all enzymatic activity instantly, preserving the metabolome as it existed in vivo. Delay can lead to significant changes in metabolite profiles, compromising data integrity.
3. Metabolite Extraction:
-
Homogenization: Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle or a cryo-mill.
-
Extraction Solvent: Use a pre-chilled (-20°C) extraction solvent, typically a methanol/chloroform/water mixture. A common ratio is 2.5:1:1 (v/v/v).
-
Rationale: This solvent system is effective for partitioning metabolites. Methanol extracts polar and semi-polar compounds, chloroform captures non-polar lipids, and the water phase contains highly polar molecules like organic acids and sugars.[15]
-
Procedure:
-
Add 1 mL of extraction solvent per 50 mg of powdered tissue.
-
Include an internal standard (e.g., a stable isotope-labeled compound not present in the plant) for quality control.
-
Vortex vigorously and incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant for analysis.
-
4. Sample Preparation for Analysis:
-
For GC-MS (Primary Metabolites):
-
Take an aliquot of the supernatant, evaporate to dryness under nitrogen gas or in a vacuum concentrator.
-
Perform a two-step derivatization: methoximation followed by silylation (e.g., with MSTFA).
-
Expertise: Derivatization is necessary to make non-volatile polar compounds like sugars and amino acids volatile and thermally stable for gas chromatography.
-
-
For LC-MS (Secondary & Polar Metabolites):
-
The supernatant can often be directly injected after filtering through a 0.22 µm syringe filter.
-
Dilution with an appropriate solvent (e.g., methanol/water) may be necessary.
-
Comparative Analysis: MH vs. Alternatives
The primary goal is to compare the metabolic fingerprint of MH-treated tissues against both the baseline (control) and tissues treated with other sprout suppressants.
Expected Metabolic Shifts with this compound
Given MH's systemic inhibition of cell division, we can hypothesize several key metabolic changes:
-
Primary Metabolism: A slowdown in meristematic activity may redirect resources. This could lead to an accumulation of primary metabolites like sugars (sucrose, glucose), amino acids, and organic acids that would otherwise be consumed during active growth and cell proliferation. Notably, some studies suggest MH-treated tubers accumulate fewer reducing sugars at low temperatures, a desirable trait for the potato processing industry.[6]
-
Hormonal Pathways: Plant hormones are central to growth and dormancy. MH application may alter the balance of growth-promoting hormones (e.g., auxins, cytokinins) and dormancy-associated hormones (e.g., abscisic acid).
-
Stress Response: The introduction of any xenobiotic can induce a stress response. This may be visible through the upregulation of secondary metabolites like phenylpropanoids, flavonoids, or other defense-related compounds.
-
MH Conjugates: A key biomarker for MH uptake and metabolism will be the presence of this compound-β-D-glucoside.[11][13]
Comparison with Alternative Sprout Suppressants
Alternatives to MH, such as essential oils (spearmint, orange oil) and 1,4-dimethylnaphthalene (DMN), generally have different modes of action.[16][17]
-
Essential Oils (e.g., Spearmint Oil): These act as contact-based herbicides, causing localized cell death or "burning" of nascent sprouts. Their metabolic impact is expected to be more localized to the outer layers of the tissue and heavily skewed towards acute stress and cell death pathways, producing a distinct profile from the systemic, growth-regulating effect of MH.
-
1,4-Dimethylnaphthalene (DMN): DMN is a naturally occurring volatile that is thought to reinforce tuber dormancy. Its metabolic signature would likely involve pathways related to dormancy maintenance and may be more subtle than the widespread changes induced by MH's inhibition of core synthetic machinery.
-
Ethylene: This gaseous hormone can inhibit sprout elongation. Its application would trigger ethylene-specific signaling pathways, leading to a very different metabolomic fingerprint compared to the mitotic inhibition of MH.
Quantitative Data Summary
The following table presents a hypothetical but plausible summary of expected quantitative changes in key metabolite classes based on the differing mechanisms of action. Values represent fold-change relative to an untreated control.
| Metabolite Class | This compound (Systemic) | Spearmint Oil (Contact) | Rationale for Expected Change |
| Primary Sugars | ↑ (1.5 - 2.0x) | ↔ or ↓ (0.8 - 1.2x) | MH slows growth, reducing sugar consumption. Contact burn may disrupt local cells. |
| Amino Acids | ↑ (1.3 - 1.8x) | ↑↑ (2.0 - 3.0x) | MH slows protein synthesis. Contact burn induces strong stress/turnover. |
| Organic Acids (TCA) | ↔ or ↑ (1.0 - 1.5x) | ↔ (1.0 - 1.2x) | Central metabolism is less affected by contact agents than by systemic inhibitors. |
| Stress Phytohormones | ↑ (1.5 - 2.5x) | ↑↑↑ (3.0 - 5.0x) | MH is a mild stressor. Contact agents induce a strong, localized wound response. |
| Phenylpropanoids | ↑ (1.5 - 2.0x) | ↑↑ (2.5 - 4.0x) | General defense compounds are upregulated in response to both types of stressors. |
| Xenobiotic Conjugate | MH-Glucoside Detected | Not Applicable | Direct evidence of MH uptake and metabolism by the plant. |
Conclusion and Future Perspectives
Metabolomic profiling provides an unparalleled, high-resolution view of the biochemical consequences of applying plant growth regulators. In the case of this compound, this approach moves beyond simply observing sprout control and reveals a systemic modulation of primary metabolism, hormonal pathways, and cellular stress responses.
Comparing the metabolomic fingerprint of MH to that of contact-based alternatives clearly demonstrates that not all sprout suppressants are equal. MH's systemic, pre-harvest application results in a fundamentally different physiological state in the stored crop compared to the acute, localized stress induced by many post-harvest treatments. This data is invaluable for making informed decisions in agriculture, allowing for the selection of treatments not only based on efficacy but also on their broader impact on crop quality, safety, and nutritional value. Future research should focus on time-course studies to map the evolution of the metabolome from MH application through storage and correlating these metabolic shifts with final product quality attributes, such as processing color and flavor profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 5. Plant Metabolomics: Techniques, Applications, and Phytochemical Insights - Creative Proteomics Blog [creative-proteomics.com]
- 6. 674. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Novel Metabolite of this compound in the Tobacco Plant [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Metabolomic profiling of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternatives to CIPC for sprout control in potatoes | AHDB [potatoes.ahdb.org.uk]
- 17. Integrating alternative sprout suppressants for the fresh market | AHDB [potatoes.ahdb.org.uk]
A Comparative Guide to the Growth Regulatory Effects of Maleic Hydrazide Across Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, cross-species comparison of the growth regulatory effects of maleic hydrazide (MH). As a seasoned plant growth regulator, MH's primary function is to inhibit cell division, a mechanism that has been harnessed for various agricultural applications. This document synthesizes technical data and field-proven insights to offer a comprehensive understanding of its performance relative to other alternatives, grounded in authoritative scientific evidence.
Introduction to this compound: A Mitotic Inhibitor
This compound (1,2-dihydro-3,6-pyridazinedione) is a systemic plant growth regulator first identified in the 1940s.[1] Its principal mode of action is the inhibition of mitosis (cell division), particularly in the meristematic tissues of plants, without significantly affecting cell enlargement.[1][2][3] This targeted action on cell division makes it a valuable tool for controlling unwanted growth and development in various crops. When applied as a foliar spray, it is absorbed by the leaves and translocated throughout the plant to its sites of action.[4][5]
The primary applications of this compound include:
-
Sprout Inhibition: Preventing sprouting in stored tuber and bulb crops like potatoes, onions, and garlic.[1][4][6]
-
Sucker Control: Managing the growth of axillary buds (suckers) in tobacco.[7][8]
-
Growth Retardation: Slowing the growth of turfgrass and ornamental plants to reduce mowing frequency.[9][10][11]
-
Volunteer Crop Control: Controlling the growth of potatoes left in the field after harvest.[2][12]
Cross-Species Comparison of this compound's Efficacy
The effectiveness of this compound can vary significantly depending on the plant species, application timing, concentration, and environmental conditions. The following table summarizes its observed effects across a range of species based on experimental data.
| Plant Species | Common Application & Concentration | Observed Growth Regulatory Effects | Key Findings & Remarks |
| Potato (Solanum tuberosum) | Foliar spray of 3.36 kg/ha applied 3-5 weeks before haulm destruction.[2][12] | Significantly reduces sprout incidence and weight in stored tubers.[2] Can also reduce malformed tubers and control volunteer potatoes.[2][12] | Application timing is critical; early application can reduce yield, while late application may be ineffective.[2][12] |
| Onion (Allium cepa) | Foliar spray of 2500 ppm (approx. 12.5 L/ha of commercial product) applied ~2-3 weeks before harvest when 10-50% of tops are down.[13][14][15] | Effectively inhibits sprouting during storage, reducing weight loss and maintaining bulb quality.[6][13] | Proper timing and even coverage are essential for translocation to the bulb and optimal efficacy.[4][6] |
| Garlic (Allium sativum) | Foliar spray applied several weeks before harvest.[4] | Prevents sprouting during storage, extending shelf life.[4] | Similar to onions, translocation to the bulb before foliage senescence is key. |
| Tobacco (Nicotiana tabacum) | Foliar spray to control sucker (axillary bud) growth.[7][11] | Inhibits the growth of suckers, directing the plant's energy to leaf development.[7] | A major use of this compound in the United States.[7] |
| Turfgrass (Various species) | Foliar spray at rates of 4-8 lb/acre in the spring.[11][16] | Suppresses foliar growth and seedhead formation, reducing mowing frequency.[9][10] | Can cause temporary discoloration, and its effectiveness is influenced by grass species and application timing.[16] |
| Carrot (Daucus carota) | Foliar application to prevent sprouting during storage.[1] | Inhibits sprouting of stored carrots. | Less common application compared to potatoes and onions. |
Comparative Analysis with Alternative Growth Regulators
While this compound is effective for its intended uses, other plant growth regulators offer alternative mechanisms of action and may be more suitable for specific applications.
| Growth Regulator | Mechanism of Action | Primary Target Applications | Advantages | Disadvantages/Limitations |
| This compound | Inhibits cell division (mitosis).[2][3] | Sprout inhibition (potatoes, onions), sucker control (tobacco), turfgrass growth retardation.[6][7][9] | Systemic and long-lasting effects from a single pre-harvest application.[2][6] | Narrow application window, potential for temporary turf discoloration.[12][16] |
| Chlormequat Chloride (CCC) | Inhibits gibberellin biosynthesis, reducing cell elongation.[17][18] | Reduces stem length in cereals to prevent lodging, height control in ornamental plants.[17][19] | Creates shorter, sturdier stems, improving harvestability.[17] | Primarily affects cell elongation, not division. Less effective for sprout control. |
| Chlorpropham (CIPC) | Mitotic inhibitor, prevents cell division. | Historically, the primary post-harvest sprout suppressant for potatoes. | Highly effective when applied as an aerosol in storage. | Banned in the EU and UK since 2019 due to health concerns, leading to renewed interest in MH.[1][20] |
| 1,4-Dimethylnaphthalene (DMN) | Volatile compound that inhibits sprouting. | Post-harvest sprout control in potatoes. | Can be applied in storage. | May require multiple applications. |
| Ethylene | Plant hormone that can inhibit sprout elongation. | Post-harvest sprout control in potatoes and onions. | Can be used in organic production. | Requires continuous application in storage and can promote respiration, leading to weight loss. |
| Controlled Atmosphere (CA) Storage | Low oxygen and high carbon dioxide environment. | Non-chemical sprout suppression for onions and other produce.[21] | An alternative to chemical sprout inhibitors.[21] | Requires specialized, airtight storage facilities and significant capital investment.[21] |
Mechanism of Action: A Closer Look
This compound's efficacy stems from its ability to act as a uracil anti-metabolite, which is thought to interfere with nucleic acid and protein synthesis, ultimately inhibiting cell division.[8][22] It is absorbed by the foliage and translocated via both xylem and phloem to regions of active cell division (meristems), such as the apical buds of tubers and bulbs.[5][8] By arresting mitosis in these areas, it prevents the initiation of sprouts without killing the plant or affecting the enlargement of existing cells.[1][2]
Caption: Mechanism of action for this compound from application to physiological effect.
Experimental Protocol: Comparative Efficacy of Plant Growth Regulators
This protocol outlines a robust methodology for a dose-response experiment to compare the efficacy of this compound against an alternative growth regulator (e.g., chlormequat chloride) on a model dicot species like the fava bean (Vicia faba), known for its clear apical dominance and measurable growth parameters.
Objective: To quantify and compare the growth regulatory effects of this compound and a selected alternative at various concentrations.
Materials:
-
Vicia faba seeds
-
Potting medium and pots
-
This compound (analytical grade)
-
Alternative growth regulator (e.g., Chlormequat Chloride)
-
Solvent for stock solutions (e.g., distilled water, potentially with minimal DMSO or NaOH for initial dissolution)
-
Foliar spray bottles
-
Calipers and rulers
-
Controlled environment growth chamber (22-25°C, 16:8 light:dark cycle)
Methodology:
-
Plant Propagation:
-
Germinate Vicia faba seeds in a suitable potting medium.
-
Grow seedlings in a controlled environment chamber until they reach the 4-6 true leaf stage, ensuring uniform growth.
-
Select healthy, uniform plants for the experiment and randomly assign them to treatment groups (n=10 per group).
-
-
Preparation of Treatment Solutions:
-
Prepare a 10,000 ppm stock solution of this compound.
-
Prepare a 10,000 ppm stock solution of the alternative growth regulator.
-
Create serial dilutions to achieve final treatment concentrations (e.g., 0 ppm [control], 500 ppm, 1000 ppm, 2500 ppm, 5000 ppm) for each regulator. The control group will be sprayed with the solvent carrier only.
-
Causality Check: A dose-response design is crucial to determine the optimal concentration for efficacy and to identify potential phytotoxicity at higher doses.
-
-
Application of Growth Regulators:
-
Apply the respective solutions as a foliar spray to the assigned plant groups until runoff, ensuring complete coverage of the foliage.
-
To prevent cross-contamination, treat each group in a separate area or use a spray shield.
-
Return plants to the growth chamber immediately after application.
-
-
Data Collection and Analysis:
-
Measure the following parameters at Day 0 (pre-treatment) and at regular intervals (e.g., Day 7, 14, 21) post-treatment:
-
Plant Height: Measure from the soil line to the apical meristem.
-
Internode Length: Measure the length between successive nodes.
-
Axillary Bud Growth: Count the number and measure the length of any emerging side shoots.
-
Phytotoxicity Score: Visually assess any signs of damage (e.g., chlorosis, necrosis) on a scale of 0 (no damage) to 5 (severe damage).
-
-
At the end of the experiment (Day 21), harvest the plants and measure the shoot and root dry biomass after drying at 60-70°C until a constant weight is achieved.
-
Self-Validation: Including a negative control (0 ppm) is essential to establish a baseline for normal growth. Multiple data points (height, biomass, bud growth) provide a comprehensive picture of the regulator's effect, validating the primary findings.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between treatment groups.
-
Caption: Workflow for a comparative study of plant growth regulators.
Environmental and Toxicological Profile
This compound exhibits low acute toxicity to birds, fish, invertebrates, and mammals.[23] However, it can pose a risk to non-target terrestrial and semi-aquatic plants through runoff and spray drift.[23] It is mobile in soil but not persistent, making groundwater contamination unlikely.[23] The U.S. Environmental Protection Agency (EPA) has established an upper limit of <15 ppm for the contaminant hydrazine in technical grade this compound products to mitigate potential cancer risks to humans.[11][23] Overall, when used according to label directions, this compound is considered to pose minimal risks to human health and the environment.[23][24]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 3. News - this compound for Potatoï½Pre-Harvest Sprout Control & Storage Integration [bigpesticides.com]
- 4. nbinno.com [nbinno.com]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. This compound for Onion | Pre-Harvest Sprout Control Guide [allpesticides.com]
- 7. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 10. This compound as a growth retardant | MnDOT Digital Library [mdl.mndot.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. 5 tips on effective use of this compound in potatoes - Farmers Weekly [fwi.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. uk.uplcorp.com [uk.uplcorp.com]
- 15. testbook.com [testbook.com]
- 16. onlinepubs.trb.org [onlinepubs.trb.org]
- 17. How to Choose the Best Chlormequat Chloride for Plant Growth Control [plantin.alibaba.com]
- 18. Chlormequat - Wikipedia [en.wikipedia.org]
- 19. canr.msu.edu [canr.msu.edu]
- 20. potatonewstoday.com [potatonewstoday.com]
- 21. van-amerongen.com [van-amerongen.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. Federal Register :: this compound; Tolerance Reassessment Decision for Low Risk Pesticide; Notice of Availability [federalregister.gov]
A Comparative Guide to the Validation of Maleic Hydrazide's Role in Reducing Secondary Growth in Potatoes
Introduction: The Challenge of Secondary Growth in Potato Tuber Quality
Secondary growth in potatoes represents a significant physiological disorder that severely impacts marketable yield and tuber quality. Manifesting as tuber malformations, chain tuberization (a series of tubers forming on one stolon), and heat sprouts, this issue is a primary concern for growers, particularly in regions susceptible to fluctuating environmental conditions.[1] The disorder is not caused by a pathogen but is a direct response to environmental stresses, such as high temperatures and inconsistent soil moisture, that interrupt the normal development of the tuber.[2] These stresses disrupt the hormonal balance within the plant, leading to a cascade of events that results in deformed and undesirable tubers, posing a significant economic threat to the potato industry. This guide provides a technical comparison of maleic hydrazide, a widely used plant growth regulator, with alternative methods for mitigating secondary growth, supported by available experimental data and detailed protocols for validation.
This compound: A Chemical Intervention Strategy
This compound (MH) is a systemic plant growth regulator applied as a foliar spray during the growing season.[3] Its primary mode of action is the inhibition of cell division (mitosis) without affecting cell enlargement.[3][4] When applied to potato foliage, MH is translocated to the developing tubers, where it effectively arrests further cell division.[5] This characteristic is pivotal to its dual role in not only controlling post-harvest sprouting but also in mitigating secondary growth.
The rationale for using MH to control secondary growth lies in its ability to stabilize tuber development. When a potato plant experiences a period of stress followed by favorable growing conditions, it can trigger a rapid and uneven resumption of growth in the tubers, leading to malformations.[6] By inhibiting cell division within the tubers, MH makes them less susceptible to these sudden growth signals, thereby helping to maintain their desired shape and size.
Mechanism of Action at the Cellular Level
While the precise molecular mechanism is complex, it is understood that this compound acts as a mitotic inhibitor.[4] It is absorbed by the plant's leaves and transported via the phloem to meristematic tissues, including the apical meristems of tubers.[7] Here, it is believed to interfere with nucleic acid and protein synthesis, which are essential for cell division.[8] This inhibition of new cell formation prevents the initiation of secondary growth points on the tuber and the development of chain tubers.
Caption: this compound's point of intervention in the secondary growth pathway.
Comparative Analysis of Efficacy
The effectiveness of this compound in controlling secondary growth has been documented, although results can be variable depending on the timing of application, environmental conditions, and potato cultivar.[4][9] A key advantage of MH is its systemic and persistent nature, offering protection throughout the later stages of tuber development.
This compound vs. Agronomic Practices
Agronomic practices are the primary non-chemical alternative for managing secondary growth. These practices focus on creating a stable growing environment to prevent the stress triggers that lead to the disorder.
| Method | Mechanism of Action | Reported Efficacy | Advantages | Limitations |
| This compound | Systemic inhibition of cell division in tubers.[4] | Can reduce malformed tubers by up to 40% under optimal application timing.[4] | Single application provides prolonged protection; also controls sprouting in storage.[6] | Efficacy is highly dependent on precise application timing; risk of yield loss if applied too early.[9] Results can be variable.[4] |
| Consistent Irrigation | Maintains stable soil moisture, preventing drought stress and subsequent rapid water uptake that triggers secondary growth. | Effective in reducing secondary growth, but quantitative data is scarce and context-dependent. | Reduces overall plant stress, potentially improving overall yield and quality. | Requires significant water resources and infrastructure; may not be feasible in all regions. |
| Nutrient Management | Balanced nutrient supply, particularly avoiding excessive nitrogen late in the season, prevents surges in vegetative growth that can disrupt tuber development. | Proper nutrient management is crucial for tuber quality, though direct comparative data on secondary growth is limited. | Optimizes plant health and yield potential. | Requires regular soil and petiole analysis; can be complex to manage. |
| Cultivar Selection | Choosing potato varieties that are genetically less prone to secondary growth. | Highly effective, as susceptibility to secondary growth is a known varietal trait. | A preventative, season-long solution. | Limits the choice of varieties, which may not have other desirable traits (e.g., yield, disease resistance). |
This compound vs. Other Chemical Treatments
While other chemical treatments are used in potato storage, they are primarily for sprout suppression and do not have a direct, validated role in controlling secondary growth that occurs in the field.
-
1,4-Dimethylnaphthalene (1,4-DMN): This is a post-harvest treatment used to enhance dormancy and inhibit sprouting. Its application occurs after tubers are harvested and therefore has no effect on secondary growth that develops during the growing season.
-
Ethylene Gas: Used in storage facilities to control sprouting. Similar to 1,4-DMN, it is a post-harvest treatment and is not used to manage in-field tuber development.
Experimental Protocol: Validating the Efficacy of this compound on Secondary Growth
To provide a self-validating system for assessing the performance of this compound, the following experimental protocol is proposed. The causality behind these steps is to isolate the effect of the treatments while accounting for field variability.
Objective
To quantify the effectiveness of a single foliar application of this compound in reducing the incidence and severity of secondary growth in a potato cultivar known to be susceptible to the disorder, compared to standard agronomic practices.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Treatments:
-
Control: Standard agronomic practices for the region, including standard irrigation and fertilization.
-
This compound: Standard agronomic practices plus a single foliar application of this compound at the manufacturer's recommended rate and timing.
-
Optimized Irrigation: An irrigation schedule designed to maintain consistent soil moisture levels throughout the tuber bulking phase, without the application of this compound.
-
-
Plot Size: Each plot to consist of four rows, 10 meters in length, with a 1.5-meter buffer between plots.
Methodology
-
Site Selection and Preparation: Choose a field with uniform soil type and a history of potato cultivation. Prepare the seedbed according to standard practices.
-
Planting: Plant certified seed pieces of a susceptible potato cultivar (e.g., Russet Burbank) at a consistent depth and spacing.
-
Treatment Application:
-
For the this compound treatment, apply a single foliar spray 3-5 weeks prior to the planned haulm destruction date, when 80% of marketable tubers are greater than 25mm in size.[6] Ensure calm weather conditions to prevent spray drift and allow for adequate foliar absorption.
-
For the Optimized Irrigation treatment, use soil moisture sensors to maintain soil water potential within a pre-determined optimal range.
-
-
In-Season Monitoring: Conduct regular plant health assessments, including stand counts and disease/pest scouting.
-
Harvest: Harvest the central two rows of each plot after the plants have reached maturity and the skins have set.
-
Data Collection and Analysis:
-
Yield: Measure the total weight of tubers and the weight of marketable tubers from each plot.
-
Tuber Quality Assessment: From a random subsample of 50 marketable tubers per plot, visually assess and categorize each tuber for the presence and severity of secondary growth (e.g., malformed, chain tubers, heat sprouts).
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are significant differences between the treatments for marketable yield and the percentage of tubers with secondary growth.
-
Caption: Experimental workflow for validating this compound's efficacy.
Conclusion and Future Directions
This compound serves as a valuable tool for mitigating secondary growth in potatoes, with documented efficacy in reducing tuber malformations.[4] Its primary advantage is its systemic action that provides lasting control within the developing tuber. However, its performance is not always consistent and is highly dependent on precise application timing and favorable environmental conditions.[9]
Agronomic practices, particularly optimized irrigation and nutrient management, form the foundation of any strategy to control secondary growth by addressing the root causes of plant stress. While direct quantitative comparisons between MH and these practices are limited in scientific literature, a combined approach is likely the most robust strategy. Applying this compound can be viewed as a corrective measure or an insurance policy in systems where perfect environmental control is not feasible.
Future research should focus on direct, replicated field trials comparing this compound with specific, well-defined agronomic practices to provide growers with clear, data-driven recommendations. Furthermore, a deeper understanding of the hormonal and genetic regulation of secondary growth will pave the way for the development of more targeted and effective control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 3. 5 tips on effective use of this compound in potatoes - Farmers Weekly [fwi.co.uk]
- 4. potatonewstoday.com [potatonewstoday.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synergistic and Antagonistic Effects of Maleic Hydrazide with Other Herbicides
For distribution to: Researchers, scientists, and drug development professionals in the agricultural sciences.
Introduction: Understanding Maleic Hydrazide's Unique Role
This compound (MH) occupies a distinct position in crop management. While often categorized broadly as a herbicide, its primary function is that of a plant growth regulator.[1][2][3][4][5] Its systemic action targets meristematic tissues, the hubs of cellular division, effectively halting new growth without immediately killing the plant.[1][3][6] This mode of action, primarily the inhibition of nucleic acid and protein synthesis, underpins its use for sucker control in tobacco, sprout inhibition in potatoes and onions, and growth retardation in turfgrass.[2][6][7][8]
The efficacy of any weed management program hinges on a deep understanding of the interactions between different herbicidal compounds. Tank-mixing herbicides is a common practice aimed at broadening the weed control spectrum, managing herbicide resistance, and in some cases, reducing application rates.[9][10][11] However, the outcomes of these combinations are not always straightforward. Interactions can be classified as:
-
Synergistic: The combined effect of the herbicides is greater than the sum of their individual effects.[10]
-
Antagonistic: The combined effect is less than the sum of their individual effects.[10]
-
Additive: The combined effect is equal to the sum of their individual effects.[10]
This guide provides a comprehensive overview of the known synergistic and antagonistic interactions between this compound and other classes of herbicides, supported by experimental data and an exploration of the underlying physiological mechanisms.
Core Principles of Herbicide Interaction
The nature of the interaction between herbicides in a mixture is influenced by several factors, including their respective modes of action, sites of uptake, and translocation pathways within the plant.[9] Antagonism is statistically more common than synergism, particularly when mixing herbicides from different chemical families.[9][12] Conversely, synergism is more frequently observed in broadleaf weeds and with combinations of herbicides from the same chemical family.[9]
It is crucial to recognize that these interactions can be species-dependent; a synergistic combination for one weed species may be antagonistic or simply additive for another.[9][12]
Methodology for Evaluating Herbicide Interactions
A standardized method for quantifying synergistic and antagonistic responses is essential for reproducible research. The most widely accepted method is Colby's method, which calculates the expected response of a herbicide combination based on the observed responses of the individual herbicides applied alone.[13][14][15]
Experimental Protocol: Colby's Method for Assessing Herbicide Interactions
-
Plant Material and Growth Conditions:
-
Select a uniform population of the target weed species at a specific growth stage (e.g., 2-4 leaf stage).
-
Grow plants under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod) to ensure consistent and reproducible results.
-
-
Herbicide Application:
-
Apply each herbicide individually at a range of concentrations.
-
Apply the herbicide mixture at the same corresponding concentrations.
-
Include an untreated control group.
-
Ensure a sufficient number of replicates for statistical validity (typically 4-6).
-
-
Data Collection:
-
After a predetermined period (e.g., 14-21 days), assess plant response. Common metrics include:
-
Visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death).
-
Plant biomass (fresh or dry weight).
-
Plant height.
-
-
-
Calculation of Expected Response (E):
-
The formula for a two-herbicide mixture is: E = X + Y - (XY/100) Where:
-
X = Percent inhibition by herbicide A
-
Y = Percent inhibition by herbicide B
-
-
-
Interpretation of Results:
-
Synergism: The observed response is significantly greater than the expected response (E).
-
Antagonism: The observed response is significantly less than the expected response (E).
-
Additive: The observed response is not significantly different from the expected response (E).
Statistical analysis, such as a t-test, is used to determine the significance of the difference between the observed and expected responses.[12]
-
Visualizing the Evaluation Workflow
Caption: Workflow for evaluating herbicide interactions using Colby's method.
Interactions of this compound with Key Herbicide Classes
Glyphosate (EPSP Synthase Inhibitors)
Glyphosate is a non-selective, systemic herbicide that inhibits the EPSP synthase enzyme, crucial for the synthesis of aromatic amino acids.[1] this compound, in contrast, is a growth regulator.[1]
-
Observed Interaction: Generally additive or antagonistic . The distinct modes of action and application timings often lead to a lack of synergistic effects. Glyphosate is used for complete vegetation kill, while this compound is for growth regulation.[1]
-
Proposed Mechanism of Antagonism: Rapid cell death induced by glyphosate in the phloem can impede the translocation of the slower-acting this compound to its target meristematic tissues. For this compound to be effective, the plant's vascular system must be functional for translocation.
-
Experimental Evidence: Studies on the genotoxic effects of both glyphosate and this compound have been conducted, indicating that both can induce chromosomal aberrations in mitotic cells of Trigonella foenum-graecum L.[16][17] However, this does not directly translate to synergistic herbicidal activity in a tank-mix scenario.
| Herbicide Combination | Target Species | Observed Effect | Potential Explanation |
| This compound + Glyphosate | Mixed Grasses | Antagonistic | Glyphosate's rapid action may hinder MH translocation. |
| This compound + Glyphosate | Broadleaf Weeds | Additive | Different modes of action with minimal interference. |
Auxinic Herbicides (e.g., 2,4-D)
Auxinic herbicides mimic the plant hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately leading to their death.[18][19]
-
Observed Interaction: Primarily antagonistic .
-
Proposed Mechanism of Antagonism: The rapid, uncontrolled cell elongation and division induced by 2,4-D can counteract the cell division-inhibiting effects of this compound. Furthermore, the epinasty and stem curvature caused by 2,4-D can disrupt the plant's vascular architecture, potentially limiting the systemic movement of this compound.[18]
-
Experimental Evidence: Research has shown that the combination of growth-promoting and growth-inhibiting herbicides often results in antagonism. The physiological responses are in direct opposition.
Photosystem II (PSII) Inhibitors (e.g., Atrazine, Diuron)
PSII inhibitors block the electron transport chain in photosynthesis, leading to the production of reactive oxygen species and subsequent cell death.[20][21]
-
Observed Interaction: Potentially synergistic , but context-dependent.
-
Proposed Mechanism of Synergy: this compound's inhibition of growth and repair mechanisms could make the plant more susceptible to the oxidative damage caused by PSII inhibitors. By slowing down the plant's ability to repair photosynthetic machinery, the effects of the PSII inhibitor may be amplified.
-
Experimental Evidence: While direct studies on tank mixes of this compound and PSII inhibitors are not extensively documented in readily available literature, the principle of combining a growth inhibitor with a metabolic disruptor suggests a potential for synergy.
Visualizing the Proposed Mechanisms of Interaction
Caption: Proposed mechanisms of antagonistic and synergistic interactions with this compound.
ALS Inhibitors (e.g., Sulfonylureas, Imidazolinones)
Acetolactate synthase (ALS) inhibitors block the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to a cessation of growth and eventual death.[22]
-
Observed Interaction: Likely additive or potentially antagonistic .
-
Proposed Mechanism of Interaction: Both this compound and ALS inhibitors are potent inhibitors of plant growth, albeit through different mechanisms. The combined effect may be additive as they both contribute to shutting down growth processes. Antagonism could occur if the rapid cessation of growth caused by one herbicide limits the uptake or translocation of the other.
-
Experimental Evidence: Studies on broomrape control have shown that this compound can inhibit parasite attachment and tubercle development, while sulfonylurea herbicides are also effective.[23] This suggests that both can be effective, but does not confirm a synergistic interaction in a tank mix on a target weed.
Conclusion and Future Directions
The interactions of this compound with other herbicides are complex and depend on the specific partner herbicide, the target weed species, and environmental conditions. While clear cases of antagonism exist, particularly with auxinic herbicides, the potential for synergistic interactions, for instance with PSII inhibitors, warrants further investigation.
For researchers and professionals in the field, it is imperative to move beyond anecdotal evidence and employ rigorous methodologies, such as Colby's method, to quantify these interactions. A deeper understanding of the physiological and biochemical bases for synergy and antagonism will enable the development of more effective and sustainable weed management strategies. Future research should focus on elucidating the molecular mechanisms of these interactions and exploring novel combinations that could enhance herbicidal efficacy while minimizing environmental impact.
References
- 1. News - this compound vs Glyphosate [bigpesticides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What Is this compound? [allpesticides.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. api.fspublishers.org [api.fspublishers.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. scielo.br [scielo.br]
- 12. biorxiv.org [biorxiv.org]
- 13. Analysis of Synergistic and Antagonistic Effects of Herbicides Using Nonlinear Mixed-Model Methodology | Weed Technology | Cambridge Core [cambridge.org]
- 14. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations (1967) | S. R. Colby | 1462 Citations [scispace.com]
- 15. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 16. Glyphosate, alachor and this compound have genotoxic effect on Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 20. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 21. researchgate.net [researchgate.net]
- 22. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 23. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]
A Comparative Guide to the Long-Term Ecological Impact of Maleic Hydrazide on Soil Microorganisms
For researchers and agricultural scientists, the selection of a plant growth regulator extends beyond mere efficacy. Its environmental legacy, particularly its interaction with the complex world of soil microorganisms, is a critical consideration for sustainable agriculture. This guide provides an in-depth, objective comparison of maleic hydrazide (MH) and its primary alternatives, focusing on their long-term ecological impact on non-target soil microbial communities. We will explore the environmental fate of these compounds and present the experimental frameworks required to validate their ecological footprint.
This compound: Profile of a Non-Persistent Growth Regulator
This compound (1,2-dihydro-3,6-pyridazinedione) has been a staple in agriculture for decades, primarily used to inhibit sprouting in stored potatoes and onions and to control sucker growth in tobacco.[1] Its mode of action is as a uracil antimetabolite, systemically absorbed by the plant where it blocks cell division in meristematic tissues.[2]
Environmental Fate and Persistence
A common misconception regarding agricultural chemicals is that "long-term use" equates to "long-term persistence." In the case of this compound, this is not the case. MH is characterized by its rapid degradation in aerobic soil environments.
-
Biodegradation: Under typical soil conditions (moist, warm, and aerobic), MH biodegrades quickly, with reported half-lives ranging from less than 24 hours to a few days.[2] This rapid breakdown is primarily mediated by soil microorganisms, which can utilize it as a source of nitrogen.[3]
-
Degradation Pathway: The degradation of MH proceeds through the cleavage of its heterocyclic ring, forming maleimide and maleic acid. These intermediates are further broken down into naturally occurring compounds like fumaric, succinic, and lactic acids, and are ultimately mineralized to carbon dioxide (CO₂).[1][2][4] Importantly, studies have shown no evidence of hydrazine formation, a potential carcinogen, in this soil degradation pathway.[4]
-
Anaerobic Conditions: Persistence is moderately longer under anaerobic (low-oxygen) soil conditions, with a half-life of 30-60 days.[2]
The key takeaway is that the long-term ecological impact of MH is not due to its accumulation in the soil, but rather from the potential effects of repeated, seasonal applications on the microbial community's structure and function.
References
A Senior Application Scientist's Guide to the Comparative Efficacy of Maleic Hydrazide Across Potato Cultivars
This guide provides a comprehensive analysis of maleic hydrazide's (MH) application in potato cultivation, with a specific focus on the differential effects observed across various cultivars. As a seasoned professional in agricultural science, this document is intended for researchers, crop scientists, and agricultural specialists. It synthesizes technical data with practical field insights to offer a nuanced understanding of MH as a critical tool for post-harvest sprout control and quality preservation.
Introduction: The Role and Mechanism of this compound in Potato Production
This compound is a systemic plant growth regulator widely utilized in potato production to inhibit sprouting during storage and control volunteer plants in subsequent crops.[1][2] Its efficacy lies in its ability to inhibit cell division within the meristematic tissues responsible for sprout growth, without affecting cell elongation, thus preserving the quality of the stored tubers.[2][3][4]
The application of MH is a pre-harvest foliar spray, typically administered three to five weeks before haulm destruction or natural senescence.[1][5] This timing is critical to allow for the translocation of the active substance from the foliage to the developing tubers via the plant's vascular system.[1][3] The effectiveness of MH is contingent on several factors, including the health of the crop canopy, environmental conditions at the time of application, and, crucially, the genetic makeup of the potato cultivar.[1]
dot graph "Maleic_Hydrazide_Uptake_and_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Foliar Application\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Absorption by Leaves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Translocation via Phloem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Accumulation in Tubers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Inhibition of Cell Division\nin Meristematic Tissues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Sprout Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Volunteer Plant Control", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Systemic Uptake"]; B -> C; C -> D; D -> E [label="Mechanism of Action"]; E -> F; E -> G; } Caption: Systemic uptake and mechanism of action of this compound in potatoes.
Experimental Protocol for Comparative Analysis of this compound Effects on Different Potato Cultivars
To objectively assess the differential impact of MH on various potato cultivars, a robust and replicable experimental design is paramount. The following protocol outlines a comprehensive approach for such a comparative study.
Experimental Design and Setup
A randomized complete block design (RCBD) is recommended to minimize the effects of field variability. The experiment should be conducted over multiple growing seasons to account for annual variations in environmental conditions.
-
Treatments:
-
Control (untreated) for each cultivar.
-
This compound treatment for each cultivar.
-
-
Cultivars: A selection of cultivars with varying genetic backgrounds and intended uses (e.g., processing, fresh market) should be chosen. Based on existing literature, the following cultivars would provide a strong comparative basis: 'Bintje', 'Fontane', 'Asterix', 'Cilena', 'Russet Burbank', 'Shepody', and 'Innovator'.[2][4][6]
-
Replication: A minimum of four replications for each treatment-cultivar combination is advised.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; A [label="Cultivar Selection\n(e.g., Bintje, Fontane, Asterix)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Randomized Complete\nBlock Design Layout", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Planting and Crop Management", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound Application\n(3-5 weeks before haulm kill)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Harvesting and\nSample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Post-Harvest Assessments\n(Yield, Quality, Sprouting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis and\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> A; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> end; } Caption: Experimental workflow for the comparative analysis of this compound effects.
This compound Application
-
Product: Use a commercially available formulation of this compound, such as Fazor® or ITCAN.[1]
-
Application Rate: Apply at the manufacturer's recommended rate, typically around 3.4 kg a.i. ha-1.[6]
-
Timing: The application should be timed for when approximately 80% of the tubers have reached a diameter of 25 mm, and no later than three weeks before haulm killing.[2][4]
-
Conditions: Application should occur when the crop is actively growing and not under drought stress.[1] Avoid application during high temperatures (above 25°C) and when precipitation is expected within 24 hours to ensure adequate uptake.[4]
Data Collection and Parameters for Assessment
Pre-Harvest:
-
Phytotoxicity: Visually assess the crop for any signs of phytotoxicity, such as leaf discoloration or distortion, at regular intervals after MH application.[2][4]
At Harvest:
-
Total Tuber Yield: Measure the total weight of tubers per plot.
-
Marketable Yield: Grade tubers and measure the weight of marketable tubers.
-
Tuber Size Distribution: Categorize tubers by size and record the weight in each category.
Post-Harvest (During Storage):
-
Sprout Inhibition: Store tuber samples from each plot under controlled conditions (e.g., 9°C) and assess for sprouting at monthly intervals.[7] Measure the number of sprouted tubers and the weight of sprouts.
-
Internal Quality:
-
Secondary Growth: Evaluate the incidence of secondary growth and tuber malformation.[2][4]
-
This compound Residue Analysis: Analyze tuber samples for MH residue levels to correlate with efficacy.[6][10][11]
Comparative Analysis of this compound's Effect on Different Potato Cultivars
The response to this compound treatment can vary significantly among potato cultivars. The following sections and tables summarize findings from various studies, highlighting these differences.
Sprout Inhibition and Dormancy
While MH is generally effective in controlling sprouting, the level of control and the duration of dormancy can be cultivar-dependent.
| Cultivar | Efficacy in Sprout Inhibition | Observations |
| General | High | Significantly reduces the number of sprouted tubers and sprout weight during storage.[5] |
| Shepody & Ranger Russet | High | Showed lower emergence of volunteer plants compared to Russet Burbank, indicating effective sprout control.[6] |
| Russet Norkotah | Moderate | Had higher emergence of volunteer plants compared to Shepody, suggesting potentially lower sensitivity to MH.[6] |
| Innovator | High | MH treatment showed a positive effect on controlling internal germination during storage.[2][4] |
Yield and Tuber Characteristics
The impact of MH on yield is a critical consideration, and it can be influenced by both the cultivar and the timing of application. Applying MH too early can negatively affect the yield of some cultivars.[2][4]
| Cultivar | Effect on Total Yield | Effect on Tuber Characteristics |
| Atlantic & White Pearl | No significant effect | Reduced average tuber weight for 'Atlantic'.[8][9] |
| Freedom Russet | Increased total and US #1 yield | No negative impact on tuber characteristics reported.[8][9] |
| Cilena | Less susceptible to yield loss from early application | A fresh market variety that showed resilience to early MH application.[2][4] |
| Fontane | No significant effect on yield | Slightly lower dry matter content was observed.[2][4] |
| Bintje | Susceptible to yield loss from early application | Prone to secondary growth, which could be influenced by MH application timing.[4] |
Phytotoxicity and Internal Quality
Some cultivars may exhibit temporary phytotoxic reactions to MH application, and effects on internal quality parameters can also vary.
| Cultivar | Phytotoxicity | Effect on Internal Quality |
| Asterix | Temporary bronze discoloration of foliage | No significant impact on dry matter or fry quality.[2][4] |
| Atlantic | Not reported | Increased tuber glucose concentration at harvest in one study.[8][9] |
| Fontane | Not reported | Slightly lower dry matter content.[2][4] |
| General | Not a widespread issue | Generally, MH does not negatively influence fry quality.[2][4] |
Conclusion and Recommendations
The efficacy of this compound as a sprout suppressant in potatoes is well-established, but its performance is not uniform across all cultivars. This guide highlights the importance of a cultivar-specific approach to MH application.
-
For researchers and scientists, further investigation into the genetic and physiological basis of these differential responses is warranted. Understanding the mechanisms of MH uptake, translocation, and metabolism in different cultivars could lead to more targeted and effective sprout control strategies.
-
For drug development professionals in the agrochemical industry, these findings underscore the need for extensive testing across a wide range of commercial cultivars during the development of new plant growth regulators.
-
For agricultural professionals, it is crucial to consider the specific cultivar being grown when determining the optimal timing and application rate of MH to maximize its benefits while minimizing any potential negative impacts on yield or quality.
By integrating the insights from comparative studies into practical application, the full potential of this compound as a valuable tool in potato production can be realized.
References
- 1. microbialdistribution.co.uk [microbialdistribution.co.uk]
- 2. This compound: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 6. Suppression of volunteer potatoes with this compound applications | Semantic Scholar [semanticscholar.org]
- 7. This compound - optimisation as a sprout suppressant | AHDB [potatoes.ahdb.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. EFFECTS OF PREHARVEST FOLIER APPLICATION OF this compound AND STORAGE CONDITIONS ON ONION QUALITY POSTHARVEST | International Society for Horticultural Science [ishs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
